1-Propylpiperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNITMKWYOPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546155 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105409-83-4 | |
| Record name | 1-Propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Propylpiperidin-4-ol chemical properties and structure
An In-depth Technical Guide to 1-Propylpiperidin-4-ol: Structure, Properties, and Synthetic Strategies
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties and biological activity. Within this important class of compounds, N-substituted 4-hydroxypiperidines serve as critical building blocks in medicinal chemistry. This guide focuses on 1-Propylpiperidin-4-ol, a representative member of this family, providing a detailed exploration of its chemical structure, properties, and synthetic methodologies for researchers and drug development professionals.
Chemical Identity and Structural Analysis
1-Propylpiperidin-4-ol is a tertiary amine and a secondary alcohol. The presence of the propyl group on the nitrogen atom and the hydroxyl group at the C4 position defines its chemical reactivity and potential for further derivatization.
| Identifier | Value | Source |
| IUPAC Name | 1-propylpiperidin-4-ol | PubChemLite[4] |
| CAS Number | Not explicitly assigned; derived from precursors | N/A |
| Molecular Formula | C₈H₁₇NO | PubChemLite[4] |
| Molecular Weight | 143.23 g/mol | PubChemLite[4] |
| Canonical SMILES | CCCN1CCC(CC1)O | PubChemLite[4] |
| InChI Key | BUGNITMKWYOPCU-UHFFFAOYSA-N | PubChemLite[4] |
Molecular Structure
The structure consists of a piperidine ring with a propyl group attached to the nitrogen atom (N1) and a hydroxyl group at the C4 position. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The bulky propyl group is expected to preferentially occupy the equatorial position.
Caption: 2D Chemical Structure of 1-Propylpiperidin-4-ol.
Physicochemical and Spectral Properties
Direct experimental data for 1-Propylpiperidin-4-ol is sparse. However, its properties can be reliably predicted based on its structure and data from its immediate precursor, 1-Propyl-4-piperidone.
Physicochemical Properties
The following table summarizes key physical and chemical properties. Data for the precursor, 1-Propyl-4-piperidone, is included for comparison.
| Property | Value (1-Propylpiperidin-4-ol) | Value (1-Propyl-4-piperidone) | Source |
| Molecular Weight | 143.23 g/mol | 141.21 g/mol | PubChemLite[4], PubChem[5] |
| Boiling Point | Predicted higher than precursor | 56 °C @ 1 mm Hg | ChemicalBook[6] |
| Density | Predicted lower than precursor | 0.936 g/mL at 25 °C | ChemicalBook[6] |
| XlogP (Predicted) | 1.0 | 0.6 | PubChemLite[4], PubChem[5] |
| Monoisotopic Mass | 143.13101 Da | 141.11536 Da | PubChemLite[4], PubChem[5] |
The conversion of the ketone to a secondary alcohol is expected to increase the boiling point due to hydrogen bonding and slightly decrease the density. The lipophilicity (XlogP) is predicted to be slightly higher.
Predicted Spectral Characteristics
Understanding the spectral signature of a molecule is crucial for its identification and characterization during synthesis and analysis.[7][8]
-
¹H NMR Spectroscopy:
-
Propyl Group: Three distinct signals: a triplet for the terminal methyl (CH₃) group (~0.9 ppm), a multiplet for the central methylene (CH₂) group (~1.5-1.7 ppm), and a triplet for the methylene group attached to the nitrogen (~2.3-2.5 ppm).
-
Piperidine Ring: Protons on the ring will appear as complex multiplets between ~1.4 and 3.0 ppm. The proton on C4 (CH-OH) will be a distinct multiplet (~3.5-3.8 ppm).
-
Hydroxyl Proton: A broad singlet (OH) that is exchangeable with D₂O, its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Propyl Group: Three signals are expected around ~11 ppm (CH₃), ~20 ppm (central CH₂), and ~60 ppm (N-CH₂).
-
Piperidine Ring: Signals for the four distinct carbons of the piperidine ring. The C4 carbon bearing the hydroxyl group will be the most downfield of the ring carbons (excluding the N-CH₂ carbons), appearing around 65-70 ppm. The other ring carbons will appear in the 30-50 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature, indicating the presence of the hydroxyl group.[8]
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch: A C-O stretching band for the secondary alcohol is expected in the 1050-1150 cm⁻¹ region.
-
Synthesis and Reactivity
A robust and common strategy for the synthesis of 1-Propylpiperidin-4-ol involves a two-step process starting from commercially available 4-piperidone or its hydrochloride salt.[9][10] The process involves N-alkylation followed by reduction of the ketone.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Propylpiperidin-4-ol.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-4-piperidone (N-Alkylation)
-
Causality: This step introduces the N-propyl group via a standard Sₙ2 reaction. An inorganic base like potassium carbonate is used to neutralize the acid formed if starting from a hydrochloride salt and to act as a proton scavenger. Acetonitrile is a common polar aprotic solvent for this type of reaction.
-
Methodology:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq)[9] and anhydrous potassium carbonate (2.5 eq) in acetonitrile, add 1-bromopropane (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-Propyl-4-piperidone by vacuum distillation to yield a clear oil.[6]
-
Step 2: Synthesis of 1-Propylpiperidin-4-ol (Ketone Reduction)
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting other functional groups like the tertiary amine. Protic solvents like methanol or ethanol are ideal for this reduction as they activate the borohydride and protonate the resulting alkoxide intermediate.
-
Methodology:
-
Dissolve 1-Propyl-4-piperidone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~2 to decompose any unreacted NaBH₄.
-
Basify the solution with aqueous NaOH to pH >10 and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Propylpiperidin-4-ol, which may be a low-melting solid or a viscous oil. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Applications in Research and Drug Development
The 1-substituted-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry. The tertiary amine provides a basic handle that is often protonated at physiological pH, enhancing aqueous solubility and allowing for interactions with biological targets. The hydroxyl group provides a site for hydrogen bonding and can be further functionalized, for example, through esterification or etherification, to modulate activity and pharmacokinetic properties.
-
Scaffold for CNS Agents: The piperidine core is prevalent in many centrally acting agents due to its ability to be incorporated into structures that can cross the blood-brain barrier.
-
Building Block for Novel Analgesics: The 4-hydroxypiperidine moiety is a key component of the fentanyl class of potent opioid analgesics, where the 4-position is typically acylated.[10]
-
Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and shown to possess significant anti-inflammatory activity by inhibiting NO and TNF-α production.[2]
-
Polymer Chemistry: Piperidone derivatives have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers through acid-catalyzed reactions.[11]
Safety and Handling
While specific toxicity data for 1-Propylpiperidin-4-ol is not available, data for its precursors and related compounds suggest appropriate precautions should be taken.
-
Hazards: The precursor, 1-Propyl-4-piperidone, is classified as an irritant, causing skin and serious eye irritation.[5] It is reasonable to assume that 1-Propylpiperidin-4-ol may have similar irritant properties.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90006, 1-Propyl-4-piperidone. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2737154, 1-Phenylpiperidin-4-ol. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21644, 1-Propylpiperidine. Retrieved from [Link]
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PubChemLite (n.d.). 1-propylpiperidin-4-ol (C8H17NO). Retrieved from [Link]
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European Patent Office (2020). EP 3666757 A1 - Process for preparing a piperidin-4-one. Retrieved from [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 25-31. Retrieved from [Link]
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Arulraj, R., & Nattudurai, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
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Xu, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 533-541. Retrieved from [Link]
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University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]
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Kasé, Y., et al. (1973). Applications of piperidine for the development of new drugs. I. New potent respiratory stimulants. Chemical & Pharmaceutical Bulletin, 21(1), 1-7. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 1-Propylpiperidin-4-ol
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Propylpiperidin-4-ol (CAS No. 105409-83-4), a key heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. We delve into the molecular structure, essential physicochemical parameters, and spectroscopic profile of this compound. Furthermore, we present detailed, self-validating experimental protocols for determining critical properties such as melting point, solubility, and pKa, explaining the scientific rationale behind each procedural step. The aim is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of 1-Propylpiperidin-4-ol in a research and development setting.
Molecular Identity and Structure
1-Propylpiperidin-4-ol is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals. The presence of a hydroxyl group at the 4-position and an N-propyl substituent provides specific steric and electronic properties that make it a valuable intermediate for creating diverse molecular architectures.
-
IUPAC Name: 1-propylpiperidin-4-ol
-
Molecular Formula: C₈H₁₇NO[1]
-
Canonical SMILES: CCCN1CCC(CC1)O[1]
-
InChIKey: BUGNITMKWYOPCU-UHFFFAOYSA-N[1]
The structural arrangement, featuring a tertiary amine and a secondary alcohol on a saturated heterocyclic ring, dictates its reactivity, solubility, and potential for intermolecular interactions.
Caption: 2D Molecular Structure of 1-Propylpiperidin-4-ol.
Core Physicochemical Properties
The functional utility of a chemical compound in drug development is fundamentally linked to its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key properties of 1-Propylpiperidin-4-ol are summarized below.
| Property | Value | Source |
| Molecular Weight | 143.23 g/mol | [2][3] |
| Monoisotopic Mass | 143.13101 Da | [1][3] |
| Physical State | Solid / Crystalline (typical) | General Knowledge |
| Boiling Point | Data not readily available. Related compounds like 4-Hydroxypiperidine boil at 108-114 °C at 10 mmHg.[4] | N/A |
| Melting Point | Data not readily available. The parent compound, piperidin-4-ol, melts at 86-90°C.[4] | N/A |
| pKa (Predicted) | The basic pKa of the tertiary amine is predicted to be in the range of 9.5-10.5, similar to other N-alkylated piperidines. For example, 1-propylpiperidine has a pKa of 10.5.[5] | N/A |
| LogP (Predicted) | 1.0 | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to the polar hydroxyl group and the basic nitrogen atom which can be protonated. | General Knowledge |
Spectroscopic and Analytical Profile
Characterization and quality control rely on spectroscopic analysis.
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak [M]+ would be observed at m/z 143. Common fragmentation patterns for piperidine rings involve alpha-cleavage adjacent to the nitrogen atom. For 1-Propylpiperidin-4-ol, a prominent fragment would likely arise from the loss of the propyl group, leading to a peak at m/z 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: The spectrum would show characteristic signals for the propyl group (a triplet, a sextet, and another triplet), along with complex multiplets for the piperidine ring protons. A broad singlet corresponding to the hydroxyl proton would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, corresponding to the three carbons of the propyl group and the five unique carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹), C-H stretching from the alkyl groups (around 2850-2950 cm⁻¹), and a C-N stretching band (around 1100-1200 cm⁻¹).
Experimental Methodologies for Characterization
To ensure the identity, purity, and suitability of 1-Propylpiperidin-4-ol for research, several key experiments are essential. The protocols described below are designed to be self-validating and grounded in standard laboratory practice.
Melting Point Determination
Expertise & Rationale: The melting point is a crucial indicator of purity. A pure crystalline solid will melt over a narrow range (typically <1°C), whereas impurities depress and broaden the melting range. This protocol uses a digital melting point apparatus for precision and a slow ramp rate near the melting point to ensure thermal equilibrium between the sample and the heating block, which is critical for accuracy.[6]
Protocol:
-
Sample Preparation: Ensure the 1-Propylpiperidin-4-ol sample is completely dry and finely powdered.[7][8]
-
Capillary Loading: Jab the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[6][7] The packed sample height should be 2-3 mm for optimal heat transfer.[7]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by heating at a rate of 10-20°C per minute to get a rough estimate.[9]
-
Accurate Measurement: Cool the apparatus to at least 20°C below the estimated melting point.[6] Begin heating at a slow ramp rate, approximately 1-2°C per minute.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.
Caption: Workflow for Accurate Melting Point Determination.
Aqueous Solubility and pH Profile
Expertise & Rationale: Solubility is a critical parameter for any compound intended for biological study. As a basic compound, the aqueous solubility of 1-Propylpiperidin-4-ol is expected to be pH-dependent. It will be more soluble in acidic conditions where the tertiary amine is protonated to form a water-soluble salt. This protocol establishes a qualitative solubility profile.[10][11]
Protocol:
-
Preparation: Place approximately 10 mg of the compound into three separate, labeled test tubes.
-
Solvent Addition:
-
To tube 1, add 1 mL of deionized water.
-
To tube 2, add 1 mL of 5% aqueous HCl.
-
To tube 3, add 1 mL of 5% aqueous NaOH.
-
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds to facilitate dissolution.[10][12]
-
Observation: Let the tubes stand for 1-2 minutes and observe. Record whether the compound is soluble (clear solution), partially soluble, or insoluble.[12]
-
pH Test: If the compound is soluble in water, test the pH of the solution with litmus or pH paper. A basic pH confirms the nature of the amine.[10]
Caption: Experimental Workflow for Solubility Profiling.
pKa Determination by Potentiometric Titration
Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized. For a basic compound like 1-Propylpiperidin-4-ol, this value is critical for predicting its charge state at physiological pH (around 7.4), which directly impacts its ability to cross cell membranes and interact with biological targets.[13] Potentiometric titration is a highly precise and standard method for pKa determination.[14][15] The pKa is found at the midpoint of the buffer region on the titration curve, where the pH equals the pKa.[16]
Protocol:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[16]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-Propylpiperidin-4-ol in water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[14][16]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.[14][16]
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[13][15]
Significance in Medicinal Chemistry
The 1-Propylpiperidin-4-ol scaffold is a versatile building block. The secondary alcohol at the 4-position serves as a handle for further functionalization, allowing for the introduction of various groups through esterification, etherification, or substitution reactions. The tertiary amine provides a basic center that is often crucial for interaction with acidic residues in protein targets and for improving aqueous solubility. Its N-propyl group can be varied to explore structure-activity relationships (SAR) related to lipophilicity and steric bulk, influencing potency and selectivity. This moiety is found in precursors for synthesizing complex molecules, including analgesics and other CNS-active agents.
Conclusion
1-Propylpiperidin-4-ol is a foundational building block whose utility is defined by its distinct physicochemical characteristics. A thorough understanding and experimental validation of its molecular weight, structure, solubility, and pKa are paramount for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate characterization of this and similar compounds, ensuring data integrity and reproducibility in the pursuit of novel chemical entities.
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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- 5. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. saltise.ca [saltise.ca]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
An In-Depth Technical Guide to the Synthesis of 1-Propylpiperidin-4-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathways for 1-Propylpiperidin-4-ol, a valuable substituted piperidine derivative with applications in pharmaceutical and medicinal chemistry. The document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for selecting the most appropriate synthetic route.
Introduction to 1-Propylpiperidin-4-ol
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Substitution at the nitrogen and at the 4-position of the piperidine ring can significantly modulate the pharmacological properties of these molecules. 1-Propylpiperidin-4-ol, with its N-propyl group and a hydroxyl functionality, serves as a key intermediate in the synthesis of more complex drug candidates. Its synthesis is therefore of considerable interest to researchers in the field of drug discovery and development. This guide will explore three primary, field-proven synthetic pathways to this important building block.
Pathway 1: Reductive Amination of 4-Piperidone followed by Ketone Reduction
This pathway offers a convergent and efficient one-pot or two-step approach starting from commercially available 4-piperidone. The core of this strategy is the formation of an enamine or iminium ion intermediate from the reaction of 4-piperidone with a propyl-containing amine source, which is then reduced. The subsequent reduction of the ketone at the 4-position yields the final product.
Causality of Experimental Choices
The choice of reducing agent is critical in this pathway. A milder reducing agent such as sodium triacetoxyborohydride (STAB) is often preferred for the initial reductive amination step as it is selective for the iminium ion over the ketone, allowing for a one-pot procedure where the ketone is reduced in a subsequent step.[2] Alternatively, a more robust reducing agent like sodium borohydride can be used in a two-step process where the imine is formed first, followed by reduction of both the imine and the ketone.[3][4] The choice between a one-pot or two-step process often depends on the desired level of control and the scalability of the reaction.
Visualizing the Reductive Amination Pathway
Caption: Reductive amination of 4-piperidone with propionaldehyde.
Experimental Protocol: One-Pot Reductive Amination and Reduction
Materials:
-
4-Piperidone hydrochloride
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add propionaldehyde (1.2 eq) to the mixture and stir for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the STAB solution to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly add methanol, followed by the portion-wise addition of sodium borohydride (2.0 eq) to reduce the ketone.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Propylpiperidin-4-ol.
Pathway 2: Direct N-Alkylation of 4-Hydroxypiperidine
This pathway represents a more direct and often simpler approach, involving the nucleophilic substitution of a propyl halide by the secondary amine of 4-hydroxypiperidine. This method is advantageous due to the commercial availability of 4-hydroxypiperidine and the straightforward nature of the reaction.
Causality of Experimental Choices
The success of this reaction hinges on the choice of base and solvent. A moderately strong, non-nucleophilic base such as potassium carbonate is commonly employed to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.[5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the nucleophile relatively free. The choice of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) can influence the reaction rate, with iodides generally being more reactive.
Visualizing the N-Alkylation Pathway
Caption: Direct N-alkylation of 4-hydroxypiperidine.
Experimental Protocol: N-Alkylation with 1-Bromopropane
Materials:
-
4-Hydroxypiperidine
-
1-Bromopropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Propylpiperidin-4-ol.
Pathway 3: Synthesis from a Pyridine Derivative
This multi-step pathway begins with a pyridine precursor, such as 4-hydroxypyridine, which undergoes N-propylation followed by catalytic hydrogenation of the aromatic ring to yield the desired piperidine derivative. While longer, this route can be advantageous if specific substituted pyridine starting materials are more readily available or cost-effective.
Causality of Experimental choices
The N-propylation of 4-hydroxypyridine (which exists in equilibrium with its tautomer, 4-pyridone) is typically achieved under basic conditions to deprotonate the nitrogen, followed by reaction with a propyl halide.[6] The subsequent catalytic hydrogenation of the N-propyl-4-pyridone requires a suitable catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), and a source of hydrogen gas.[7] The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the efficiency and selectivity of the reduction. Acidic conditions are sometimes employed to facilitate the hydrogenation of the pyridine ring.[8]
Visualizing the Pyridine Derivative Pathway
Caption: Synthesis of 1-Propylpiperidin-4-ol from 4-hydroxypyridine.
Experimental Protocol: Two-Step Synthesis from 4-Hydroxypyridine
Step 1: N-Propylation of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Iodopropane
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-hydroxypyridine (1.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1-iodopropane (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 1-propyl-4-pyridone, which can be used in the next step without further purification.
Step 2: Catalytic Hydrogenation of 1-Propyl-4-pyridone
Materials:
-
Crude 1-propyl-4-pyridone from Step 1
-
Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)
-
Ethanol or acetic acid
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the crude 1-propyl-4-pyridone in ethanol or acetic acid in a hydrogenation vessel.
-
Add the platinum catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify by column chromatography to obtain 1-Propylpiperidin-4-ol.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Reductive Amination | Pathway 2: N-Alkylation | Pathway 3: From Pyridine Derivative |
| Starting Materials | 4-Piperidone, Propionaldehyde | 4-Hydroxypiperidine, Propyl halide | 4-Hydroxypyridine, Propyl halide |
| Number of Steps | 1-2 | 1 | 2 |
| Typical Overall Yield | Moderate to Good | Good to High | Moderate |
| Key Advantages | Convergent, potential for one-pot synthesis. | Direct, often high-yielding, simple procedure. | Utilizes potentially cheaper starting materials. |
| Key Disadvantages | May require careful control of reducing agents. | Potential for over-alkylation (less common for secondary amines). | Multi-step process, requires hydrogenation equipment. |
| Scalability | Generally scalable. | Readily scalable. | Scalable, but requires specialized hydrogenation equipment. |
Conclusion
The synthesis of 1-Propylpiperidin-4-ol can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. The direct N-alkylation of 4-hydroxypiperidine often represents the most straightforward and high-yielding approach for laboratory-scale synthesis. The reductive amination pathway offers a convergent and efficient alternative, particularly when employing a one-pot strategy. The synthesis from a pyridine derivative, while more complex, can be a viable option depending on the availability and cost of the starting materials. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost considerations, and available laboratory infrastructure.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem Scientific Services.
- Dandárová, M., & Krutošíková, A. (2000).
- Katritzky, A. R., & Lunt, E. (1970). Tautomeric azines. Part I. The tautomerism of 4-hydroxypyridine. Tetrahedron, 26(18), 4291-4303.
- Kim, S., & Oh, C. H. (1985). A convenient method for the reductive amination of aldehydes and ketones using sodium borohydride-ferric chloride. Tetrahedron Letters, 26(28), 3469-3472.
- Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7859-7869.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Rylander, P. N. (1985).
- Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling. Chemical Reviews, 90(6), 879-933.
-
Wikipedia contributors. (2023, October 27). 4-Pyridone. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
- Zarei, A., & Hajipour, A. R. (2011). Potassium carbonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Sources
- 1. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. scispace.com [scispace.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Introduction: The Molecular Blueprint of 1-Propylpiperidin-4-ol
An In-Depth Technical Guide to the Spectroscopic Data of 1-Propylpiperidin-4-ol
This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Propylpiperidin-4-ol, a heterocyclic compound relevant in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the structural basis for the predicted spectral features, explains the rationale behind spectroscopic techniques, and offers insights grounded in extensive field experience.
1-Propylpiperidin-4-ol (C₈H₁₇NO, Molar Mass: 143.23 g/mol ) is a tertiary amine and a secondary alcohol. Its structure consists of a piperidine ring N-substituted with a propyl group and bearing a hydroxyl group at the C4 position. The presence of a stereocenter at C4, a basic nitrogen atom, and a hydrogen-bonding hydroxyl group dictates its chemical behavior and, consequently, its spectroscopic signature. Understanding these signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.
This guide will systematically deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.
Expertise in Practice: Causality in Experimental Choices
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal. However, the hydroxyl proton of 1-Propylpiperidin-4-ol may exchange with trace acidic protons or water, leading to peak broadening. For this reason, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an advantageous alternative, as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more defined signal. For the purposes of this guide, we will predict the spectra in the commonly used CDCl₃.
Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of 1-Propylpiperidin-4-ol in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use the solvent signal for referencing.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
-
2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Diagram: NMR Workflow for Structural Elucidation
Caption: A standard workflow for NMR-based structural confirmation.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show eight distinct signals. The electron-withdrawing effects of the nitrogen and oxygen atoms will cause adjacent protons to be deshielded, shifting their signals downfield (to a higher ppm value).
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (CH₃) | ~ 0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, split by the adjacent CH₂ group. |
| H-b (CH₂) | ~ 1.5 | Sextet | 2H | Methylene group of the propyl chain, split by both the CH₃ and the N-CH₂ groups. |
| H-d, H-e (axial) | ~ 1.6-1.8 | Multiplet (m) | 4H | Axial protons on C3/C5 of the piperidine ring. |
| H-d, H-e (equatorial) | ~ 1.9-2.1 | Multiplet (m) | Equatorial protons on C3/C5 of the piperidine ring. | |
| H-c (N-CH₂) | ~ 2.3 | Triplet (t) | 2H | Methylene group attached to the nitrogen, deshielded by the nitrogen, split by the adjacent CH₂. |
| H-f (axial) | ~ 2.2-2.4 | Multiplet (m) | 2H | Axial protons on C2/C6, adjacent to the nitrogen. |
| H-f (equatorial) | ~ 2.8-3.0 | Multiplet (m) | 2H | Equatorial protons on C2/C6, deshielded by the adjacent nitrogen. |
| H-g (CH-O) | ~ 3.6-3.8 | Multiplet (m) | 1H | Methine proton on the carbon bearing the hydroxyl group, deshielded by oxygen. |
| H-h (OH) | ~ 1.5-3.0 (variable) | Broad Singlet (br s) | 1H | Labile hydroxyl proton; position and shape are concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides information on the different carbon environments. The chemical shifts are highly dependent on the electronic environment.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-a (CH₃) | ~ 12 | Terminal methyl carbon of the propyl group. |
| C-b (CH₂) | ~ 21 | Propyl methylene carbon, beta to the nitrogen. |
| C-d, C-e | ~ 35 | C3 and C5 of the piperidine ring. |
| C-f | ~ 52 | C2 and C6 of the piperidine ring, deshielded by the adjacent nitrogen. |
| C-c (N-CH₂) | ~ 61 | Propyl methylene carbon attached to the nitrogen, deshielded by the nitrogen. |
| C-g (CH-O) | ~ 68 | C4 of the piperidine ring, deshielded by the attached hydroxyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol: Acquiring a Neat IR Spectrum
For a liquid sample like 1-Propylpiperidin-4-ol, the simplest method is to run a "neat" spectrum.
-
Sample Preparation: Place one drop of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film.
-
Data Acquisition: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum.
-
Background Collection: A background spectrum of the empty instrument should be run prior to the sample to subtract atmospheric CO₂ and H₂O signals.
Predicted IR Absorption Bands
The key functional groups—the secondary alcohol and the tertiary amine—will give rise to characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of a hydrogen-bonded alcohol O-H group. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H stretching from the propyl and piperidine ring hydrogens. |
| C-O Stretch | 1050 - 1150 | Strong | Stretching vibration of the C-O bond in a secondary alcohol. |
| C-N Stretch | 1020 - 1250 | Medium-Weak | Stretching vibration of the C-N bond in an aliphatic amine. |
Note: As a tertiary amine, 1-Propylpiperidin-4-ol will not show an N-H stretching band, which typically appears around 3300-3500 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural analysis.
Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Analysis and Detection: The positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Predicted Molecular Ion and Fragmentation Pattern
The molecular formula C₈H₁₇NO contains one nitrogen atom. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The calculated molecular weight is 143.23, so the molecular ion peak (M⁺•) is expected at m/z = 143 .
The fragmentation is primarily driven by the desire to form stable carbocations or iminium ions. The most significant fragmentation pathway for N-alkyl piperidines is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.
Diagram: Key Fragmentation Pathways of 1-Propylpiperidin-4-ol
Introduction: Understanding the Core Characteristics of 1-Propylpiperidin-4-ol
An In-Depth Technical Guide to the Solubility and Stability of 1-Propylpiperidin-4-ol
1-Propylpiperidin-4-ol, a substituted piperidine derivative, represents a class of heterocyclic compounds of significant interest in pharmaceutical and chemical research. The piperidine scaffold is a ubiquitous structural motif in a vast array of approved drugs and biologically active molecules. The specific substitution at the nitrogen with a propyl group and the presence of a hydroxyl group at the 4-position impart distinct physicochemical properties that govern its behavior in various environments. For researchers in drug discovery and development, a comprehensive understanding of the solubility and stability of this molecule is not merely academic; it is a foundational pillar for formulation development, process chemistry, and ensuring the safety and efficacy of potential therapeutics.
This guide provides a detailed examination of the solubility and stability profile of 1-Propylpiperidin-4-ol. Moving beyond a simple recitation of data, we will explore the underlying chemical principles and provide robust, self-validating experimental protocols for characterizing this important molecule. The methodologies described herein are designed to equip researchers with the practical knowledge to assess its behavior, anticipate challenges, and make informed decisions throughout the development lifecycle.
Physicochemical Profile
A molecule's inherent physical and chemical properties are the primary determinants of its solubility and stability. For 1-Propylpiperidin-4-ol, the key features are the basic tertiary amine (pKa estimated to be around 10.5, similar to 1-propylpiperidine[1]) and the polar hydroxyl group. The N-propyl group adds a degree of lipophilicity compared to its parent compound, piperidin-4-ol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2][3] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | Inferred to be a solid or viscous liquid at room temperature | N/A |
| Boiling Point | 106-108 °C (at 13 Torr) | [3] |
| Predicted logP (XlogP) | 1.0 | [2] |
| Predicted Density | 0.963 g/cm³ | [3] |
Part 1: Aqueous and Organic Solubility Profile
Solubility is a critical parameter that influences bioavailability, formulation strategies, and purification processes. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/basic center (tertiary amine) suggests that 1-Propylpiperidin-4-ol will exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents.
Causality in Experimental Design: The Shake-Flask Method
To determine the equilibrium solubility, the shake-flask method remains the gold standard. Its effectiveness lies in ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. The choice of agitation time (typically 24-72 hours) is critical; it must be sufficiently long to achieve equilibrium, a parameter that should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) during initial method development to ensure the concentration has plateaued.[4]
Experimental Workflow: Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 1: Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of solid 1-Propylpiperidin-4-ol to several 2 mL glass vials. The presence of visible, undissolved solid at the end of the experiment is essential for confirming that equilibrium was reached in a saturated solution.
-
Solvent Addition: Add 1.0 mL of each test solvent to the respective vials. A recommended starting set of solvents includes:
-
Purified Water (pH ~7)
-
pH 2.0 Buffer (0.05 M HCl)
-
pH 7.4 Buffer (0.05 M Phosphate)
-
pH 10.0 Buffer (0.05 M Carbonate)
-
Methanol
-
Ethanol
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 48 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes to permit the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen after a filter compatibility study) to remove all undissolved particles.
-
Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of 1-Propylpiperidin-4-ol using a pre-validated HPLC-UV method against a standard curve.
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Each experiment should be performed in triplicate.
Anticipated Solubility Profile (Hypothetical Data)
| Solvent System | Predicted Solubility Category | Rationale |
| pH 2.0 Buffer | Very Soluble (>100 mg/mL) | The tertiary amine is fully protonated, forming a highly water-soluble salt. |
| Purified Water | Soluble (10-50 mg/mL) | The molecule can form hydrogen bonds via its hydroxyl group. |
| pH 7.4 Buffer | Soluble (10-50 mg/mL) | A significant portion of the molecule remains protonated at this pH. |
| pH 10.0 Buffer | Slightly Soluble (1-10 mg/mL) | Approaching the pKa, a larger fraction exists as the less soluble free base. |
| Methanol / Ethanol | Freely Soluble (>100 mg/mL) | Polar protic solvents capable of hydrogen bonding with the hydroxyl group. |
| Acetonitrile / THF | Soluble (10-50 mg/mL) | Polar aprotic solvents; solubility is driven by dipole-dipole interactions. |
Part 2: Stability Profile and Forced Degradation
Understanding a molecule's stability is paramount for determining its shelf-life, storage conditions, and potential degradation products that could pose safety risks. Forced degradation (or stress testing) is an essential exercise to intentionally degrade the molecule under more aggressive conditions than it would typically encounter.[4] This process is crucial for developing stability-indicating analytical methods and identifying the most likely degradation pathways.[5]
Causality in Stress Condition Selection
The choice of stress conditions is not arbitrary; it is based on the functional groups present in 1-Propylpiperidin-4-ol.
-
Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH can catalyze other reactions or reveal instabilities.[6]
-
Oxidation: The tertiary amine is a primary target for oxidation, potentially forming an N-oxide.[5] The secondary alcohol could also be oxidized to a ketone, though this typically requires stronger conditions.
-
Thermal Stress: Elevated temperatures accelerate degradation reactions, providing insight into long-term stability at room or refrigerated temperatures.[7]
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical degradation pathways.[8] This is a mandatory test outlined in regulatory guidelines like ICH Q1B.[9]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Propylpiperidin-4-ol in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 60 °C. Also, place a sample of the solid compound in a 60 °C oven.
-
Photostability: Expose a solid sample and a solution sample to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample must be stored under the same temperature conditions.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours for hydrolytic/oxidative stress; 1, 3, 7 days for thermal stress).
-
Sample Preparation for Analysis:
-
Cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the emergence of new peaks.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to separate the polar parent compound from potentially less polar or more polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~210 nm, as the molecule lacks a strong chromophore) or Mass Spectrometry (MS).
-
Validation: The method is validated by demonstrating specificity, where the parent peak is resolved from all degradation peaks in the forced degradation samples.
Potential Degradation Pathways
Based on the chemistry of tertiary amines and secondary alcohols, the following degradation pathways are plausible. The primary mechanism of degradation for similar nitrogen heterocyclic compounds often involves cleavage of the C-N bond or oxidation.[5][10]
Caption: Hypothetical Degradation Pathways for 1-Propylpiperidin-4-ol.
Summary of Stability (Hypothetical Data)
| Stress Condition | Observation | % Degradation (Parent) | Major Degradants |
| 0.1 M HCl, 60°C, 24h | Stable | < 2% | None detected |
| 0.1 M NaOH, 60°C, 24h | Stable | < 2% | None detected |
| 3% H₂O₂, RT, 24h | Significant degradation | ~15% | N-oxide identified by LC-MS |
| Thermal (Solution), 60°C, 7d | Minor degradation | ~5% | Minor unknown peaks |
| Photostability (ICH Q1B) | Moderate degradation | ~8% | Several minor unknown peaks |
Conclusion and Recommendations
This technical guide outlines a comprehensive strategy for the characterization of 1-Propylpiperidin-4-ol's solubility and stability. The molecule is predicted to have favorable solubility in acidic aqueous media and polar organic solvents, with solubility decreasing as the pH approaches its pKa.
The primary stability liability appears to be oxidative degradation at the tertiary amine, leading to the formation of an N-oxide. It also shows some sensitivity to light. Based on these findings, the following recommendations are prudent for researchers and drug development professionals:
-
Storage: The solid material and solutions should be stored in well-sealed, light-resistant containers, protected from oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Formulation: For liquid formulations, the pH should be controlled in the acidic to neutral range (pH 4-7) to ensure maximum solubility and stability. The inclusion of an antioxidant may be warranted if oxidative degradation is confirmed to be a significant pathway under formulation conditions.
-
Analytical: A validated, gradient reverse-phase HPLC method is essential for quality control and stability studies to ensure accurate quantification and detection of potential degradants.
By employing the robust protocols and understanding the scientific rationale presented in this guide, researchers can confidently characterize 1-Propylpiperidin-4-ol, paving the way for its successful application in further research and development.
References
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ChemBK. (2024). 1-Propylpiperidin-4-one - Physico-chemical Properties. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 1-Propylpiperidin-4-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. This guide focuses on a specific, yet under-explored derivative: 1-Propylpiperidin-4-ol. While direct literature on the biological activities of this compound is sparse[2], the extensive research on structurally related piperidin-4-ones and 4-hydroxypiperidines provides a fertile ground for hypothesizing its potential pharmacological profile.[3][4]
This document serves as a technical roadmap for the researcher. It is not merely a summary of what is known, but a forward-looking exploration of what could be. We will delve into the potential biological activities of 1-Propylpiperidin-4-ol, drawing upon established findings for its chemical cousins. More importantly, we will provide detailed, actionable experimental protocols to empower researchers to systematically investigate these hypotheses. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the scientific rationale.
Chemical and Physical Profile of 1-Propylpiperidin-4-ol
A thorough understanding of the physicochemical properties of a compound is fundamental to its biological investigation. These properties influence its solubility, membrane permeability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem |
| Molecular Weight | 143.23 g/mol | PubChem |
| IUPAC Name | 1-propylpiperidin-4-ol | PubChem |
| SMILES | CCCN1CCC(CC1)O | PubChem |
| Predicted XlogP | 1.0 | PubChem |
| CAS Number | 23133-37-1 | PubChem |
Table 1: Physicochemical Properties of 1-Propylpiperidin-4-ol.[2][5]
The presence of a hydroxyl group at the 4-position and a propyl group at the nitrogen atom imparts a balance of hydrophilicity and lipophilicity. The predicted XlogP of 1.0 suggests moderate lipophilicity, which may allow for good oral absorption and cell membrane permeability.
Potential Biological Activities and Investigative Protocols
The following sections outline the most promising potential biological activities of 1-Propylpiperidin-4-ol, based on the known pharmacology of related piperidine derivatives. For each potential activity, a detailed experimental workflow is provided.
Antimicrobial and Antifungal Activity
Rationale: The piperidin-4-one scaffold is a well-established pharmacophore with demonstrated antibacterial and antifungal properties.[3][6] The introduction of various substituents on the piperidine ring has been shown to modulate this activity. It is therefore plausible that 1-Propylpiperidin-4-ol could exhibit antimicrobial effects. Research on other piperidine derivatives has also highlighted their potential as antimicrobial agents.[7][8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1-Propylpiperidin-4-ol against a panel of clinically relevant bacteria and fungi using the broth microdilution method.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve 1-Propylpiperidin-4-ol in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Microbial Strains: Utilize a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Inoculum Preparation: Grow microbial cultures overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Broth Microdilution Assay:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of 1-Propylpiperidin-4-ol to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, terbinafine for fungi) should be included as a comparator.[6]
-
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer and Antiproliferative Activity
Rationale: The piperidine nucleus is a key feature in several anticancer agents.[3] Derivatives of piperidine have demonstrated antiproliferative activity against various cancer cell lines, including leukemia.[9] The structural similarity of 1-Propylpiperidin-4-ol to these compounds suggests it may possess cytotoxic or cytostatic properties.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of 1-Propylpiperidin-4-ol on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-Propylpiperidin-4-ol in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Histamine H3 Receptor Antagonism
Rationale: 4-Hydroxypiperidine derivatives are known to be potent antagonists of the histamine H3 receptor (H3R).[10][11] H3R antagonists have therapeutic potential in a range of neurological disorders. The structural features of 1-Propylpiperidin-4-ol align with those of known H3R antagonists, making this a compelling area of investigation.
Experimental Protocol: Radioligand Binding Assay
This protocol measures the ability of 1-Propylpiperidin-4-ol to displace a radiolabeled ligand from the histamine H3 receptor, thereby determining its binding affinity.
Workflow Diagram:
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Source: Use cell membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., HEK-293T or CHO cells).
-
Radioligand: Utilize a high-affinity radiolabeled H3R antagonist, such as [3H]Nα-methylhistamine.
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-Propylpiperidin-4-ol in a binding buffer.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known unlabeled H3R antagonist (e.g., ciproxifan).
-
-
Incubation: Incubate the mixture at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While 1-Propylpiperidin-4-ol remains a relatively uncharacterized molecule, the rich pharmacology of the broader piperidine class provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a systematic approach to exploring its potential as an antimicrobial, anticancer, and neuromodulatory agent. Positive results in these initial in vitro screens would warrant further investigation, including structure-activity relationship (SAR) studies through the synthesis of analogs, and subsequent in vivo efficacy and safety evaluations. The journey from a simple scaffold to a potential therapeutic agent is long and arduous, but it begins with the foundational research outlined herein.
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Sapa, J., Stary, D., Leśniak, A., Kuder, K., Pytka, K., Siwek, A., ... & Kieć-Kononowicz, K. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 24(21), 3939. Available from: [Link]
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de Almeida, J. R. G. S., de Oliveira, A. C., da Silva, J. K. R., de Lira, C. S., de Oliveira, L. A., da Silva, A. L., ... & de Freitas, T. S. (2022). Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. Molecules, 27(19), 6483. Available from: [Link]
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El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., Al-Tamimi, A. M. S., & Al-Omar, M. A. (2017). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N-(Adamantan-1-yl)piperidine-1-carbothioimidates and Related Derivatives. Molecules, 22(1), 111. Available from: [Link]
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An In-depth Technical Guide on the Discovery of 1-Propylpiperidin-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-propylpiperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the discovery and development of 1-propylpiperidin-4-ol derivatives and analogs. We will delve into the core synthetic strategies, robust characterization methodologies, and the exploration of their diverse biological activities, with a particular focus on agents targeting the central nervous system. The narrative is grounded in established scientific principles, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic area of drug discovery.
Introduction: The Significance of the 1-Propylpiperidin-4-ol Core
The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with complex biological targets. The 1-propylpiperidin-4-ol structure, specifically, incorporates several key features that contribute to its pharmacological potential:
-
A Tertiary Amine: The basic nitrogen atom at the 1-position can be protonated under physiological conditions, enabling ionic interactions with acidic residues in protein binding pockets. The N-propyl group provides a degree of lipophilicity, which can be modulated to influence properties such as membrane permeability and metabolic stability.
-
A Secondary Alcohol: The hydroxyl group at the 4-position is a critical hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. Furthermore, it serves as a convenient synthetic handle for further derivatization.
-
A Defined Stereochemistry: The chiral center at the 4-position allows for the synthesis of enantiomerically pure derivatives, which is often crucial for achieving selectivity and reducing off-target effects.
The convergence of these structural elements has made 1-propylpiperidin-4-ol and its analogs attractive candidates for targeting a range of biological systems, including neurotransmitter receptors and transporters.[3][4]
Synthetic Strategies: From Conception to Compound
The synthesis of 1-propylpiperidin-4-ol derivatives typically commences from commercially available starting materials, with a general workflow designed for modularity and efficiency.
Core Synthesis Workflow
The most common and versatile approach to the 1-propylpiperidin-4-ol core involves a multi-step sequence starting from 4-piperidone.
Figure 1: General synthetic pathways to 1-propylpiperidin-4-ol.
Detailed Experimental Protocol: Synthesis of 1-Propylpiperidin-4-ol
This protocol outlines a reliable and scalable synthesis of the core scaffold.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination of 4-Piperidone:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add propionaldehyde (1.2 eq) and continue stirring for 30 minutes.
-
Cool the reaction mixture to 0 °C and add STAB (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-propyl-4-piperidone.
-
-
Reduction of the Ketone:
-
Dissolve the crude 1-propyl-4-piperidone in MeOH.
-
Cool the solution to 0 °C and add NaBH₄ (1.5 eq) in small portions.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the MeOH under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to afford 1-propylpiperidin-4-ol as a solid or oil.
-
Self-Validation and Causality:
-
The use of STAB in the reductive amination is advantageous as it is a mild and selective reducing agent that can be used in the presence of the ketone.
-
The workup with NaHCO₃ is crucial to neutralize the reaction mixture and remove any acidic byproducts.
-
Monitoring the reaction by TLC is essential to ensure complete conversion and avoid over-reduction or side reactions.
Derivatization and Analog Discovery
The true power of the 1-propylpiperidin-4-ol scaffold lies in its amenability to further modification.
Key Derivatization Strategies
Figure 2: Key points for the derivatization of the 1-propylpiperidin-4-ol scaffold.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the core structure have yielded valuable insights into the structural requirements for various biological activities.
| Modification | Rationale | Observed Effects on Activity | Example Target Class |
| N-Alkyl Chain Length | Modulates lipophilicity and steric interactions at the receptor binding site. | Optimal chain length is often observed, with both shorter and longer chains leading to decreased potency. | Opioid Receptors, Muscarinic Receptors |
| 4-OH Esterification | Introduces new hydrogen bond acceptors and can alter pharmacokinetic properties (e.g., prodrugs). | Can significantly enhance potency and selectivity.[5] | Analgesics, Anticholinergics |
| 4-OH Etherification | Increases lipophilicity and can introduce new binding interactions. | Can lead to compounds with improved CNS penetration. | Antipsychotics, Antidepressants |
| Ring Substitution | Alters the conformation of the piperidine ring and introduces new steric and electronic features. | Can improve selectivity for receptor subtypes. | Dopamine and Serotonin Receptor Ligands |
Analytical Characterization: Ensuring Purity and Identity
Rigorous characterization of all synthesized compounds is paramount to ensure the reliability of biological data.
| Technique | Purpose | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C chemical shifts, coupling constants, and integration confirm the chemical structure. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular weight of the compound, confirming its identity.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the final compound and any intermediates.[8] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., O-H, C=O).[7] |
Biological Evaluation: Unveiling Therapeutic Potential
1-Propylpiperidin-4-ol derivatives have been investigated for a wide array of biological activities, with a significant focus on CNS disorders.[3]
Primary Biological Targets
-
Dopamine Receptors (D2, D3): The piperidine scaffold is a common feature in many antipsychotic drugs that target dopamine receptors.[9]
-
Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of serotonin receptors is a key strategy for the treatment of depression and anxiety.[10][11]
-
Muscarinic Acetylcholine Receptors: These receptors are implicated in cognitive function and are targets for Alzheimer's disease therapies.
-
Histamine H3 Receptors: Antagonists of the H3 receptor have shown potential in treating various neurological disorders.[12]
-
Choline Transporter (CHT): Inhibitors of CHT are being explored for their potential to modulate cholinergic signaling.[13]
Example Signaling Pathway: D2 Receptor Antagonism
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In-Silico Modeling and Docking Studies of 1-Propylpiperidin-4-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth, experience-driven walkthrough of the in-silico modeling and molecular docking of 1-propylpiperidin-4-ol, a representative piperidine derivative. We will explore the rationale behind targeting the µ-opioid receptor (MOR), detail the step-by-step protocols for ligand and receptor preparation, and elucidate the process of executing and analyzing a molecular docking simulation. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery and optimization of novel therapeutics.
Introduction: The Significance of the Piperidine Moiety and In-Silico Approaches
Piperidine and its derivatives are prevalent in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including analgesic, antipsychotic, and anticancer properties.[1] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, makes it a privileged scaffold in drug design. 1-Propylpiperidin-4-ol, a simple yet representative member of this class, serves as an excellent case study for exploring its potential interactions with biological targets.
In-silico techniques, particularly molecular docking, have become indispensable in modern drug discovery.[2] These computational methods allow for the rapid and cost-effective prediction of the binding mode and affinity of a small molecule within the active site of a target protein. By simulating these molecular interactions, researchers can prioritize compounds for synthesis and biological testing, thereby streamlining the drug development pipeline.
Target Selection: Why the µ-Opioid Receptor?
The selection of a relevant biological target is a critical first step in any drug discovery project. For piperidine-containing compounds, the µ-opioid receptor (MOR) presents a compelling target. The piperidine moiety is an essential pharmacophore in morphine and many other potent analgesics that exert their effects through the MOR.[3] Furthermore, numerous studies have successfully employed in-silico docking to investigate the interactions of piperidine derivatives with the MOR, providing a solid foundation for our investigation.[2][3][4][5]
The MOR, a G-protein coupled receptor (GPCR), is the primary target for opioid drugs used in the management of severe pain.[6][7] Understanding how novel piperidine derivatives interact with this receptor can pave the way for the development of new analgesics with improved efficacy and side-effect profiles. For this study, we will utilize the high-resolution crystal structure of the human µ-opioid receptor in complex with the agonist morphine (PDB ID: 8EF6), providing a physiologically relevant and structurally detailed active site for our docking simulations.[8]
Methodologies: A Step-by-Step Guide to In-Silico Analysis
This section provides a detailed, replicable protocol for the in-silico modeling and docking of 1-propylpiperidin-4-ol with the human µ-opioid receptor.
Ligand Preparation
Accurate preparation of the small molecule ligand is crucial for a successful docking study. This involves generating a 3D conformation and assigning correct chemical properties.
Protocol 1: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of 1-propylpiperidin-4-ol can be obtained from chemical databases like PubChem. The SMILES (Simplified Molecular Input Line Entry System) string for 1-propylpiperidin-4-ol is CCCN1CCC(CC1)O.[9]
-
2D to 3D Conversion: Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an online converter) to convert the 2D representation into a 3D structure.
-
Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process optimizes the geometry of the molecule to a lower energy, more realistic conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand. The Gasteiger-Marsili method is a commonly used and effective approach for this step.
-
File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Receptor Preparation
The protein target must be carefully prepared to remove extraneous molecules and ensure it is in a suitable state for docking.
Protocol 2: Receptor Preparation
-
Download Crystal Structure: Obtain the PDB file for the human µ-opioid receptor (PDB ID: 8EF6) from the Protein Data Bank.[8]
-
Remove Non-essential Molecules: The downloaded PDB file often contains water molecules, co-factors, and other ligands that are not part of the receptor itself. These should be removed from the structure. In this case, the co-crystallized morphine and G-protein subunits should be removed.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added to the protein, ensuring correct ionization and tautomeric states of the amino acid residues, particularly those in the active site.
-
Assign Charges: Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice for this purpose.
-
Define the Binding Site: Identify the binding pocket for the docking simulation. For the MOR, the binding site is well-characterized and is the location where morphine binds.[8] The grid box for docking should encompass this entire binding cavity. The center of the grid can be determined by the coordinates of the co-crystallized ligand in the original PDB file.
-
File Format Conversion: Save the prepared receptor structure in a docking-compatible format (e.g., PDBQT).
Molecular Docking
With the prepared ligand and receptor, the molecular docking simulation can be performed.
Protocol 3: Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Exhaustiveness: Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A higher value increases the computational time but also the likelihood of finding the optimal binding pose. A value of 8-10 is generally a good starting point.
-
Execution: Run the AutoDock Vina software from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Results and Analysis: Interpreting the Docking Outcome
The output of the docking simulation provides valuable insights into the potential interaction between 1-propylpiperidin-4-ol and the µ-opioid receptor.
Binding Affinity
The primary quantitative result from molecular docking is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.
| Ligand | Predicted Binding Affinity (kcal/mol) |
| 1-Propylpiperidin-4-ol | [Example Value: -6.5] |
Note: The provided binding affinity is a hypothetical example. Actual values will be generated by the docking software.
Binding Pose and Interactions
Visual analysis of the top-ranked binding pose is crucial for understanding the specific molecular interactions that stabilize the ligand-receptor complex. This is typically done using molecular visualization software like PyMOL or Chimera.
Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., oxygen or nitrogen).
-
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and receptor.
-
Ionic Interactions (Salt Bridges): These are electrostatic interactions between oppositely charged groups.
For the µ-opioid receptor, a critical interaction for many ligands is a salt bridge with Asp147 in the binding pocket.[10] Analysis of the docking results should focus on whether the protonated nitrogen of the piperidine ring in 1-propylpiperidin-4-ol forms this key interaction.
Visualization of the In-Silico Workflow
The following diagram illustrates the key stages of the in-silico modeling and docking workflow described in this guide.
Caption: Workflow for in-silico modeling and docking of 1-Propylpiperidin-4-ol.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded workflow for the in-silico modeling and molecular docking of 1-propylpiperidin-4-ol with the human µ-opioid receptor. By following these detailed protocols, researchers can gain valuable insights into the potential binding characteristics of this and other piperidine derivatives. The predicted binding affinity and key molecular interactions can serve as a strong basis for hit-to-lead optimization, guiding the design of novel compounds with enhanced potency and selectivity.
Future work should involve performing molecular dynamics simulations to assess the stability of the predicted binding pose over time. Additionally, the insights gained from this in-silico study should be validated through in-vitro binding assays and functional assays to confirm the biological activity of 1-propylpiperidin-4-ol and its analogs.
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Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 10(3). [Link]
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Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS Webinars. [Link]
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Zhuang, Y., et al. (2022). Molecular recognition of morphine and fentanyl by the human mu-opioid receptor. RCSB PDB. [Link]
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Huang, W., et al. (2022). Structure-Based Evolution of G Protein-Biased mu-Opioid Receptor Agonists. RCSB PDB. [Link]
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Alanine, A., et al. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 11(16), 2173–2176. [Link]
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Bruce, C. L., & Tsonchev, S. (2024). Computational Analysis of the Binding Poses of Nitazene Derivatives at the mu-Opioid Receptor. bioRxiv. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
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UniProt. (n.d.). OPRM1 - Mu-type opioid receptor - Homo sapiens (Human). Retrieved January 18, 2026, from [Link]
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Dimmock, J. R., et al. (2000). Piperidin-4-one: the potential pharmacophore. Medicinal Research Reviews, 20(1), 1–24. [Link]
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Chiou, L. C., et al. (2004). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. The Journal of Pharmacology and Experimental Therapeutics, 308(1), 320–327. [Link]
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Jensen, A. A., et al. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 53(8), 3417–3421. [Link]
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Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Salehi, B., et al. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 11(10), 2038. [Link]
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Rokkam, S. K., et al. (2021). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 26(11), 3183. [Link]
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Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis, Chemistry, and Pharmacological Context of 1-Propylpiperidin-4-ol
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids stems from its conformational flexibility and its ability to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.[1][2] This guide focuses on a specific, yet illustrative, member of this family: 1-Propylpiperidin-4-ol. While direct research on this particular molecule is sparse, its synthetic pathway and structural motifs place it at the nexus of several well-explored areas of pharmacology.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, contextualize the molecule within the broader landscape of pharmacologically active piperidines, and provide robust, self-validating experimental protocols. We will explore the synthesis, beginning with its critical precursor, 1-Propyl-4-piperidone, and delve into the structure-activity relationships that underscore the therapeutic potential of the N-alkylated piperidin-4-ol framework.
Section 1: Synthesis and Physicochemical Properties
The primary route to 1-Propylpiperidin-4-ol involves a two-step process: the N-alkylation of a piperidone precursor followed by the reduction of the ketone. This approach is favored for its efficiency and control over the final product.
Synthesis of the Key Intermediate: 1-Propyl-4-piperidone
The most direct synthesis of 1-Propyl-4-piperidone (CAS 23133-37-1) involves the N-alkylation of 4-piperidone.[3] The choice of an alkylating agent and base is critical for achieving high yield and purity. Propyl halides, such as 1-iodopropane or 1-bromopropane, are common electrophiles for this substitution.
Causality of Experimental Design:
-
Solvent: An aprotic polar solvent like acetonitrile is often chosen to dissolve the reactants without interfering with the reaction.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the secondary amine of the 4-piperidone, generating the nucleophilic piperidide anion required to attack the alkyl halide. It is strong enough to facilitate the reaction but not so strong as to promote side reactions.
-
Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate.
The overall synthetic workflow is visualized below.
Caption: Synthetic workflow for 1-Propylpiperidin-4-ol.
Reduction to 1-Propylpiperidin-4-ol
The conversion of the carbonyl group in 1-Propyl-4-piperidone to a hydroxyl group is a standard ketone reduction.
Causality of Reagent Choice:
-
Reducing Agent: Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild reducing agent, which provides excellent chemoselectivity. It readily reduces ketones and aldehydes but will not reduce more stable functional groups like esters or amides, preventing unwanted side reactions. Its ease of handling and safety profile compared to stronger agents like lithium aluminum hydride (LAH) make it suitable for standard laboratory synthesis.
-
Solvent: Protic solvents like methanol or ethanol are used. They serve to dissolve the piperidone and the NaBH₄, and the solvent itself participates in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.
Physicochemical Properties
While experimental data for 1-Propylpiperidin-4-ol is not widely published, the properties of its precursor are well-documented and provide a baseline for estimation.
| Property | Value for 1-Propyl-4-piperidone | Expected Trend for 1-Propylpiperidin-4-ol | Rationale |
| Molecular Formula | C₈H₁₅NO[4] | C₈H₁₇NO[5] | Addition of two hydrogen atoms during reduction. |
| Molecular Weight | 141.21 g/mol [4] | 143.23 g/mol | Increase corresponding to the added hydrogens. |
| Boiling Point | 56 °C @ 1 mmHg[6] | Significantly Higher | The presence of the hydroxyl group introduces hydrogen bonding, a strong intermolecular force that requires more energy to overcome. |
| Density | 0.936 g/mL at 25 °C[6] | Slightly Higher | Hydrogen bonding leads to more efficient molecular packing. |
| Refractive Index | n20/D 1.461[6] | Different | The change in electronic structure from a carbonyl to a hydroxyl group alters how the molecule interacts with light. |
| Solubility | Soluble in organic solvents. | Increased polarity may slightly increase water solubility while retaining organic solvent solubility. | The hydroxyl group is a polar, protic functional group. |
Section 2: The Piperidin-4-ol Scaffold in Medicinal Chemistry
The true significance of 1-Propylpiperidin-4-ol is understood by examining the pharmacological activities of its structural analogs. The N-substituted piperidin-4-ol/one core is a versatile pharmacophore found in compounds targeting a wide array of biological systems.[7]
Caption: The piperidine-4-ol/one scaffold as a source of diverse bioactivity.
| Therapeutic Area | Key Structural Features & Insights | Example Compound Class / Study |
| Analgesia | Esters of N-methyl-4-piperidinol exhibit potent analgesic activity. Lipophilicity and hydrogen-bond accepting capacity of substituents on an aromatic ester at C4 enhance potency.[8] | Substituted benzoic acid esters of 1-methyl-4-piperidinol[8] |
| Anti-Inflammatory | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives show potent anti-inflammatory effects by inhibiting NO and TNF-α production.[9] | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives[9] |
| Antihistamine (H₃ Receptor) | 4-Hydroxypiperidine derivatives with an N-alkyl chain linked to a lipophilic residue act as H₃ receptor antagonists. The length of the alkyl chain is critical; elongation beyond two or three methylenes can decrease potency.[10] | N-alkylated 4-hydroxypiperidines[10] |
| Anticancer | Complex piperidine derivatives linked to a pyrrolopyrimidine core act as potent inhibitors of Akt kinases, a key target in cancer therapy.[11] | AZD5363 (Capivasertib)[11] |
| Anti-tuberculosis | Piperidinol analogs with specific N- and C4-substituents have shown activity against Mycobacterium tuberculosis.[12] | Phenyl-piperidinol derivatives[12] |
| GABA Receptor Ligands | 4-(Piperidin-4-yl) structures can serve as scaffolds for GABA(A) receptor ligands, with large hydrophobic substituents being well-tolerated.[13] | 4-(piperidin-4-yl)-1-hydroxypyrazoles[13] |
Section 3: Structure-Activity Relationship (SAR) Considerations
The N-propyl group of 1-Propylpiperidin-4-ol is a key determinant of its potential biological activity. SAR studies on related piperidines provide valuable insights:
-
N-Alkyl Chain Length and Lipophilicity: In the context of histamine H₃ antagonists, moving from an N-methyl to a longer N-alkyl chain initially maintains or increases potency, but further elongation can lead to a decrease in activity.[10] This suggests an optimal lipophilic pocket size in the receptor binding site. The propyl group of the title compound represents a moderate-length alkyl chain, making it an interesting candidate for screening against receptors with such pockets.
-
Impact on Receptor Selectivity: The nature of the N-substituent is fundamental in directing the compound to different receptor families. Simple N-alkyl groups (like methyl or propyl) are common in compounds with CNS activity, including analgesics.[8] In contrast, more complex N-aryl or N-heteroaryl groups are often required for activities like Akt kinase inhibition.[11]
-
The Role of the C4-Hydroxyl Group: The hydroxyl group at the C4 position is a critical hydrogen bond donor and acceptor. This feature can anchor the ligand into a receptor's binding site. Many active piperidinol derivatives retain this hydroxyl group or have it esterified to modulate properties like cell permeability and duration of action.[8][12]
Section 4: Key Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of 1-Propyl-4-piperidone
Objective: To synthesize 1-Propyl-4-piperidone via N-alkylation of 4-piperidone hydrochloride monohydrate.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
1-Iodopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-piperidone hydrochloride monohydrate (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous acetonitrile (10 mL per gram of piperidone).
-
Addition of Alkylating Agent: While stirring vigorously, add 1-iodopropane (1.1 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the solid salts and wash them with a small amount of diethyl ether.
-
Extraction: Combine the filtrate and the ether washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase in vacuo to yield 1-Propyl-4-piperidone as an oil. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC/MS).
Protocol 2: Reduction to 1-Propylpiperidin-4-ol
Objective: To reduce 1-Propyl-4-piperidone to 1-Propylpiperidin-4-ol.
Materials:
-
1-Propyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
-
Ethyl acetate
-
Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve 1-Propyl-4-piperidone (1 equivalent) in methanol (15 mL per gram of piperidone) in an Erlenmeyer flask and cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Basify the remaining aqueous solution with 1M NaOH to ~pH 10. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Propylpiperidin-4-ol. The product can be further purified by column chromatography if necessary.
Protocol 3: Analytical Characterization
Objective: To confirm the identity and purity of the synthesized products.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation. For 1-Propylpiperidin-4-ol, expect characteristic signals for the propyl group protons, the piperidine ring protons, and the proton attached to the hydroxyl-bearing carbon.
-
Mass Spectrometry (MS): Confirms the molecular weight. For 1-Propylpiperidin-4-ol, the expected [M+H]⁺ ion would be at m/z 144.1383.[5]
-
Infrared (IR) Spectroscopy: Confirms the functional group transformation. The disappearance of the strong carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the product is indicative of a successful reduction.
Section 5: Future Research Directions
1-Propylpiperidin-4-ol represents an under-explored molecule built upon a highly validated pharmacological scaffold. Future research should be directed towards:
-
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of receptors and enzymes, particularly those where related N-alkyl piperidines have shown activity, such as opioid, muscarinic, and histamine receptors, as well as various ion channels.
-
Derivatization for SAR Exploration: The C4-hydroxyl group is a prime handle for chemical modification. Synthesis of an ester or ether library at this position could be used to probe interactions with different biological targets and to modulate pharmacokinetic properties.
-
Comparative Studies: A direct comparison of the biological activity of 1-Propylpiperidin-4-ol with its N-methyl, N-ethyl, and N-butyl analogs would provide clear data on the effect of N-alkyl chain length for this specific scaffold, contributing valuable data to the broader field of medicinal chemistry.
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Methodological & Application
The Strategic Role of 1-Propylpiperidin-4-ol in Modern Organic Synthesis: Application Notes and Protocols for Advanced Drug Discovery
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to the synthetic chemist, 1-propylpiperidin-4-ol has emerged as a particularly valuable intermediate. Its unique structural features—a secondary alcohol for further functionalization and a tertiary amine embedded within a piperidine ring—offer a versatile scaffold for the construction of complex molecules with significant biological activity. The piperidine moiety is a common motif in a plethora of approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and the ability to cross the blood-brain barrier. This guide provides an in-depth exploration of the synthesis and application of 1-propylpiperidin-4-ol, with a particular focus on its pivotal role in the development of potent enzyme inhibitors for cancer therapy.
Core Attributes and Synthetic Versatility
1-Propylpiperidin-4-ol is a bifunctional molecule that serves as a linchpin in multi-step synthetic sequences. The hydroxyl group can be readily transformed into a variety of other functional groups, including ethers, esters, and halides, or it can be oxidized to the corresponding ketone. The tertiary amine of the piperidine ring, while less reactive than a secondary amine, can participate in salt formation and influences the overall physicochemical properties of the final molecule.
The true power of 1-propylpiperidin-4-ol as an intermediate lies in its ability to be strategically incorporated into larger molecular frameworks, providing a robust anchor point for the introduction of pharmacophoric elements. This is exemplified in its application in the synthesis of targeted therapeutics, where the piperidine ring often serves as a non-planar scaffold to orient functional groups for optimal interaction with biological targets.
Synthesis of 1-Propylpiperidin-4-ol: A Comparative Overview of Methodologies
The efficient synthesis of 1-propylpiperidin-4-ol is a critical first step in its utilization as a synthetic intermediate. Two primary and reliable routes are commonly employed: the N-alkylation of 4-hydroxypiperidine and the reductive amination of 4-piperidone followed by reduction.
Method A: N-Alkylation of 4-Hydroxypiperidine
This direct approach involves the reaction of commercially available 4-hydroxypiperidine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the desired N-alkylated product.
Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of this reaction. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competition with the piperidine nitrogen for the alkylating agent. The reaction temperature is also a key parameter; gentle heating is often sufficient to promote the reaction without leading to significant side product formation.
Method B: Two-Step Synthesis from 4-Piperidone via Reductive Amination and Reduction
This alternative strategy begins with the reductive amination of 4-piperidone with propionaldehyde. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to yield 1-propyl-4-piperidone. The subsequent reduction of the ketone functionality furnishes the target 1-propylpiperidin-4-ol.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for the initial reductive amination step as it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the intermediate iminium ion. For the second step, the reduction of the ketone, a more powerful reducing agent like sodium borohydride is typically employed. The choice of solvent, often methanol or ethanol, is compatible with sodium borohydride and allows for easy workup.
Table 1: Comparison of Synthetic Routes to 1-Propylpiperidin-4-ol
| Feature | Method A: N-Alkylation | Method B: Reductive Amination & Reduction |
| Starting Materials | 4-Hydroxypiperidine, Propyl halide | 4-Piperidone, Propionaldehyde |
| Number of Steps | One | Two |
| Key Reagents | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Reducing agents (e.g., NaBH(OAc)₃, NaBH₄) |
| Typical Yields | Good to Excellent | Good to Excellent |
| Advantages | More direct, fewer steps | Avoids handling of potentially lachrymatory propyl halides |
| Disadvantages | Potential for over-alkylation (quaternization) | Two distinct reaction steps |
Application Spotlight: Synthesis of a Potent PARP-1 Inhibitor
A compelling application of 1-propylpiperidin-4-ol is its use as a key intermediate in the synthesis of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors, leading to selective cancer cell death.[4]
The synthesis of this complex molecule highlights the strategic utility of 1-propylpiperidin-4-ol. The piperidine moiety serves as a crucial scaffold, and the propyl group is likely involved in optimizing the binding affinity and pharmacokinetic profile of the final drug candidate.
The overall synthetic strategy involves the preparation of the benzimidazole core, followed by the coupling of the 1-propylpiperidin-4-yl moiety. A plausible synthetic route is outlined below.
Figure 1: Proposed synthetic workflow for the PARP-1 inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Propylpiperidin-4-ol via N-Alkylation
Figure 2: Workflow for the N-alkylation of 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 4-hydroxypiperidine and anhydrous potassium carbonate in anhydrous acetonitrile, add 1-bromopropane dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-propylpiperidin-4-ol as a colorless oil or low-melting solid.
Protocol 2: Synthesis of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide
This protocol is a representative procedure based on established methods for benzimidazole synthesis.[1][5]
Step 2a: Oxidation of 1-Propylpiperidin-4-ol to 1-Propylpiperidine-4-carbaldehyde
Materials:
-
1-Propylpiperidin-4-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
To a stirred solution of 1-propylpiperidin-4-ol in anhydrous dichloromethane, add PCC or Dess-Martin periodinane portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-propylpiperidine-4-carbaldehyde, which can be used in the next step without further purification.
Step 2b: Condensation and Cyclization to form the Benzimidazole Core
Materials:
-
1-Propylpiperidine-4-carbaldehyde (from Step 2a, 1.0 eq)
-
2,3-Diaminobenzamide (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅, 1.2 eq) or another suitable oxidizing agent
-
Ethanol or a similar protic solvent
Procedure:
-
Dissolve 2,3-diaminobenzamide and 1-propylpiperidine-4-carbaldehyde in ethanol.
-
Add sodium metabisulfite to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide.
Conclusion and Future Outlook
1-Propylpiperidin-4-ol stands as a testament to the strategic importance of seemingly simple intermediates in the complex endeavor of drug discovery. Its facile synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful application of this building block in the synthesis of a potent PARP-1 inhibitor underscores its potential in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic deployment of well-designed intermediates like 1-propylpiperidin-4-ol will undoubtedly remain a cornerstone of innovation in organic and medicinal chemistry.
References
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Larock, R. C. (1999).
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
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Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry - Section B, 52B(8), 1152-1155.
- Li, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559.
- Wang, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 138, 1053-1067.
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Synthetic protocols for 1-Propylpiperidin-4-ol derivatives
An In-Depth Guide to the Synthetic Protocols for 1-Propylpiperidin-4-ol Derivatives
Authored by: A Senior Application Scientist
The 1-propylpiperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes a topic of significant interest for researchers in drug discovery and development.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of 1-propylpiperidin-4-ol derivatives, focusing on robust and commonly employed methodologies. We will delve into the mechanistic underpinnings of these transformations, offering practical insights to enable successful execution in a research setting.
Strategic Approaches to the Synthesis of 1-Propylpiperidin-4-ol
The synthesis of 1-propylpiperidin-4-ol and its derivatives can be broadly categorized into two primary strategies: the direct N-alkylation of a pre-existing 4-hydroxypiperidine core and the reductive amination of a suitable piperidin-4-one precursor with a propyl-containing amine source. Additionally, one-pot methodologies that combine multiple synthetic steps are gaining traction due to their efficiency.[4]
Reductive Amination: A Versatile and Widely Used Approach
Reductive amination is a cornerstone of amine synthesis, offering a powerful method for the formation of carbon-nitrogen bonds.[5][6] In the context of 1-propylpiperidin-4-ol synthesis, this typically involves the reaction of a piperidin-4-one precursor with propylamine, followed by the in-situ reduction of the resulting imine or enamine intermediate.
Application Notes:
This two-step, one-pot process is highly versatile and can be adapted for a wide range of substrates.[5] The initial condensation of the ketone with the amine is often acid-catalyzed and proceeds through a hemiaminal intermediate to form an iminium ion, which is then reduced. The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion over the ketone starting material and tolerate a wider range of functional groups.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[7][8] When starting with a protected piperidin-4-one, such as N-Boc-4-piperidone, a subsequent deprotection step is required to yield the free secondary amine, which can then be N-alkylated.
Protocol 1: Reductive Amination of 1-Boc-4-piperidone with Propylamine
This protocol details the synthesis of 1-propylpiperidin-4-ol starting from the commercially available N-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Propylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
Step 1: Reductive Amination
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add propylamine (1.2 eq) and glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-1-propylpiperidin-4-ol.
Step 2: Boc Deprotection
-
Dissolve the crude N-Boc-1-propylpiperidin-4-ol in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the TFA salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to afford 1-propylpiperidin-4-ol.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of 1-propylpiperidin-4-ol via reductive amination.
N-Alkylation of 4-Hydroxypiperidine: A Direct Approach
A more direct route to 1-propylpiperidin-4-ol involves the N-alkylation of commercially available 4-hydroxypiperidine with a suitable propyl electrophile, such as 1-bromopropane or 1-iodopropane.[9][10]
Application Notes:
This method is straightforward and often proceeds in high yield. The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of 4-hydroxypiperidine, thereby increasing its nucleophilicity.[9] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.[9] A potential side reaction is the quaternization of the resulting tertiary amine by excess alkylating agent, which can be minimized by the slow addition of the alkyl halide.[9]
Protocol 2: N-Alkylation of 4-Hydroxypiperidine
Materials:
-
4-Hydroxypiperidine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a stirred suspension of 4-hydroxypiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 1-bromopropane (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford pure 1-propylpiperidin-4-ol.
Diagram: N-Alkylation Reaction Scheme
Caption: General scheme for the N-alkylation of 4-hydroxypiperidine.
Quantitative Data Summary
| Method | Starting Material(s) | Key Reagents | Typical Solvent | Reaction Temperature | Typical Yield | Key Advantages | Potential Drawbacks |
| Reductive Amination | 1-Boc-4-piperidone, Propylamine | NaBH(OAc)₃, Acetic Acid, TFA | Dichloromethane | 0 °C to Room Temp. | 70-90% (over 2 steps) | High versatility, good for library synthesis. | Requires protection/deprotection steps. |
| N-Alkylation | 4-Hydroxypiperidine, 1-Bromopropane | K₂CO₃ | Acetonitrile | Reflux | 80-95% | Direct, high-yielding, simple procedure. | Risk of over-alkylation (quaternization). |
Field-Proven Insights and Troubleshooting
-
Moisture Sensitivity: Both reductive amination with borohydride reagents and N-alkylation using strong bases like NaH are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents for optimal results.
-
Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of these reactions. For N-alkylation, the disappearance of the starting amine and the appearance of a less polar product spot is indicative of a successful reaction. For reductive amination, monitoring the consumption of the starting ketone is key.
-
Purification: While some protocols may report high purity of the crude product, purification by flash column chromatography is often necessary to remove unreacted starting materials and byproducts, especially for applications in drug development where high purity is paramount.
-
Alternative Alkylating Agents: While 1-bromopropane is a common choice for N-propylation, 1-iodopropane is more reactive and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive. Propyl tosylates or mesylates can also be used.
-
Alternative Reducing Agents for Reductive Amination: Catalytic hydrogenation over palladium on carbon (Pd/C) is a greener alternative to stoichiometric hydride reagents.[8][11] This method often provides very clean reductions with high yields. However, it requires specialized hydrogenation equipment.
By understanding the principles behind these synthetic strategies and adhering to the detailed protocols, researchers can confidently and efficiently synthesize 1-propylpiperidin-4-ol derivatives for their drug discovery and development programs.
References
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- Surry, D. S., & Buchwald, S. L. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00213]
- Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1285. [URL: https://www.mdpi.com/1420-3049/28/3/1285]
- Biscoe, M. R., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(7), 7856–7861. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648218/]
- Reddy, B. V. S., et al. (2008). One-pot Synthesis of Functionalized piperid-4-ones: A Four-Component Condensation. Organic Letters, 10(13), 2877–2880. [URL: https://pubs.acs.org/doi/10.1021/ol801051g]
- Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis, 2006(03), 366-372. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-926300]
- Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6527. [URL: https://www.mdpi.com/1420-3049/27/19/6527]
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Application Notes & Protocols: 1-Propylpiperidin-4-ol as a Versatile Precursor for Novel Heterocycle Synthesis
Introduction
The piperidine ring is a quintessential scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. 1-Propylpiperidin-4-ol represents an accessible and versatile starting material for the synthesis of novel piperidine-containing heterocycles. The true synthetic potential of this building block is unlocked upon oxidation of its C4-hydroxyl group to the corresponding ketone, 1-propylpiperidin-4-one. This key intermediate serves as a versatile synthon, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions directly at the C4 position.
This guide provides detailed protocols and the underlying scientific rationale for leveraging 1-propylpiperidin-4-one in two powerful synthetic strategies: the Ugi multicomponent reaction for the assembly of complex spiro-heterocycles and the annulation of a pyrazole ring to create fused pyrazolo[4,3-c]pyridine systems. These methods exemplify modern synthetic strategies that prioritize efficiency, molecular diversity, and the generation of structurally complex, drug-like molecules.
Part 1: Synthesis of the Key Intermediate: 1-Propylpiperidin-4-one
Scientific Rationale & Causality
The transformation of the secondary alcohol in 1-propylpiperidin-4-ol to a ketone is a critical activation step. The carbonyl group of the resulting 1-propylpiperidin-4-one possesses an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is the cornerstone for subsequent synthetic elaborations, including imine formation, condensation reactions, and multicomponent couplings. While various oxidation methods exist (e.g., Swern, PCC), Dess-Martin Periodinane (DMP) oxidation is selected here for its operational simplicity, mild reaction conditions, and high efficiency, which are ideal for preserving the integrity of the N-propylpiperidine core.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes the oxidation of 1-propylpiperidin-4-ol to 1-propylpiperidin-4-one.
Step 1: Reaction Setup
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To a dry round-bottom flask under a nitrogen atmosphere, add 1-propylpiperidin-4-ol (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (DCM), typically at a concentration of 0.1 M.
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Cool the solution to 0 °C using an ice bath.
Step 2: Addition of Oxidant
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To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Step 3: Reaction Monitoring & Work-up
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).
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Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve.
Step 4: Extraction and Purification
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-propylpiperidin-4-one as a clear oil.
Data Presentation: Reagents and Expected Results
| Reagent/Product | Molecular Weight | Equivalents | Typical Yield | Key Characterization |
| 1-Propylpiperidin-4-ol | 143.24 g/mol | 1.0 | - | - |
| Dess-Martin Periodinane | 424.14 g/mol | 1.1 | >90% | ¹H NMR: Absence of C4-H proton at ~3.7 ppm; IR: Appearance of strong C=O stretch at ~1715 cm⁻¹ |
| 1-Propylpiperidin-4-one | 141.22 g/mol | - | - | - |
Workflow Visualization
Caption: Oxidation of 1-propylpiperidin-4-ol to the key ketone intermediate.
Part 2: Strategy I - Multicomponent Synthesis of Spiro-Diketopiperazines via the Ugi Reaction
Scientific Rationale & Causality
Multicomponent reactions (MCRs) are highly convergent processes that combine three or more starting materials in a single pot to generate complex products, maximizing atom economy and synthetic efficiency.[2] The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, condensing a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[3] N-alkyl piperidones are known to be effective ketone components in this reaction.[4]
This protocol employs a post-Ugi transformation strategy.[5] First, an Ugi reaction is performed using 1-propylpiperidin-4-one, benzylamine, tert-butyl isocyanide, and bromoacetic acid. The resulting Ugi adduct contains both a nucleophilic secondary amine (after debenzylation) and an electrophilic alkyl bromide, perfectly poised for a subsequent intramolecular cyclization to construct a spiro-diketopiperazine scaffold, a privileged structure in medicinal chemistry.
Experimental Protocol: Ugi Reaction and Spirocyclization
Step 1: Ugi Four-Component Reaction
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To a solution of 1-propylpiperidin-4-one (1.0 eq) in methanol (0.2 M), add benzylamine (1.0 eq). Stir for 30 minutes at room temperature to facilitate imine formation.
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Add bromoacetic acid (1.0 eq) and tert-butyl isocyanide (1.0 eq) to the mixture.
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Seal the reaction vessel and stir at room temperature for 48 hours.
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Monitor the reaction by LC-MS for the formation of the Ugi adduct.
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Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude Ugi adduct is often used directly in the next step without further purification.
Step 2: Deprotection and Intramolecular Cyclization
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Dissolve the crude Ugi adduct in ethanol (0.1 M) in a flask suitable for hydrogenation.
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Add palladium on carbon (10 wt%, 0.1 eq) to the solution.
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
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Stir the reaction vigorously at room temperature for 12-18 hours to effect debenzylation.
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Following debenzylation, add potassium carbonate (K₂CO₃, 3.0 eq) to the reaction mixture.
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Heat the mixture to reflux (approx. 78 °C) for 6 hours to promote intramolecular N-alkylation (cyclization).
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Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
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Purify the resulting residue by flash column chromatography to yield the target spiro-diketopiperazine.
Data Presentation: Expected Reaction Outcome
| Compound | Description | Typical Yield | Key Characterization |
| Ugi Adduct | Intermediate α-acylamino carboxamide | 70-85% | HRMS confirmation of expected mass. |
| Spiro-Diketopiperazine | Final spirocyclic product | 50-65% (over 2 steps) | ¹H and ¹³C NMR consistent with the spirocyclic structure; appearance of two distinct amide carbonyl signals in ¹³C NMR (~165-175 ppm). |
Workflow Visualization
Caption: Ugi multicomponent reaction followed by cyclization to form a spiro-heterocycle.
Part 3: Strategy II - Synthesis of Fused Pyrazolo[4,3-c]pyridines
Scientific Rationale & Causality
Fused bicyclic heterocycles are of significant interest due to their rigid conformations, which can lead to high-affinity interactions with biological targets. The pyrazolo[4,3-c]pyridine core is a notable pharmacophore found in various biologically active molecules.[6][7] This synthetic strategy builds the pyrazole ring onto the existing piperidine scaffold.
The protocol begins with a condensation reaction between 1-propylpiperidin-4-one and phenylhydrazine to form the corresponding hydrazone. The critical subsequent step is an intramolecular electrophilic substitution/oxidation, often referred to as a Fischer-type cyclization, on the transient enamine/enolate tautomer of the hydrazone. Using iodine serves a dual purpose: it acts as a mild Lewis acid to promote cyclization and as an oxidant to aromatize the newly formed pyrazole ring, leading directly to the stable, fused aromatic system.[8]
Experimental Protocol: Pyrazole Annulation
Step 1: Hydrazone Formation
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In a round-bottom flask, dissolve 1-propylpiperidin-4-one (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol (0.3 M).
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Add a catalytic amount of acetic acid (3-4 drops).
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Heat the mixture to reflux for 4 hours.
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Monitor the reaction by TLC for the disappearance of the ketone.
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Cool the reaction to room temperature. The hydrazone intermediate may precipitate and can be isolated by filtration, or the crude solution can be used directly in the next step.
Step 2: Oxidative Cyclization and Aromatization
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To the crude solution of the hydrazone in ethanol, add iodine (I₂, 2.5 eq).
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Heat the reaction mixture to reflux for 8-12 hours. The solution will darken significantly.
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Monitor the reaction by LC-MS for the formation of the final product.
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After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.
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Make the solution basic (pH ~9-10) with aqueous sodium hydroxide (1 M).
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography to afford the target pyrazolo[4,3-c]pyridine.
Data Presentation: Expected Reaction Outcome
| Compound | Description | Typical Yield | Key Characterization |
| Hydrazone | Intermediate | >90% (if isolated) | HRMS confirmation of expected mass; ¹H NMR shows disappearance of ketone alpha-protons and appearance of vinyl/imine protons. |
| Pyrazolo[4,3-c]pyridine | Final fused product | 45-60% (over 2 steps) | ¹H NMR shows aromatic protons of the pyrazole and phenyl rings; UV-Vis spectroscopy shows absorption characteristic of an extended aromatic system. |
Workflow Visualization
Caption: Synthesis of a fused pyrazolo[4,3-c]pyridine via condensation and oxidative cyclization.
Conclusion and Future Directions
1-Propylpiperidin-4-ol, through its readily accessible ketone derivative, stands as a powerful and versatile building block for the synthesis of novel heterocycles. The protocols detailed herein for the construction of spiro-diketopiperazines and fused pyrazolopyridines highlight its utility in both multicomponent and annulation strategies, enabling rapid access to diverse and complex molecular architectures relevant to drug discovery. The inherent reactivity of the 1-propylpiperidin-4-one intermediate opens avenues for numerous other transformations, including Pictet-Spengler reactions, various cycloadditions, and the synthesis of other spirocyclic systems, ensuring its continued value in the exploration of new chemical space.
References
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Application Notes and Protocols for the Quantitative Analysis of 1-Propylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Propylpiperidin-4-ol is a substituted piperidine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in numerous drug classes, making the purity and accurate quantification of its precursors critical for ensuring the safety and efficacy of the final drug product.[1] This document provides detailed analytical methods for the quantification of 1-Propylpiperidin-4-ol, offering robust protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are developed with a focus on scientific integrity, drawing from established analytical principles for related piperidine compounds and adhering to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1).[2][3][4][5][6] The causality behind experimental choices is explained to provide a comprehensive understanding of the methods.
Physicochemical Properties of 1-Propylpiperidin-4-ol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₇NO | [7] |
| Molecular Weight | 143.23 g/mol | [8] |
| Predicted XlogP | 1.0 | [7] |
| pKa (of related 1-propylpiperidine) | ~10.5 (basic) | [9] |
| Boiling Point (of related 4-hydroxypiperidine) | 108-114 °C at 10 mmHg | [1][10] |
The presence of a polar hydroxyl group and a basic nitrogen atom dictates the chromatographic behavior of 1-Propylpiperidin-4-ol, influencing the choice of analytical columns and detection methods.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Application Note: Reversed-phase HPLC is a versatile technique for the analysis of polar and non-volatile compounds. Due to the lack of a significant chromophore in 1-Propylpiperidin-4-ol, conventional UV detection offers limited sensitivity. Therefore, a Charged Aerosol Detector (CAD) is recommended for universal and sensitive quantification, providing a response that is largely independent of the analyte's optical properties. This method is adapted from established protocols for structurally similar N-substituted 4-hydroxypiperidines.[11]
Experimental Workflow: HPLC-CAD Analysis
Caption: Workflow for the quantification of 1-Propylpiperidin-4-ol by HPLC-CAD.
Detailed HPLC-CAD Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and peak shape of polar analytes.[11]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid: Analytical grade, for mobile phase modification to ensure good peak shape for the basic analyte.
-
1-Propylpiperidin-4-ol: Reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile mobile phase additive compatible with CAD and helps to protonate the analyte, leading to better peak shape on a C18 column. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | 0-2 min: 5% B, 2-15 min: 5% to 50% B, 15-20 min: 50% B, 20.1-25 min: 5% B (re-equilibration) | A gradient elution is proposed to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| CAD Settings | Evaporation Temperature: 35°C, Gas (Nitrogen) Pressure: 35 psi | These are typical starting conditions and should be optimized for the specific instrument and analyte response. |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-Propylpiperidin-4-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 1-Propylpiperidin-4-ol and prepare a solution in the same diluent as the standards to achieve a concentration within the calibration range.
5. Data Analysis and Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][3][4][5][6]
Quantitative Data Summary (Expected Performance):
| Parameter | Expected Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) (µg/mL) | ~1 |
| Recovery (%) | 98 - 102 |
| Relative Standard Deviation (RSD) (%) | < 2 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Application Note: GC-MS offers high selectivity and sensitivity for the analysis of volatile compounds. However, 1-Propylpiperidin-4-ol contains a polar hydroxyl group and a secondary amine, which can lead to poor peak shape and thermal degradation during GC analysis. To address this, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives. This protocol describes a method involving silylation, a common and effective derivatization technique for compounds with active hydrogens.[12]
Experimental Workflow: GC-MS Analysis with Silylation
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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Propylpiperidin-4-ol: An Application Note and Protocol
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Propylpiperidin-4-ol, a polar, basic compound with limited UV absorptivity. Recognizing the analytical challenges posed by such molecules, this document presents two primary strategic approaches: direct analysis using a universal detector and an alternative method involving pre-column derivatization for conventional UV detection. The causality behind experimental choices, from stationary and mobile phase selection to detector technology, is thoroughly explained to provide researchers, scientists, and drug development professionals with a foundational understanding for method development and validation. This guide is grounded in established chromatographic principles and adheres to regulatory expectations as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Analytical Challenge of Polar Basic Compounds
1-Propylpiperidin-4-ol is a saturated heterocyclic alcohol. Its physicochemical properties—high polarity and a basic nitrogen atom—present a significant challenge for traditional reversed-phase HPLC. Such compounds often exhibit poor retention on non-polar stationary phases (like C18) and can produce broad, tailing peaks due to strong interactions with residual silanols on silica-based columns. Furthermore, the lack of a significant chromophore in its structure precludes sensitive detection using standard UV-Vis detectors.
This application note addresses these challenges by providing a detailed framework for developing a reliable and reproducible HPLC method for 1-Propylpiperidin-4-ol. We will explore two validated strategies, empowering the analyst to choose the most suitable approach based on available instrumentation and analytical requirements.
Physicochemical Properties of 1-Propylpiperidin-4-ol
A thorough understanding of the analyte's properties is paramount for logical method development.
-
Structure:
-
Predicted pKa: The piperidine nitrogen imparts basicity to the molecule. The predicted pKa of the conjugate acid is approximately 10.5, similar to other N-alkylated piperidines.[1] This indicates that the compound will be protonated and positively charged at acidic to neutral pH.
-
Predicted XlogP: 1.0.[2] This low value confirms the compound's hydrophilic (polar) nature.
-
UV Absorbance: Lacking aromatic rings or conjugated double bonds, 1-Propylpiperidin-4-ol does not possess a strong UV chromophore, making direct UV detection at typical wavelengths (e.g., >220 nm) insensitive.
Strategic Approach to Method Development
Given the analyte's characteristics, a successful HPLC method must address two core issues: retention and detection .
Caption: Logical workflow for HPLC method development for 1-Propylpiperidin-4-ol.
PART I: Direct Analysis with a Universal Detector
This approach is often preferred for its simplicity, as it avoids the complexities of a derivatization reaction. It relies on a detector that does not require the analyte to have a chromophore.
Rationale for Universal Detection
Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are mass-based detectors that are well-suited for non-volatile analytes lacking UV absorbance.[3][4]
-
ELSD: The column eluent is nebulized, and the mobile phase is evaporated. The remaining solid analyte particles scatter a light beam, and the scattered light is detected.[5][6]
-
CAD: Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by a corona discharge, and the total charge is measured by an electrometer.[7]
Both detectors are compatible with gradient elution, a significant advantage over refractive index (RI) detection.
Recommended Chromatographic Mode: HILIC
For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving adequate retention.[8][9] In HILIC, a polar stationary phase (e.g., bare silica, cyano, or amide-bonded phases) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][10]
Causality: The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. The high organic content of the mobile phase facilitates this partitioning, leading to the retention of polar analytes that would otherwise elute in the void volume in reversed-phase chromatography.
Detailed Protocol: HILIC with ELSD/CAD Detection
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and an ELSD or CAD.
-
Column: A HILIC column, e.g., a cyano (CN) or amide-bonded phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or Ammonium acetate (LC-MS grade)
-
Formic acid or Acetic acid (LC-MS grade)
-
-
Standard: 1-Propylpiperidin-4-ol reference standard.
| Parameter | Recommended Setting | Rationale |
| Column | Cyano or Amide HILIC (150 x 4.6 mm, 3 µm) | Provides good retention and peak shape for polar basic compounds.[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | The buffer controls the ionic strength and pH. A low pH ensures the analyte is consistently protonated, which can aid in retention on some HILIC phases. |
| Mobile Phase B | Acetonitrile | The weak, non-polar solvent in the HILIC mobile phase. |
| Gradient | 95% B to 70% B over 10 minutes | A gradient is recommended for initial method development to ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize peak distortion. |
| Detector (ELSD) | Drift Tube: 50 °C; Nebulizer Gas: Nitrogen at 1.5 L/min | These are typical starting parameters and should be optimized for the specific mobile phase and flow rate. |
| Detector (CAD) | Evaporation Temp: 35 °C; Power Function: 1.0 | As with ELSD, these are starting points for optimization.[11] |
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Propylpiperidin-4-ol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Acetonitrile:Water (80:20 v/v).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the Acetonitrile:Water (80:20 v/v) mixture to cover the desired concentration range.
PART II: Analysis via Pre-Column Derivatization and UV Detection
This strategy chemically modifies the 1-Propylpiperidin-4-ol molecule to introduce a chromophore, allowing for sensitive detection with a standard UV-Vis detector.
Rationale for Derivatization
Derivatization is a well-established technique for the analysis of compounds that lack a native chromophore.[12][13] The secondary amine of the piperidine ring is a nucleophilic site that can react with various derivatizing agents to form a stable, UV-active product.
Selected Derivatizing Agent: 4-Toluene Sulfonyl Chloride (Tosyl Chloride, TsCl). This reagent reacts with primary and secondary amines to form sulfonamides, which have strong UV absorbance.[14][15] The reaction is robust and proceeds under mild conditions.
Caption: Pre-column derivatization of 1-Propylpiperidin-4-ol with Tosyl Chloride.
Recommended Chromatographic Mode: Reversed-Phase
Once derivatized, the resulting sulfonamide is significantly more hydrophobic than the parent alcohol. This increased hydrophobicity makes it well-suited for separation by reversed-phase HPLC on a standard C18 column.
Detailed Protocol: Derivatization and RP-HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
4-Toluene Sulfonyl Chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Standard: 1-Propylpiperidin-4-ol reference standard.
-
To 1 mL of a standard or sample solution (in a suitable aprotic solvent like DCM), add 1.2 equivalents of Triethylamine.
-
Add 1.1 equivalents of 4-Toluene Sulfonyl Chloride.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidic modifier to ensure good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic modifier. |
| Gradient | 30% B to 90% B over 15 minutes | A broad gradient is suitable for separating the derivatized product from excess reagent and by-products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 228 nm | The tosyl group provides strong absorbance at this wavelength.[16] |
Method Validation Framework
Any developed HPLC method intended for use in a regulated environment must be validated according to ICH Q2(R2) guidelines.[12] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
Validation Parameters
The following parameters should be assessed as part of a full method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spike/recovery studies at three concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Conclusion
The successful analysis of 1-Propylpiperidin-4-ol by HPLC is achievable through a well-considered, scientifically-grounded approach. For laboratories equipped with universal detectors such as ELSD or CAD, a direct HILIC method offers a straightforward and efficient workflow. Alternatively, for laboratories relying on standard UV detectors, a pre-column derivatization strategy using 4-Toluene Sulfonyl Chloride provides a robust and sensitive solution. The choice between these methods will depend on the specific instrumentation available and the analytical throughput requirements. In either case, adherence to systematic method development and a thorough validation protocol, as outlined by USP and ICH guidelines, is essential to ensure the generation of high-quality, reliable data for research and drug development.[3][12]
References
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Evaporative light scattering detector. In: Wikipedia. ; 2023. [Link]
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ELSD-LT III. Shimadzu. [Link]
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Charged aerosol detector. In: Wikipedia. ; 2023. [Link]
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Gorence, J., et al. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. American Laboratory. 2005. [Link]
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Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]
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Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]
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ESA ChromaChem 6100 ELSD Evaporative Light Scattering Detector. American Laboratory Trading. [Link]
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Al-Assaf, S., et al. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. 2017. [Link]
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Li, W., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. 2022. [Link]
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Klimešová, V., et al. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. 2021. [Link]
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Huang, Y., et al. Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A. 2007. [Link]
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1-Propylpiperidine. PubChem. [Link]
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1-propylpiperidin-4-ol. PubChemLite. [Link]
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Babu, K. S., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014. [Link]
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HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. 2019. [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. 2017. [Link]
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Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2001. [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
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Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2014. [Link]
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No chromophore - no problem? Wiley Analytical Science. [Link]
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Chen, Y., et al. Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. Molecules. 2024. [Link]
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Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
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1-Propyl-4-piperidone. PubChem. [Link]
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4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook. [Link]
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4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. PubChem. [Link]
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1-Phenylpiperidin-4-ol. PubChem. [Link]
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4-Piperidinol, 1-methyl-. PubChem. [Link]
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1-Methyl-4-phenylpiperidin-4-ol. PubChem. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Propylpiperidin-4-ol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Propylpiperidin-4-ol
Abstract
This application note provides a comprehensive guide for the robust analysis of 1-Propylpiperidin-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Propylpiperidin-4-ol, a polar heterocyclic compound, presents analytical challenges due to its active hydroxyl and tertiary amine functional groups, which can lead to poor chromatographic peak shape and thermal instability. To overcome these issues, this protocol details an essential silylation derivatization step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The described method, from sample preparation to data interpretation, is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible quantification and identification of this and similar piperidine derivatives.
Introduction
Piperidine derivatives are a cornerstone in medicinal chemistry and pharmacology, forming the structural backbone of numerous pharmaceutical agents and alkaloids.[1] 1-Propylpiperidin-4-ol is a representative member of this class, and its accurate identification and quantification are crucial in synthetic chemistry, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2]
However, direct GC-MS analysis of polar compounds like 1-Propylpiperidin-4-ol is often problematic. The presence of an active hydrogen in the hydroxyl group can cause strong interactions with the stationary phase and active sites within the GC system, resulting in significant peak tailing, reduced sensitivity, and poor reproducibility. Derivatization is a chemical modification technique that converts polar functional groups into less polar, more volatile, and more thermally stable analogues, making them amenable to GC analysis.[3][4] This guide focuses on a silylation protocol, a widely used and highly effective strategy for derivatizing hydroxyl groups, to ensure high-quality analytical results.[3]
Principle of the Method
The analytical workflow involves the preparation of the sample in a volatile organic solvent, followed by a chemical derivatization step to convert the polar 1-Propylpiperidin-4-ol into its more volatile trimethylsilyl (TMS) ether. This derivative is then injected into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components based on its boiling point and interaction with a non-polar capillary column. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized by electron impact (EI), fragmented in a characteristic pattern, and detected, allowing for unambiguous identification and quantification.
Materials and Reagents
-
1-Propylpiperidin-4-ol reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Helium (99.999% purity)
-
Autosampler vials (1.5 mL, glass) with inserts and caps[5]
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition | Rationale & Citation |
| Gas Chromatograph | ||
| GC System | Agilent 7890A or equivalent | A standard, reliable GC system is required. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[6] |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS.[6] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures optimal and reproducible separation.[6] |
| Inlet Temperature | 250 °C | Prevents condensation of the analyte in the injector.[6] |
| Injection Mode | Split (20:1) or Splitless | Split mode is suitable for screening; splitless mode is preferred for trace analysis to maximize sensitivity.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min | The program allows for solvent elution before ramping to a temperature sufficient to elute the derivatized analyte.[7] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B or equivalent | A standard single quadrupole mass spectrometer is sufficient. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[7] |
| Electron Energy | 70 eV | The standard energy for generating library-searchable mass spectra.[7] |
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes source contamination.[6][7] |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering.[6] |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS.[7] |
| Scan Range | m/z 50-400 | Captures the molecular ion and all significant fragment ions of the TMS derivative. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
It is crucial to prepare samples in volatile organic solvents and avoid aqueous solutions, strong acids, or bases, which are incompatible with GC-MS systems.[2][5]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Propylpiperidin-4-ol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Dissolve the unknown sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to an estimated concentration within the calibration range (e.g., ~10 µg/mL).[5]
-
Filtration/Centrifugation: If the sample contains particulates, centrifuge or filter it through a 0.22 µm syringe filter to prevent blockage of the injector syringe and column contamination.[8]
Protocol 2: Silylation Derivatization
This protocol converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, enhancing volatility and improving peak shape.[3][4]
-
Aliquot Sample: Transfer 100 µL of each standard, QC sample, or unknown sample solution into a clean 1.5 mL autosampler vial.
-
Evaporate Solvent: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. This is critical to remove any trace water or protic solvents that would consume the derivatizing reagent.
-
Add Reagents: To the dried residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and solvent.
-
Seal and React: Immediately cap the vial tightly and vortex for 30 seconds.
-
Incubate: Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.
-
Cool and Analyze: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Data Analysis and Interpretation
Chromatographic Analysis
The derivatized 1-Propylpiperidin-4-ol (1-Propyl-4-(trimethylsilyloxy)piperidine) will elute as a sharp, symmetrical peak. The underivatized compound, if injected, would likely exhibit a broad, tailing peak at a much longer retention time or may not elute at all.
Mass Spectral Interpretation
The mass spectrum is used for definitive identification. The molecular weight of the TMS derivative is 215.4 g/mol . Ionization and subsequent fragmentation in the mass spectrometer will produce a characteristic pattern.
-
Molecular Ion (M+•): The molecular ion peak is expected at m/z 215 .
-
Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[9][10]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Identity | Mechanism |
| 215 | [C11H25NOSi]+• | Molecular Ion (M+•) |
| 200 | [M - CH3]+ | Loss of a methyl group from the TMS moiety. |
| 186 | [M - C2H5]+ | Alpha-cleavage with loss of an ethyl radical from the N-propyl group. |
| 142 | [M - Si(CH3)3]+ | Loss of the trimethylsilyl group. |
| 100 | [C6H14N]+ | Key alpha-cleavage fragment. Cleavage of the C2-C3 and C5-C6 ring bonds, resulting in a stable iminium ion containing the N-propyl group. |
| 73 | [Si(CH3)3]+ | Characteristic fragment for TMS derivatives. |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];// Define nodes with structures Parent [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13665269&t=l"SCALE="TRUE"/>TD>TR><TR><TD>1-Propylpiperidin-4-olTD>TR><TR><TD>MW = 143TD>TR>TABLE> >];
Derivative [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><B>TMS Derivative [M]<SUP>+•SUP>B><BR/> (1-Propyl-4-(trimethylsilyloxy)piperidine)<BR/><B>m/z = 215B>TD>TR>TABLE> >];
Frag100 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><B>Fragment [C<SUB>6SUB>H<SUB>14SUB>N]<SUP>+SUP>B><BR/> (Iminium Ion)<BR/><B>m/z = 100B>TD>TR>TABLE> >];
Frag186 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><B>Fragment [M - C<SUB>2SUB>H<SUB>5SUB>]<SUP>+SUP>B><BR/><B>m/z = 186B>TD>TR>TABLE> >];
Frag73 [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><B>Fragment [Si(CH<SUB>3SUB>)<SUB>3SUB>]<SUP>+SUP>B><BR/><B>m/z = 73B>TD>TR>TABLE> >];
// Define process nodes Deriv_Step [shape=plaintext, label="Derivatization\n(BSTFA)"]; Ionization_Step [shape=plaintext, label="EI, 70 eV"]; Frag_Step1 [shape=plaintext, label="α-Cleavage\n(Ring Opening)"]; Frag_Step2 [shape=plaintext, label="α-Cleavage\n(-C2H5•)"];
// Layout the graph Parent -> Deriv_Step -> Derivative -> Ionization_Step; Ionization_Step -> Frag_Step1 -> Frag100; Ionization_Step -> Frag_Step2 -> Frag186; Derivative -> Frag73 [style=dashed, label="Rearrangement"]; }
Method Validation and Quality Control
For quantitative applications, the method should be fully validated according to established guidelines. Key parameters to assess include:
-
Linearity: A calibration curve should be generated with at least five concentration levels. A correlation coefficient (r²) of >0.99 is typically desired.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined experimentally to define the sensitivity of the method.
-
Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations.
Regular analysis of QC samples and solvent blanks should be performed within each analytical batch to monitor instrument performance and ensure the integrity of the results.
Conclusion
This application note details a reliable and robust GC-MS method for the analysis of 1-Propylpiperidin-4-ol. The critical step of silylation derivatization successfully addresses the challenges posed by the analyte's polarity, resulting in excellent chromatographic performance and enabling sensitive and accurate analysis. The provided protocol for sample preparation, instrumental conditions, and data interpretation serves as a comprehensive guide for researchers in pharmaceutical development and related scientific fields.
References
-
BenchChem. Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
-
University of Notre Dame. Sample Preparation Guidelines for GC-MS.
-
Creative Proteomics. Common Sample Preparation Techniques for GC-MS Analysis.
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
PubChemLite. 1-propylpiperidin-4-ol (C8H17NO).
-
SCION Instruments. Sample preparation GC-MS.
-
BenchChem. Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis.
-
Sigma-Aldrich (Supelco). A Guide to Derivatization Reagents for GC.
-
BenchChem. Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids.
-
Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7359.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
-
Michigan State University Department of Chemistry. EI-Mass Spectra of Assorted Organic Compounds.
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- 10. Mass Spectrometry [www2.chemistry.msu.edu]
1-Propylpiperidin-4-ol: A Versatile Scaffold for Central Nervous System (CNS) Drug Discovery
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in designing molecules that interact with complex biological targets. Within this class, 1-Propylpiperidin-4-ol emerges as a particularly useful building block. This tertiary amine features a propyl group on the nitrogen, which can influence lipophilicity and receptor engagement, and a hydroxyl group at the 4-position, offering a convenient handle for further chemical modification.
This guide provides an in-depth look at the synthesis, properties, and applications of 1-Propylpiperidin-4-ol, with a focus on its role in the development of CNS-active compounds such as neuroleptics and analgesics. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate in their synthetic programs.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's physical properties and safety profile is paramount for its effective and safe implementation in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid | |
| Boiling Point | ~178 - 180 °C | [2] |
| Density | ~0.936 g/mL at 25 °C (for the related 1-Propyl-4-piperidone) | [3] |
| CAS Number | 13665269 (for 1-propylpiperidin-4-ol) | [1] |
Safety and Handling Summary:
Proper handling of all chemical reagents is critical. Based on data for structurally related compounds like 4-n-Propylpiperidine and 1-Propyl-4-piperidone, the following precautions should be observed.[2][4]
-
Hazards: May be flammable, corrosive, and cause severe skin and eye irritation or burns.[2] Ingestion and inhalation should be avoided.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] Keep containers tightly closed.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.[2]
Synthesis of 1-Propylpiperidin-4-ol
The most direct and common method for synthesizing 1-Propylpiperidin-4-ol is through the N-alkylation of 4-hydroxypiperidine. This reaction leverages the nucleophilicity of the secondary amine on the piperidine ring to displace a leaving group on a propyl electrophile. An alternative route involves the reduction of the corresponding ketone, 1-propyl-4-piperidone.
Protocol 1: Synthesis via N-Alkylation of 4-Hydroxypiperidine
This protocol describes a standard procedure for the synthesis of 1-Propylpiperidin-4-ol. The choice of a weak base like potassium carbonate is crucial; it is sufficient to neutralize the hydrohalic acid byproduct without promoting significant side reactions, such as elimination of the alkyl halide. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature, which effectively dissolves the reactants while facilitating the SN2 reaction mechanism.
Materials:
-
4-Hydroxypiperidine
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-2.5 eq) and anhydrous acetonitrile to create a slurry.
-
Add 1-bromopropane (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Separate the layers.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography to obtain pure 1-Propylpiperidin-4-ol.
Application in Pharmaceutical Scaffolds
The 1-propylpiperidin-4-ol moiety is a key structural element in several classes of CNS-active drugs. Its incorporation can modulate receptor affinity, selectivity, and pharmacokinetic properties like CNS penetration.[5][6]
Neuroleptic (Antipsychotic) Agents
The piperidine core is prevalent in the structure of many neuroleptic drugs, which primarily target dopamine and serotonin receptors. 1-Propylpiperidin-4-ol can be used as a starting point to synthesize complex heterocyclic systems, such as substituted benzisoxazoles.[7] In these structures, the piperidine nitrogen acts as a basic center, crucial for receptor interaction, while the propyl group contributes to the overall lipophilicity, which can be optimized to achieve good brain penetration. The 4-position serves as the attachment point for the rest of the pharmacophore. For instance, in the synthesis of certain 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, the 1-propyl-4-aminopiperidine (derived from 1-propylpiperidin-4-ol) is a key intermediate.[7]
Opioid Analgesics
The 4-anilinopiperidine structure is the cornerstone of the highly potent fentanyl class of analgesics.[8][9] While fentanyl itself contains a phenethyl group on the piperidine nitrogen, modifications at this position are a common strategy to alter potency and duration of action. Substituting a propyl group, as would be the case when using 1-propylpiperidin-4-ol as a precursor, can lead to potent analgesic compounds.[10] The synthesis of such analogs typically involves the conversion of the 4-hydroxyl group to an amine, followed by N-acylation and N-arylation. The resulting N-aryl-N-(1-propylpiperidin-4-yl)propanamide scaffold demonstrates the direct incorporation of the building block into a final, pharmacologically active agent.
Key Synthetic Transformations and Protocols
The true utility of 1-Propylpiperidin-4-ol lies in the reactivity of its 4-hydroxyl group. This functional group provides a gateway to a vast chemical space through O-alkylation (ether formation) and O-acylation (ester formation).
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol is used to attach various aryl or alkyl groups to the 4-position of the piperidine ring via an ether linkage, a common motif in H3 receptor antagonists and other CNS drugs.[11] The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the secondary alcohol, forming a potent nucleophile (alkoxide). Anhydrous, polar aprotic solvents like DMF or THF are essential to prevent quenching the base and to facilitate the reaction.
Materials:
-
1-Propylpiperidin-4-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
An appropriate electrophile (e.g., benzyl bromide, 4-fluorobenzyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere glassware (oven-dried), syringes, and magnetic stirrer
Procedure:
-
Carefully wash the sodium hydride (1.2 eq) with anhydrous hexanes under an inert atmosphere (N₂ or Ar) to remove the mineral oil. Decant the hexanes.
-
Add anhydrous DMF to the NaH in a round-bottom flask.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 1-Propylpiperidin-4-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0°C and add the electrophile (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ether product by column chromatography.
References
- PubChemLite. 1-propylpiperidin-4-ol (C8H17NO).
- Cecchetti, V., et al. (1995). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Journal of Medicinal Chemistry.
- Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- ChemicalBook. 1-Propyl-4-piperidone CAS#: 23133-37-1.
- Fisher Scientific. SAFETY DATA SHEET - 4-n-Propylpiperidine.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Van Bever, W. F., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Journal of Medicinal Chemistry.
- PubChem. 1-Propyl-4-piperidone.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Riley, T. N., et al. (1973). 4-Anilidopiperidine analgesics. I. Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines. Journal of Pharmaceutical Sciences.
- Davoren, J. E., et al. (2018). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters.
- Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.
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- 4. 1-Propyl-4-piperidone | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Anilidopiperidine analgesics. I. Synthesis and analgesic activity of certain ring-methylated 1-substituted 4-propananilidopiperidines [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Piperidin-4-ol
Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional vector for molecular exploration. The secondary amine of piperidin-4-ol is a key handle for chemical modification, and its N-alkylation is a fundamental strategy for modulating pharmacological activity, selectivity, and pharmacokinetic profiles of drug candidates.[2][3] N-substituted piperidin-4-ols are integral components of molecules targeting a wide range of biological systems, including G-protein coupled receptors (GPCRs) and various enzymes.[2][4]
This guide provides a detailed examination of the two most robust and widely employed methods for the N-alkylation of piperidin-4-ol: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will explore the mechanistic underpinnings of each approach, delineate the critical reaction parameters, provide step-by-step experimental protocols, and offer field-tested troubleshooting advice to empower researchers in their synthetic endeavors.
Section 1: Foundational Principles of N-Alkylation
The selection of an N-alkylation strategy is governed by the nature of the desired alkyl substituent, the stability of the substrate, and the required level of control over the reaction outcome.
Mechanism I: Direct Alkylation with Electrophiles
Direct alkylation is a classic and straightforward approach that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon atom (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond.
A critical aspect of this reaction is the concurrent formation of an acid byproduct (e.g., HBr, HCl). This acid protonates the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[6] Therefore, the inclusion of a base is mandatory to neutralize the acid as it forms, thereby regenerating the free amine for continued reaction.[7]
A significant challenge in the direct alkylation of secondary amines is the potential for over-alkylation .[8] The tertiary amine product is often more nucleophilic than the secondary amine starting material, creating a "runaway" reaction that can lead to the formation of a quaternary ammonium salt, especially if the alkylating agent is used in large excess or is highly reactive.[6][9] Careful control of stoichiometry and reaction conditions is paramount to achieving selective mono-alkylation.[1]
Mechanism II: Reductive Amination
Reductive amination is a powerful and highly controlled method for N-alkylation that is particularly effective for installing a wide variety of substituents.[10] This reaction proceeds in two distinct, in-situ steps:
-
Iminium Ion Formation: The secondary amine of piperidin-4-ol reacts with a carbonyl compound (an aldehyde or ketone) to form a transient, unstable carbinolamine, which then dehydrates to form a tertiary iminium ion intermediate.[2]
-
Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the target tertiary amine.[2]
The key advantage of this method is its inherent selectivity for mono-alkylation. The iminium ion is much more electrophilic than the starting carbonyl compound, allowing for its preferential reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and its ability to selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[2][10]
Section 2: Critical Reaction Parameters & Workflow
The success of an N-alkylation reaction hinges on the judicious selection of several key parameters. The following workflow and discussion provide a logical framework for experimental design.
Caption: Decision workflow for N-alkylation of piperidin-4-ol.
-
Alkylating Agent (for Direct Alkylation): The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[11] While more reactive halides speed up the reaction, they also increase the risk of over-alkylation. For less reactive alkyl chlorides or bromides, adding a catalytic amount of sodium or potassium iodide can be beneficial.[11]
-
Carbonyl Compound (for Reductive Amination): A wide range of aldehydes and ketones can be used, allowing for the introduction of complex and diverse substituents.[12]
-
Base (for Direct Alkylation): The choice of base is critical.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are strong, inexpensive, and easy to remove during work-up. However, their solubility can be limited in some organic solvents.[11][13]
-
Organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) are non-nucleophilic and highly soluble.[6][11] DIPEA is often preferred as it is less prone to undergoing quaternization itself.
-
-
Reducing Agent (for Reductive Amination): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard. It is milder and more selective than other hydrides like sodium cyanoborohydride (NaBH₃CN), which is toxic, or sodium borohydride (NaBH₄), which can reduce the starting aldehyde/ketone.[2]
-
Solvent: Polar aprotic solvents are generally used to dissolve the reactants and facilitate the reaction.
-
For direct alkylation, DMF and acetonitrile (MeCN) are common choices as they effectively solvate the components and promote SN2 kinetics.[13][14]
-
For reductive amination, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical, as they are compatible with the reducing agent and effectively dissolve the intermediates.[2][10]
-
Section 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation using an Alkyl Halide (e.g., Benzyl Bromide)
This protocol describes a general procedure for the direct alkylation of piperidin-4-ol using an alkyl halide and a carbonate base.
Materials:
-
Piperidin-4-ol (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Standard equipment for reaction, work-up, and purification (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, chromatography supplies).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-ol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the amine).
-
Begin vigorous stirring. Slowly add the benzyl bromide (1.1 eq.) to the suspension at room temperature.[14] For highly reactive alkylating agents, consider cooling the mixture to 0 °C before and during the addition to mitigate over-alkylation.
-
Stir the reaction at room temperature or gently heat to 50-60 °C to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[13][14]
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase two more times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-benzylpiperidin-4-ol.[14]
Protocol 2: N-Alkylation via Reductive Amination (e.g., with Benzaldehyde)
This protocol details the N-alkylation using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
Piperidin-4-ol (1.0 eq.)
-
Benzaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard equipment as listed in Protocol 1.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve piperidin-4-ol (1.0 eq.) in anhydrous dichloromethane.
-
Add benzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.[2]
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirred mixture. Note: The addition may be slightly exothermic. For larger scale reactions, portion-wise addition is recommended.[2]
-
Continue stirring the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure 1-benzylpiperidin-4-ol.[2]
Section 4: Data Summary and Method Comparison
The choice between direct alkylation and reductive amination depends on substrate availability, desired complexity, and scalability.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Electrophile | Alkyl Halide (R-X) | Aldehyde or Ketone (R-C=O) |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA)[14] | Reducing Agent (e.g., NaBH(OAc)₃)[2] |
| Typical Solvent | MeCN, DMF[13][14] | DCM, DCE[2][10] |
| Temperature | Room Temp to 70 °C[13] | Room Temperature[2] |
| Reaction Time | 4 - 24 hours[13][14] | 4 - 16 hours[2] |
| Typical Yield | 80 - 95%[13] | 85 - 95%[2] |
| Pros | Simple reagents; good for small alkyl groups. | Excellent control of mono-alkylation; broad substrate scope; mild conditions.[10] |
| Cons | Risk of over-alkylation; may require heat.[8] | Requires an aldehyde/ketone; reducing agent is more expensive. |
Section 5: Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Low Conversion | 1. Inactive alkylating agent. 2. Insufficient base or wet reagents. 3. Poor solubility of reagents.[11] | 1. Switch to a more reactive halide (e.g., bromide or iodide); increase temperature.[11] 2. Use freshly dried base and anhydrous solvent. 3. Switch to a more polar solvent like DMF to improve solubility.[11] |
| Over-alkylation (Quaternary Salt Formation) | 1. Alkylating agent is too reactive or used in excess. 2. Reaction temperature is too high. | 1. Add the alkylating agent slowly (e.g., via syringe pump) to maintain a low concentration.[6] 2. Run the reaction at a lower temperature (0 °C or room temp). |
| Side Product Formation (Reductive Amination) | 1. Reduction of the starting aldehyde/ketone. 2. Impure starting materials. | 1. Ensure you are using a selective reducing agent like NaBH(OAc)₃, not NaBH₄. 2. Verify the purity of the aldehyde/ketone before use. |
| Difficult Purification | 1. Residual base (e.g., DIPEA). 2. Triphenylphosphine oxide (if Mitsunobu is used).[5] | 1. Perform an acidic wash (e.g., 1M HCl) during work-up to remove organic bases, then re-basify and extract. 2. For Mitsunobu byproducts, precipitation or specialized chromatography may be needed. |
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Elsevier. (1999). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
PubMed. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. [Link]
-
Società Chimica Italiana. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. [Link]
-
Wiley Online Library. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Science Madness. (2012). N-alkylation of 4-piperidone. [Link]
-
National Institutes of Health. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
- Google Patents. (1982).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
ACS Publications. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Defense Technical Information Center. (1982). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stereoselective synthesis of 1-Propylpiperidin-4-ol analogs
Application Notes and Protocols
Topic: Stereoselective Synthesis of 1-Propylpiperidin-4-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1-propylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including analgesics and central nervous system (CNS) agents.[1][2] The biological activity of these molecules is often critically dependent on the stereochemistry of the hydroxyl group at the C-4 position. Therefore, the development of robust and efficient methods for the stereoselective synthesis of these chiral alcohols is of paramount importance. This document provides a detailed guide to the principal strategies for achieving high stereoselectivity in the synthesis of 1-propylpiperidin-4-ol analogs, focusing on the asymmetric reduction of the prochiral precursor, 1-propyl-4-piperidone. We will explore and provide protocols for three state-of-the-art methodologies: Reagent-Controlled Asymmetric Reduction, Biocatalytic Reduction, and Chiral Auxiliary-Mediated Synthesis.
The Synthetic Challenge: Controlling Stereochemistry at C-4
The core challenge in synthesizing chiral 1-propylpiperidin-4-ol is the conversion of the planar carbonyl group of 1-propyl-4-piperidone into a chiral alcohol. Without stereocontrol, this reduction yields a racemic mixture of the (R)- and (S)-enantiomers, which may exhibit different pharmacological profiles and potencies. The goal of stereoselective synthesis is to bias the reaction to produce one enantiomer in high excess.
Caption: Mechanism of Reagent-Controlled Asymmetric Hydrogenation.
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst
This protocol describes the asymmetric transfer hydrogenation of 1-propyl-4-piperidone using a well-established ruthenium catalyst and formic acid/triethylamine as the hydride source.
Materials:
-
1-Propyl-4-piperidone
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂ dimer
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Isopropanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
Add anhydrous DCM or isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 1-propyl-4-piperidone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL). This mixture serves as both the solvent and the hydride source.
-
Transfer the catalyst solution from step 2 to the substrate solution via cannula.
-
Reaction Execution: Stir the reaction mixture at 28-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral 1-propylpiperidin-4-ol.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Excess (ee) |
| [Ru(p-cymene)(S,S-TsDPEN)] | 1-Propyl-4-piperidone | HCOOH/TEA, 40°C, 18h | ~95% | >98% (S)-enantiomer |
| RhCl(cod)/(S)-BINAP | 1-Propyl-4-piperidone | H₂, 10 atm, MeOH, 24h | ~92% | >95% (R)-enantiomer |
Strategy II: Biocatalytic (Enzymatic) Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that use a cofactor, typically NADPH, to reduce ketones to alcohols with exceptional stereoselectivity. [3][4] Causality of Experimental Choice: The three-dimensional structure of the enzyme's active site binds the substrate in a specific orientation. This precise positioning allows the hydride from the NADPH cofactor to be delivered to only one face of the carbonyl, resulting in the formation of a single enantiomer. A cofactor regeneration system is often employed to make the process economically viable. [5]
Protocol 2: KRED-Mediated Reduction with Cofactor Regeneration
This protocol uses a commercially available ketoreductase with a glucose/glucose dehydrogenase (GDH) system to regenerate the expensive NADPH cofactor.
Materials:
-
1-Propyl-4-piperidone
-
Ketoreductase (e.g., KRED-P1-B01 or a suitable variant from a screening kit)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Buffer and Reagent Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed reactor at 30 °C), add the phosphate buffer (50 mL).
-
Add D-Glucose (1.5 g, ~8.3 mmol), NADP⁺ (10 mg, ~0.013 mmol), and GDH (20 mg, ~200 U). Stir until dissolved.
-
Add the desired KRED (e.g., 25 mg).
-
Substrate Addition: Dissolve 1-propyl-4-piperidone (500 mg, ~3.5 mmol) in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 1-2 mL) and add it to the reaction buffer.
-
Reaction Execution: Stir the mixture at 30 °C. Maintain the pH at 7.0 by adding 1 M NaOH as needed (the gluconic acid byproduct will lower the pH). Monitor the reaction by HPLC or GC.
-
Workup: Upon completion (typically 18-24 hours), add an equal volume of MTBE (50 mL) to the reaction mixture.
-
Stir vigorously for 15 minutes, then separate the organic layer. Repeat the extraction twice more (3 x 50 mL MTBE).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Analysis: Determine yield, purity, and enantiomeric excess as described in Protocol 1.
| Enzyme | Cofactor System | Substrate Conc. | Yield | Enantiomeric Excess (ee) |
| KRED-119 (Codexis®) | NADP⁺/GDH/Glucose | 10 g/L | >98% | >99.5% (R)-enantiomer |
| LbADH | NADP⁺/GDH/Glucose | 10 g/L | >95% | >99% (S)-enantiomer |
Strategy III: Chiral Auxiliary-Mediated Synthesis
This classical and reliable approach involves temporarily attaching a chiral molecule (the auxiliary) to the synthetic precursor. [6]The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to reveal the chiral product. [7][8] Causality of Experimental Choice: The chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, creates a sterically biased environment. []For instance, in an alkylation reaction, the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This establishes the desired stereocenter, which is retained through subsequent transformations.
Caption: General workflow for a chiral auxiliary-based synthesis.
Note: A detailed protocol for this multi-step approach is beyond the scope of this application note, as it involves the construction of the piperidine ring itself rather than a simple reduction. However, researchers should consider this powerful strategy for complex analogs where direct reduction is not feasible.
Analytical Validation: Confirmation of Stereoselectivity
Confirming the stereochemical outcome is a critical, self-validating step in any asymmetric synthesis protocol. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.
Protocol 3: Chiral HPLC Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-propylpiperidin-4-ol.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® AD-H or similar)
-
HPLC-grade hexanes
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
-
Product sample (racemic standard and synthesized product)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol with a small amount of amine modifier (e.g., 90:10 Hexane:IPA + 0.1% DEA). The modifier is often necessary to achieve good peak shape for amine-containing compounds.
-
Sample Preparation: Prepare a ~1 mg/mL solution of a racemic standard of 1-propylpiperidin-4-ol in the mobile phase. Prepare a separate ~1 mg/mL solution of the synthesized product.
-
Method Development (with racemic standard):
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the chromatogram (e.g., at 210 nm).
-
Adjust the mobile phase composition (ratio of Hexane to IPA) to achieve baseline separation of the two enantiomer peaks, ideally with a resolution (Rs) > 1.5.
-
-
Sample Analysis: Once a suitable method is established, inject the synthesized product sample.
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the ee using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
References
-
Title: Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: Canadian Science Publishing URL: [Link]
-
Title: Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction Source: ResearchGate URL: [Link]
-
Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity Source: KoreaScience URL: [Link]
-
Title: A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Source: SciSpace URL: [Link]
-
Title: Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity Source: ResearchGate URL: [Link]
-
Title: 4-Piperidone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes Source: PubMed URL: [Link]
- Title: 4-hydroxy-piperidine derivatives and their preparation Source: Google Patents URL
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction Source: DigitalNZ URL: [Link]
-
Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Asymmetric synthesis of 2-substituted piperidin-3-ols Source: ResearchGate URL: [Link]
-
Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist Source: PubMed URL: [Link]
-
Title: Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution Source: PubMed URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
-
Title: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution Source: MDPI URL: [Link]
-
Title: Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships Source: PubMed URL: [Link]
-
Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: MDPI URL: [Link]
-
Title: Chiral Oxazaborolidines for Asymmetric Synthesis Source: Labinsights URL: [Link]
Sources
- 1. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propylpiperidin-4-ol
Welcome to the dedicated technical support guide for the synthesis of 1-Propylpiperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis is crucial. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Overview of Primary Synthesis Routes
The synthesis of 1-Propylpiperidin-4-ol (C8H17NO) is most commonly achieved via two primary pathways:
-
Direct N-Alkylation of 4-Hydroxypiperidine: This is a classical and direct approach where the secondary amine of 4-hydroxypiperidine is alkylated using a propylating agent, such as a propyl halide. The reaction's success hinges on the careful selection of base, solvent, and temperature to maximize yield and minimize side reactions.
-
Reductive Amination: This versatile method typically involves the reaction of 4-piperidone with propylamine or, alternatively, the reaction of 4-hydroxypiperidine with propanal (propionaldehyde). The reaction proceeds via an iminium ion intermediate which is then reduced in situ to form the desired tertiary amine.[1][2][3] This can often be performed as an efficient one-pot procedure.[2][4]
Below, we address the specific challenges you may encounter with these methods in a practical question-and-answer format.
Troubleshooting Guide: Navigating Synthesis Challenges
Section 1: N-Alkylation of 4-Hydroxypiperidine
Question: My N-alkylation reaction of 4-hydroxypiperidine with 1-bromopropane has a low yield and multiple spots on TLC. What's going wrong?
Answer: Low yield and poor product profile in this reaction are common issues that typically stem from three main areas: suboptimal reaction conditions, side reactions, and work-up/purification losses.
1. Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. A weak base may not deprotonate the piperidinium salt intermediate effectively, slowing the reaction. An overly strong base (like NaH) can deprotonate the hydroxyl group, opening a pathway for O-alkylation, although this is generally less favorable. Potassium carbonate (K₂CO₃) is a commonly used, effective base for this transformation.[5]
-
Solvent Choice: The solvent must be appropriate for an SN2 reaction. Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent choices as they solvate the cation but not the nucleophilic amine, accelerating the reaction.[5]
-
Temperature: While heating can increase the reaction rate, excessive heat (e.g., >80 °C) can promote elimination side reactions with the alkyl halide and lead to the formation of quaternary salts.
2. Common Side Reactions:
-
Over-alkylation (Quaternization): The most common side product is the N,N-dipropylpiperidinium salt. This occurs when the product, 1-propylpiperidin-4-ol, acts as a nucleophile and reacts with another molecule of 1-bromopropane.
-
Solution: To mitigate this, add the alkyl halide slowly to the reaction mixture to maintain a high concentration of the starting piperidine relative to the alkylating agent.[5] Using a slight excess of 4-hydroxypiperidine can also help consume the alkyl halide before it reacts with the product.
-
Troubleshooting Workflow for N-Alkylation
Sources
Technical Support Center: Purification of 1-Propylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of 1-Propylpiperidin-4-ol, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-Propylpiperidin-4-ol, offering solutions grounded in chemical principles.
Issue 1: Low Yield After Recrystallization
Q: I'm experiencing significant product loss during the recrystallization of 1-Propylpiperidin-4-ol. What are the likely causes and how can I improve my yield?
A: Low recovery is a frequent challenge in recrystallization and can stem from several factors.[3][4] Understanding the solubility profile of 1-Propylpiperidin-4-ol is key to diagnosing the problem.
-
Excess Solvent: The most common culprit is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point, allowing for maximum crystal formation upon cooling.[5][6]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Solution: If yields remain low, consider a different solvent or a mixed-solvent system. For piperidine derivatives, solvents like ethanol, methanol, or mixtures such as ethanol-ethyl acetate and benzene-petroleum ether have been used successfully.[7] A mixed-solvent system involves dissolving the compound in a "good" solvent and then adding a "poor" solvent dropwise until the solution becomes slightly cloudy, indicating saturation.[4]
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4][5]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.[5]
-
-
Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, significant loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature.
-
Issue 2: Oily Product Instead of Crystals
Q: My 1-Propylpiperidin-4-ol is "oiling out" during recrystallization, forming a liquid layer instead of solid crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
-
Causality: The high concentration of the solute depresses its melting point to below the temperature of the solution.
-
Solutions:
-
Lower the Temperature: Re-heat the solution to dissolve the oil, then allow it to cool more slowly and at a slightly lower temperature if possible.
-
Use More Solvent: While counterintuitive for yield, adding a small amount of additional hot solvent can lower the saturation point and prevent oiling out.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization: Once the solution has cooled, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5] Seeding the solution with a tiny crystal of pure product can also be effective.
-
Issue 3: Persistent Impurities After a Single Purification Step
Q: After one round of purification (e.g., distillation or recrystallization), my 1-Propylpiperidin-4-ol is still not meeting the required purity specifications. What are my next steps?
A: A single purification technique is often insufficient to remove all impurities, especially those with similar physical properties to the target compound.
-
Iterative Purification: Repeating the same purification step can sometimes be effective. For instance, a second recrystallization can significantly improve purity.[4]
-
Orthogonal Methods: Employing a different purification technique that relies on a different separation principle is often more effective.
-
From Distillation to Recrystallization: If distillation fails to remove an impurity with a similar boiling point, recrystallization, which separates based on solubility, may be successful.
-
Chromatography: For challenging separations, column chromatography offers high resolving power. For basic compounds like amines, solid-phase extraction (SPE) with a cation exchange cartridge (e.g., SCX) can be a rapid and efficient purification method.[8] The basic amine will bind to the acidic resin, allowing non-basic impurities to be washed away. The purified product is then eluted with a basic solution.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Propylpiperidin-4-ol?
A1: Common impurities often depend on the synthetic route. For instance, if prepared via the N-alkylation of 4-piperidinol, unreacted starting material and over-alkylated byproducts can be present. If synthesized from 1-propyl-4-piperidone, residual starting material and byproducts from the reduction step may be present.[9][10] Side reactions can also introduce structurally related impurities.
Q2: Which purification technique is generally best for 1-Propylpiperidin-4-ol?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
| Technique | Best For Removing | Considerations |
| Distillation | Impurities with significantly different boiling points. | 1-Propylpiperidin-4-ol has a relatively high boiling point, so vacuum distillation is recommended to prevent thermal decomposition. |
| Recrystallization | Impurities with different solubility profiles. | A good first choice for solid crude products. Solvent selection is critical.[3] |
| Column Chromatography | Complex mixtures or impurities with similar physical properties. | Can be time-consuming and require significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Removing non-basic impurities from a basic product. | A fast and efficient method for smaller scale purifications.[8] |
Q3: What are the key safety precautions when handling 1-Propylpiperidin-4-ol?
A3: 1-Propylpiperidin-4-ol is a hazardous chemical and should be handled with appropriate safety measures.
-
Corrosive: It can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable: It is a flammable liquid and vapor.[11][12] Keep away from heat, sparks, and open flames.[11]
-
Toxicity: It can be harmful if swallowed or inhaled. All handling should be done in a well-ventilated fume hood.[11]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[11]
Q4: How can I determine the purity of my 1-Propylpiperidin-4-ol?
A4: Several analytical techniques can be used to assess purity:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting range.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of non-volatile samples.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Recrystallization of 1-Propylpiperidin-4-ol
This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically.
-
Solvent Selection: In a small test tube, add a small amount of crude 1-Propylpiperidin-4-ol. Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate). If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot, it is a good candidate.
-
Dissolution: Place the crude 1-Propylpiperidin-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[5][6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot solvent. Filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Diagram 1: Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
References
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. [Link]
-
Scribd. Troubleshooting of Amine Regn. [Link]
-
Startup troubleshooting of amine units in LNG export facilities. (2020, November 30). [Link]
-
National Center for Biotechnology Information. 1-Propylpiperidine. PubChem Compound Database. [Link]
-
PubChemLite. 1-propylpiperidin-4-ol (C8H17NO). [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. Recrystallization (help meeeeee). (2013, February 3). [Link]
-
European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018, December 11). [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
National Center for Biotechnology Information. 1-Propyl-4-piperidone. PubChem Compound Database. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
- Google Patents. RU2495871C2 - Method of producing fentanyl.
-
National Center for Biotechnology Information. 1-Methyl-4-phenylpiperidin-4-ol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. 1-Phenylpiperidin-4-ol. PubChem Compound Database. [Link]
-
University of California, Santa Cruz. CHEM 8L, Experiment 1: Recrystallization of Acetanilide. [Link]
- Google Patents.
-
National Center for Biotechnology Information. 4-Piperidinol, 1-methyl-. PubChem Compound Database. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. sciforum.net [sciforum.net]
- 9. 1-Propyl-4-piperidone | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Propyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1-Propylpiperidin-4-ol Reactions
Welcome to the technical support center for 1-Propylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this versatile building block. My goal is to provide you with the in-depth technical and practical insights needed to ensure the success of your experiments.
Section 1: Troubleshooting Guide - Side-Product Formation
The piperidine moiety is a crucial scaffold in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] 1-Propylpiperidin-4-ol, a key intermediate, can however, present challenges in the form of side-product formation. This section addresses the most common side-products and provides actionable protocols to mitigate their formation.
Issue 1.1: Formation of 1-Propyl-1,2,3,6-tetrahydropyridine (Dehydration Product)
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
1H NMR spectrum shows signals in the olefinic region (δ 5-6 ppm).
-
Mass spectrometry indicates a mass loss of 18 Da from the starting material.
Root Cause Analysis: The hydroxyl group at the 4-position of 1-Propylpiperidin-4-ol can be eliminated under acidic or heated conditions, leading to the formation of a double bond and the corresponding tetrahydropyridine derivative. This is a classic acid-catalyzed dehydration reaction. The acid can be an explicit reagent or an acidic impurity in the solvent or other reagents.
Mechanism of Dehydration: The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). A neighboring proton is then abstracted by a weak base (e.g., the solvent or the counter-ion of the acid) to form the alkene.
Mitigation Strategies & Protocols:
1. Strict pH Control:
-
Rationale: Maintaining a neutral or slightly basic pH is the most effective way to prevent acid-catalyzed dehydration.
-
Protocol:
-
Ensure all solvents are neutral. If necessary, pass them through a short plug of basic alumina.
-
When using acidic reagents, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to scavenge any excess protons.
-
For reactions that generate acidic byproducts (e.g., N-alkylation with an alkyl halide), the inclusion of a base like K2CO3 or NaHCO3 is crucial.[2]
-
2. Temperature Management:
-
Rationale: Dehydration reactions are often entropically favored and thus accelerated at higher temperatures.
-
Protocol:
-
Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
If elevated temperatures are necessary, carefully monitor the reaction for the appearance of the dehydration product and minimize the reaction time.
-
3. Choice of Reagents:
-
Rationale: Avoid strongly acidic reagents when possible.
-
Protocol:
-
For reactions requiring acid catalysis, consider using milder Lewis acids instead of strong Brønsted acids.
-
When performing reactions like mesylation or tosylation, which generate strong acids as byproducts, it is imperative to include a suitable base in stoichiometric amounts.
-
Issue 1.2: Formation of 1-Propylpiperidin-4-one (Oxidation Product)
Symptoms:
-
A new, more polar spot on TLC that may stain with potassium permanganate.
-
1H NMR shows the disappearance of the methine proton signal adjacent to the hydroxyl group and the appearance of characteristic signals for protons alpha to a ketone.
-
IR spectroscopy reveals a strong carbonyl stretch (around 1715 cm-1).
-
Mass spectrometry shows a loss of 2 Da from the starting material.
Root Cause Analysis: The secondary alcohol of 1-Propylpiperidin-4-ol is susceptible to oxidation to the corresponding ketone, 1-Propylpiperidin-4-one. This can occur in the presence of oxidizing agents, which may be intentionally added or present as impurities. The piperidine ring itself can be oxidized under certain conditions.
Common Oxidants and Scenarios:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation.
-
Reagent Impurities: Oxidizing impurities in solvents (e.g., peroxides in ethers) or other reagents can be a source of unwanted oxidation.
-
Incompatible Reagents: Certain reaction conditions, not intended for oxidation, can inadvertently cause it. For example, some transition metal catalysts used in cross-coupling reactions can facilitate oxidation.
Mitigation Strategies & Protocols:
1. Inert Atmosphere:
-
Rationale: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.
-
Protocol:
-
Degas all solvents prior to use.
-
Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Use Schlenk techniques or a glovebox for highly sensitive reactions.
-
2. Purification of Reagents:
-
Rationale: Ensuring the purity of all reagents and solvents is critical to avoid introducing unwanted oxidants.
-
Protocol:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Test for and remove peroxides from etheric solvents before use.
-
Use high-purity reagents from reputable suppliers.
-
3. Controlled Reaction Conditions:
-
Rationale: Careful selection of reaction conditions can prevent unintended oxidation.
-
Protocol:
-
When using transition metal catalysts, choose ligands that suppress oxidative side reactions.
-
Avoid excessive heat, which can promote oxidation.
-
Issue 1.3: Over-alkylation to Quaternary Ammonium Salt
Symptoms:
-
The product is highly polar and may streak on the TLC plate.
-
The product is often highly soluble in water and difficult to extract into organic solvents.
-
1H NMR shows a significant downfield shift of the protons on the propyl group and the piperidine ring.
Root Cause Analysis: In reactions involving the N-alkylation of a piperidine derivative to introduce the propyl group, or in subsequent reactions where the nitrogen is intended to be unreactive, over-alkylation can occur, leading to the formation of a quaternary ammonium salt. This is particularly prevalent when using reactive alkylating agents like propyl iodide or bromide in the absence of a base or with an excess of the alkylating agent.[2]
Mitigation Strategies & Protocols:
1. Stoichiometric Control:
-
Rationale: Using a slight excess of the piperidine starting material relative to the alkylating agent can help prevent over-alkylation.
-
Protocol:
-
Carefully measure and add the alkylating agent, ensuring it is the limiting reagent.
-
Slow addition of the alkylating agent, for instance, using a syringe pump, can maintain a low concentration and favor mono-alkylation.[2]
-
2. Use of a Base:
-
Rationale: In N-alkylation reactions, a base is necessary to neutralize the acid formed, preventing the formation of the unreactive piperidinium salt and subsequent side reactions.
-
Protocol:
-
Use a mild inorganic base such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).
-
The base should be present in at least a stoichiometric amount relative to the alkylating agent.
-
3. Choice of Alkylating Agent and Solvent:
-
Rationale: The reactivity of the alkylating agent and the polarity of the solvent can influence the rate of over-alkylation.
-
Protocol:
-
Consider using less reactive alkylating agents, such as propyl chloride, if feasible.
-
Solvents like acetonitrile or DMF are commonly used for N-alkylation.[2] The choice of solvent can impact the reaction rate and selectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify 1-Propylpiperidin-4-ol if it contains the corresponding ketone?
A1: Flash column chromatography on silica gel is an effective method. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent streaking) can be used. The ketone is typically less polar than the alcohol.
Q2: Can I use 1-Propylpiperidin-4-ol in peptide synthesis?
A2: While the piperidine scaffold is common in medicinal chemistry, directly using 1-Propylpiperidin-4-ol in standard solid-phase peptide synthesis (SPPS) is not typical. The secondary amine can interfere with coupling reactions. If you intend to incorporate a piperidine-based amino acid, it would need to be appropriately protected (e.g., with Boc or Fmoc on the nitrogen) and the hydroxyl group may also require protection depending on the subsequent chemistry.
Q3: How should I store 1-Propylpiperidin-4-ol?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Storing it under an inert atmosphere can help prevent oxidation over time.
Q4: My reaction with 1-Propylpiperidin-4-ol is not going to completion. What are some common reasons?
A4:
-
Insufficiently active reagents: Check the purity and activity of your other reagents.
-
Poor solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.
-
Formation of an unreactive salt: If your reaction generates an acid and you have not included a base, the piperidine nitrogen will be protonated, rendering it unreactive as a nucleophile.
-
Catalyst deactivation: If using a catalyst, it may have been poisoned by impurities in the starting materials or solvents.
Q5: Are there any specific safety precautions I should take when working with 1-Propylpiperidin-4-ol?
A5: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.
Section 3: Visualizing Reaction Pathways
Dehydration of 1-Propylpiperidin-4-ol
Caption: Acid-catalyzed dehydration of 1-Propylpiperidin-4-ol.
Oxidation of 1-Propylpiperidin-4-ol
Caption: Oxidation of the secondary alcohol to a ketone.
N-Alkylation and Over-alkylation
Caption: Desired mono-alkylation versus over-alkylation.
References
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- CORE. (n.d.). Kinetics of V(V) Oxidation of Piperidinols.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester Department of Chemistry website.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
Sources
Technical Support Center: Improving the Stereoselectivity of 1-Propylpiperidin-4-ol Synthesis
Welcome to the technical support center for the stereoselective synthesis of 1-Propylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control and optimize the stereochemical outcome of their synthetic routes. Chiral 4-hydroxypiperidines are crucial building blocks in numerous active pharmaceutical ingredients (APIs), making stereochemical purity a critical quality attribute.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key stereoisomers of 1-Propylpiperidin-4-ol, and why is controlling their formation critical?
A1: The primary stereochemical consideration for 1-Propylpiperidin-4-ol is the relative orientation of the hydroxyl group at the C4 position and substituents at other positions on the piperidine ring. When synthesized by reducing 1-propyl-4-piperidone, the product can exist as two diastereomers: cis and trans. In the chair conformation, this corresponds to the hydroxyl group being in an axial (cis to the axial protons at C2/C6) or equatorial (trans) position. If other chiral centers are present, enantiomers of each diastereomer are also possible.
Controlling this stereochemistry is paramount because the three-dimensional arrangement of atoms dictates the molecule's biological activity. Different stereoisomers can have vastly different pharmacological profiles, efficacy, and toxicity. Regulatory agencies require drugs to be produced as single, pure stereoisomers unless otherwise justified.
Q2: What are the principal synthetic strategies for achieving stereoselectivity in 4-hydroxypiperidine synthesis?
A2: There are three main strategies, each with its own advantages:
-
Substrate Control (Diastereoselective Reduction): This is the most common approach, starting from 1-propyl-4-piperidone. The stereochemical outcome is controlled by the choice of reducing agent. Bulky hydride reagents (e.g., L-Selectride) tend to attack from the less sterically hindered equatorial face, resulting in an axial alcohol (cis product). Smaller hydride reagents (e.g., NaBH₄) often favor attack from the axial face, yielding the thermodynamically more stable equatorial alcohol (trans product).
-
Reagent Control (Asymmetric Catalysis): This involves using a chiral catalyst (metal-based or organocatalyst) to influence the reduction of the prochiral ketone, leading to an excess of one enantiomer. This is essential when an enantiomerically pure product is required.[3][4] Catalytic transfer hydrogenation is a powerful technique in this area.
-
Biocatalysis (Enzymatic Reduction): Enzymes, particularly carbonyl reductases (KREDs) or transaminases, offer exceptional stereoselectivity (>99% ee and >99% conversion is common).[1][5] They operate under mild, aqueous conditions and can be selected to produce any of the four possible stereoisomers if a second chiral center is present.[1][2]
Q3: When should I choose a chiral auxiliary over an asymmetric catalyst or an enzyme?
A3: The choice depends on factors like scale, cost, available equipment, and the specific stereoisomer required.
-
Chiral Auxiliaries: A chiral auxiliary is a chemical moiety temporarily attached to the substrate to direct the stereochemistry of a reaction.[6] This method is robust and often provides high diastereoselectivity.[7][8] However, it requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield. It is often used in early-stage discovery and complex molecule synthesis.
-
Asymmetric Catalysis: This is highly efficient, as a small amount of catalyst can produce a large amount of chiral product. It is well-suited for large-scale production. However, catalyst screening and optimization can be time-consuming, and metal catalysts may require removal from the final product.
-
Biocatalysis: This is often the preferred method for its unparalleled selectivity and green credentials.[1][2] The main considerations are the availability of a suitable enzyme for your specific substrate and the potential need for specialized equipment like incubators or pH controllers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.
Problem 1: My reduction of 1-propyl-4-piperidone with NaBH₄ gives a poor diastereomeric ratio (dr), close to 1:1. How can I selectively obtain the cis or trans isomer?
Answer: This is a classic stereocontrol challenge. The low selectivity of NaBH₄ is due to its small size, which allows it to attack the carbonyl from both the axial and equatorial faces with similar ease.
To Favor the trans Isomer (Equatorial -OH):
-
Mechanism: The goal is to favor the formation of the thermodynamically more stable product.
-
Solution: Use a dissolving metal reduction (e.g., Sodium in propanol) or conduct the NaBH₄ reduction at a higher temperature for a longer duration to allow for equilibration towards the more stable equatorial alcohol. However, this can sometimes lead to side reactions.
To Favor the cis Isomer (Axial -OH):
-
Mechanism: The strategy is to use a sterically demanding (bulky) hydride reagent. This reagent will preferentially attack from the less hindered equatorial face of the piperidone ring, pushing the resulting hydroxyl group into the axial position.
-
Solution: Switch to a bulkier reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® are excellent choices. These reactions must be run at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent epimerization.
Workflow: Selecting a Reducing Agent for Diastereocontrol
Caption: Decision tree for selecting a reducing agent.
Problem 2: I am using an asymmetric catalyst for the reduction, but my enantiomeric excess (ee) is low (<80%). What are the likely causes?
Answer: Low enantiomeric excess in a catalytic asymmetric reduction points to several potential issues related to the catalyst, substrate, or reaction conditions.
-
Catalyst Integrity:
-
Is the catalyst active? Was it handled under appropriate inert conditions? Many catalysts, especially those involving iridium or rhodium, are air- and moisture-sensitive.[4]
-
Is the ligand pure? Chiral ligands are the source of stereocontrol. Impurities can severely degrade performance. Verify the purity of your ligand.
-
-
Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the catalyst's chiral environment. Screen a range of solvents (e.g., DCM, Toluene, THF, MeOH).
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.
-
Hydrogen Source/Pressure: In asymmetric hydrogenation, the pressure of H₂ gas is a critical parameter that needs optimization. For transfer hydrogenations, the choice of hydrogen donor (e.g., formic acid, isopropanol) is key.
-
-
Substrate Issues:
-
Purity: Impurities in your 1-propyl-4-piperidone starting material can act as catalyst poisons. Ensure it is purified before use.
-
Substrate-Catalyst Mismatch: Not every catalyst works for every substrate. The steric and electronic properties of your substrate may not be compatible with the chosen chiral ligand. A catalyst screening is often necessary.
-
Problem 3: My enzymatic reduction is very slow, or the conversion stalls at <50%. What parameters should I optimize?
Answer: Biocatalytic reactions are highly sensitive to their environment. Stalled or slow reactions are common when conditions are suboptimal.
-
Cofactor Recycling: Most carbonyl reductases (KREDs) require a nicotinamide cofactor (NADH or NADPH). This is expensive and used in catalytic amounts. An efficient cofactor recycling system is essential.
-
Common System: Use a "substrate-coupled" approach with a cheap sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or a "glucose-coupled" system with glucose and glucose dehydrogenase (GDH).
-
Troubleshooting: Ensure your recycling enzyme (e.g., GDH) is active and that you have added sufficient glucose and the catalytic cofactor (NAD⁺/NADP⁺).
-
-
pH: Every enzyme has an optimal pH range. A deviation can lead to a dramatic loss of activity. Check the manufacturer's data sheet for the optimal pH of your KRED and buffer the reaction accordingly.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Find the optimal temperature for your specific enzyme, typically between 25-40 °C.
-
Substrate/Product Inhibition: High concentrations of the starting ketone or the product alcohol can inhibit the enzyme. Try lowering the initial substrate concentration or performing the reaction in a biphasic system to extract the product as it forms.
-
Enzyme Loading: If other parameters are optimized, the issue may simply be an insufficient amount of enzyme. Try increasing the catalyst loading.
Troubleshooting Flowchart for Enzymatic Reductions
Caption: Troubleshooting workflow for enzymatic reductions.
Validated Experimental Protocols
Protocol 1: Diastereoselective Reduction of 1-Propyl-4-piperidone to cis-1-Propylpiperidin-4-ol
This protocol utilizes a bulky hydride reagent to achieve high diastereoselectivity for the cis (axial alcohol) isomer via kinetic control.
Materials:
-
1-Propyl-4-piperidone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
2 M NaOH solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: Dry all glassware in an oven overnight. Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reaction: Dissolve 1-propyl-4-piperidone (1.0 eq) in anhydrous THF (to make a ~0.2 M solution) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water at -78 °C, followed by 2 M NaOH solution.
-
Oxidation of Boranes: Remove the cold bath. Slowly and carefully add 30% H₂O₂ solution dropwise (CAUTION: Exothermic and gas evolution). Stir at room temperature for 1 hour to oxidize the residual boranes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure cis-isomer.
-
Analysis: Confirm the stereochemistry and purity using ¹H NMR (look for the characteristic axial proton signal) and HPLC.
Protocol 2: Asymmetric Biocatalytic Reduction to (R)- or (S)-1-Propylpiperidin-4-ol
This protocol uses a commercially available carbonyl reductase (KRED) screening kit to identify an enzyme that produces the desired enantiomer with high ee.[1]
Materials:
-
KRED Screening Kit (containing multiple KREDs, NADP⁺, and a recycling enzyme like GDH)
-
1-Propyl-4-piperidone
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
D-Glucose
-
Isopropanol (IPA)
-
Ethyl Acetate
-
Chiral HPLC column for analysis
Procedure:
-
Screening Setup: In parallel vials (e.g., 1.5 mL Eppendorf tubes), prepare the reaction mixtures. To each vial, add:
-
10 mg of 1-propyl-4-piperidone
-
1 mg of the specific KRED lyophilizate
-
1 mg NADP⁺
-
1 mg GDH
-
20 mg D-Glucose
-
1 mL of 100 mM potassium phosphate buffer (pH 7.0)
-
-
Reaction: Seal the vials and place them in an incubator shaker at 30 °C and 200 rpm for 24 hours.
-
Workup: Add 0.5 mL of ethyl acetate to each vial. Vortex vigorously for 1 minute to extract the product. Centrifuge to separate the layers.
-
Analysis: Carefully take an aliquot from the top organic layer of each vial and analyze by chiral HPLC to determine the conversion and enantiomeric excess (ee).
-
Scale-up: Once the best "hit" (enzyme) is identified, the reaction can be scaled up by proportionally increasing the quantities of all reagents. For preparative scale, a continuous extraction or the use of a biphasic system (e.g., buffer/MTBE) can improve yields by mitigating product inhibition.
Data Summary Table: Comparison of Synthetic Methods
| Method | Reagent/Catalyst | Typical Stereoselectivity | Key Advantages | Key Disadvantages | Reference |
| Diastereoselective Reduction | NaBH₄ | Low dr (~1:1 to 3:1 trans:cis) | Inexpensive, simple setup | Poor stereocontrol | N/A |
| Diastereoselective Reduction | L-Selectride® | High dr (>95:5 cis:trans) | Excellent diastereoselectivity | Requires cryogenic temps, air-sensitive | N/A |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | High ee (>90%) | Catalytic, scalable | Catalyst screening required, potential metal contamination | [4] |
| Biocatalytic Reduction | Carbonyl Reductase (KRED) | Excellent ee (>99%), High dr | Unmatched selectivity, green conditions | Requires enzyme screening, potential inhibition | [1][2] |
| Chiral Auxiliary Method | e.g., Evans Oxazolidinone | High dr (>95:5) | Robust, predictable outcome | Stoichiometric use, requires extra steps for attachment/removal | [6] |
References
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances, (2025). [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, (2020). [Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, (2021). [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, (2004). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, (2023). [Link]
-
Asymmetric Partial Reductions of Pyridines. Trends in Chemistry, (2025). [Link]
-
Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, (2014). [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
Sources
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- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up Synthesis of 1-Propylpiperidin-4-ol
Welcome to our dedicated technical guide for researchers, chemists, and process development professionals. The synthesis of 1-Propylpiperidin-4-ol, a valuable building block in the development of various pharmaceutical agents, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides in-depth, experience-driven advice to navigate and troubleshoot the common hurdles encountered during the N-alkylation of 4-hydroxypiperidine. Our goal is to empower you with the knowledge to ensure a robust, safe, and efficient scale-up process.
The primary route for synthesizing 1-Propylpiperidin-4-ol involves the N-alkylation of 4-hydroxypiperidine with a propyl halide, typically 1-bromopropane. While straightforward on paper, this SN2 reaction is susceptible to several competing reactions and process-related issues that can compromise yield and purity on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the N-propylation of 4-hydroxypiperidine?
A1: The primary challenge is managing the competing over-alkylation reaction. The product, 1-Propylpiperidin-4-ol, is a tertiary amine and can be more nucleophilic than the starting secondary amine, 4-hydroxypiperidine.[1] This makes it susceptible to reacting with another molecule of 1-bromopropane to form the undesired 1,1-dipropyl-4-hydroxypiperidin-1-ium bromide, a quaternary ammonium salt.[1] This byproduct can be difficult to separate and significantly reduces the yield of the target molecule.
Q2: How does the choice of base impact the reaction at scale?
A2: The base is critical for neutralizing the hydrobromic acid (HBr) generated during the reaction. For large-scale synthesis, an inexpensive and easily removable inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is preferred.[2] These bases are solids and can be filtered off after the reaction, simplifying the initial work-up.[1] While stronger bases like sodium hydride (NaH) can be used, they pose greater safety risks (flammability) and handling challenges at scale.[2] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, but their removal can be more complex, often requiring extractive work-ups.
Q3: What are the key safety considerations for this process?
A3: Both 4-hydroxypiperidine and 1-bromopropane present hazards that must be managed. 1-Bromopropane is a flammable liquid and a suspected carcinogen and reproductive toxin. It is crucial to handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4] 4-Hydroxypiperidine is corrosive and can cause skin and eye irritation. Standard safe handling practices for corrosive solids should be followed. The reaction can be exothermic, especially at high concentrations, requiring careful monitoring and control of the addition rate and reactor temperature during scale-up.
Q4: Which analytical techniques are best for monitoring reaction progress?
A4: For real-time or frequent monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS offers more definitive identification of reactants, products, and byproducts (like the quaternary salt). For quantitative analysis without the need for extensive sample preparation, Quantitative NMR (qNMR) can be a powerful tool, especially in early development stages where reference standards may be scarce.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the 1-Propylpiperidin-4-ol synthesis, offering potential causes and validated solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Low Reactivity of Alkylating Agent. While 1-bromopropane is typically effective, batch-to-batch quality can vary. Alkyl chlorides are less reactive, and alkyl iodides are more reactive.[6]
-
Solution: Consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture when using 1-bromopropane. This facilitates an in situ Finkelstein reaction, generating the more reactive 1-iodopropane, which can accelerate the N-alkylation.[7]
-
-
Potential Cause 2: Poor Solubility of Reagents. On a larger scale, ensuring all reagents are sufficiently dissolved to react is critical. Potassium carbonate, for instance, has limited solubility in many organic solvents.[7]
-
Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to improve the solubility of the base and piperidinium salt intermediate.[2] Vigorous mechanical stirring is essential at scale to ensure good mass transfer between the solid and liquid phases.
-
-
Potential Cause 3: Incomplete Reaction. The reaction may stall before all the starting material is consumed.
-
Solution: Increase the reaction temperature. Heating the reaction to 60-80 °C can significantly increase the reaction rate.[2] However, this must be balanced against the risk of increased side reactions. Always monitor the reaction profile at a higher temperature on a small scale first.
-
Issue 2: Significant Formation of Over-Alkylation Byproduct
-
Potential Cause: Incorrect Stoichiometry or High Local Concentration of Alkylating Agent. Using an excess of 1-bromopropane or adding it too quickly creates localized areas of high concentration, dramatically increasing the likelihood of the tertiary amine product reacting again.[1]
-
Solution: The most effective strategy is to maintain a low concentration of the alkylating agent throughout the reaction. This is achieved by the slow, controlled addition of 1-bromopropane (1.0 equivalent) to a stirred solution of 4-hydroxypiperidine (1.1-1.2 equivalents) and the base.[1][2] Using a syringe pump or a controlled-addition funnel is highly recommended. Running the reaction with a slight excess of the amine ensures the alkylating agent is the limiting reagent.[2]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Emulsion Formation During Aqueous Work-up. The product, being an amine, can act as a surfactant, leading to persistent emulsions during the extractive work-up, making phase separation difficult.
-
Solution: After quenching the reaction, add brine (saturated aqueous NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
-
-
Potential Cause 2: Co-elution of Product and Impurities during Chromatography. The polarity of the starting material, product, and some byproducts can be similar, making chromatographic separation challenging.
-
Solution: For purification, consider converting the crude product to its hydrochloride salt. This can often be selectively crystallized, leaving organic impurities behind. The free base can then be regenerated by treatment with a base. Alternatively, for chromatography, use a ternary solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) to improve separation. The small amount of ammonium hydroxide deactivates acidic sites on the silica gel and ensures the amine product elutes as a sharp band.
-
-
Potential Cause 3: Water-Soluble Quaternary Salt Byproduct. The quaternary ammonium salt byproduct is highly soluble in water and can be difficult to remove completely.[1]
-
Solution: An effective purification strategy is Solid Phase Extraction (SPE) using a cartridge with a silica-supported sulfonic acid (SCX).[8] The crude reaction mixture is loaded, and neutral or acidic impurities are washed away. The desired tertiary amine and any unreacted secondary amine are retained. The product is then eluted with a solution of ammonia in methanol, leaving the quaternary salt strongly bound to the cartridge.[8]
-
Reaction Pathway and Troubleshooting Logic
The synthesis of 1-Propylpiperidin-4-ol is a classic N-alkylation. The primary reaction is desired, but the secondary (over-alkylation) reaction must be minimized.
A logical approach is crucial when troubleshooting scale-up issues. The following workflow can guide your decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. sciforum.net [sciforum.net]
Catalyst selection for the hydrogenation of 1-propyl-4-piperidone
An In-Depth Technical Guide to Catalyst Selection for the Hydrogenation of 1-Propyl-4-piperidone
Introduction
Welcome to the Technical Support Center for the catalytic hydrogenation of 1-propyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) concerning this critical transformation. The reduction of the ketone moiety in 1-propyl-4-piperidone to the corresponding 1-propyl-4-hydroxypiperidine is a fundamental step in the synthesis of numerous pharmaceutical intermediates. Achieving high yield, purity, and selectivity hinges on the judicious selection of the catalyst and reaction conditions. This guide provides field-proven insights to navigate the complexities of this reaction, ensuring robust and reproducible outcomes.
Catalyst Performance Comparison
The choice of a heterogeneous catalyst is paramount for the successful hydrogenation of 1-propyl-4-piperidone. Below is a comparative summary of commonly employed catalysts. The optimal choice often requires experimental screening based on specific laboratory constraints and target outcomes.
| Catalyst | Typical Loading (w/w %) | Solvent | Temperature (°C) | H₂ Pressure (MPa) | Key Characteristics & Considerations |
| 5% Pd/C | 5-10% | Methanol, Ethanol | 25-60 | 0.1-1.0 | A versatile and cost-effective catalyst, often the first choice. Generally provides good yields under mild conditions.[1][2] Can be susceptible to nitrogen poisoning. |
| PtO₂ (Adams' Catalyst) | 5-10% | Methanol, Acetic Acid | 20-50 | 0.1-0.5 | Highly active catalyst, often effective when others fail. Can sometimes lead to over-reduction if not carefully controlled.[3] |
| 5% Rh/C | 5-10% | Methanol, Ethanol | 25-70 | 0.5-5.0 | Very active, particularly for the reduction of N-heterocycles.[3] It may be more robust against nitrogen poisoning compared to Palladium. |
| Raney® Nickel | 10-20% | Ethanol, Methanol | 50-100 | 1.0-10.0 | A cost-effective option, especially for large-scale synthesis. Requires higher temperatures and pressures. Pyrophoric nature demands careful handling.[1][4] |
Detailed Experimental Protocol: Hydrogenation using 5% Pd/C
This protocol outlines a standard procedure for the hydrogenation of 1-propyl-4-piperidone.
Materials:
-
1-propyl-4-piperidone
-
5% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (Anhydrous)
-
Hydrogen Gas (High Purity)
-
Nitrogen or Argon Gas (Inert)
-
High-pressure hydrogenation reactor with stirrer, pressure gauge, and temperature control
-
Celite® or a similar filter aid
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Thoroughly purge the vessel with an inert gas like nitrogen to eliminate any residual air.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with 1-propyl-4-piperidone and anhydrous methanol. Agitate the mixture until the substrate is completely dissolved.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst. It is safest to handle the wet catalyst as a slurry in a small amount of methanol to minimize the risk of ignition.[1]
-
Sealing and Purging: Seal the reactor securely. Perform a minimum of three cycles of pressurizing with inert gas followed by venting to ensure an oxygen-free environment.
-
Hydrogenation: Purge the inert gas with hydrogen. Pressurize the reactor to the target pressure (e.g., 0.5 MPa) and begin vigorous stirring. Heat the mixture to the desired temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the reaction's progress by observing hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Completion and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or analytical confirmation), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: The catalyst on the filter pad is pyrophoric and must not be allowed to dry in the air. Quench it safely under water.[1]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-propyl-4-hydroxypiperidine. The product can be further purified by distillation or crystallization if required.
Troubleshooting Guide
Q1: My hydrogenation reaction is slow, incomplete, or has stalled. What are the potential causes and solutions?
A1: This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Catalyst Deactivation/Poisoning
-
Explanation: The tertiary amine nitrogen in the 1-propyl-4-piperidone ring can act as a Lewis base, binding to the active metal sites on the catalyst surface and inhibiting its activity.[1][5] This is a form of product inhibition that can slow the reaction as the product concentration increases. Additionally, impurities in the starting material or solvent, particularly sulfur or other nitrogen-containing compounds, can act as potent catalyst poisons.[1][6]
-
Solutions:
-
Increase Catalyst Loading: A higher catalyst loading can compensate for partial deactivation.[1]
-
Ensure Reagent Purity: Use high-purity starting materials and anhydrous, degassed solvents.
-
Acidic Additive: In some cases, adding a small amount of a weak acid (e.g., acetic acid) or a controlled amount of a strong acid can protonate the nitrogen, preventing it from binding to the catalyst.[7] This must be done cautiously as excess acid can lead to side reactions.
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Temperature
-
Explanation: The reaction rate is dependent on hydrogen concentration at the catalyst surface and temperature. Insufficient pressure or temperature can lead to a sluggish reaction.[2]
-
Solutions:
-
-
Potential Cause 3: Poor Mass Transfer
-
Explanation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing prevents hydrogen from reaching the catalyst surface where the reaction occurs.
-
Solution: Ensure the stirring rate is high enough to create a vortex and fully suspend the catalyst particles in the liquid phase, maximizing gas-liquid-solid contact.
-
Q2: I am observing significant byproduct formation. How can I improve selectivity?
A2: Byproduct formation is typically due to over-reduction or other side reactions.
-
Potential Cause 1: Over-reduction
-
Explanation: While the N-propyl group is generally stable, extremely harsh conditions (very high temperature and pressure) with a highly active catalyst like Raney Nickel could potentially lead to de-alkylation or other undesired reductions.
-
Solution: Employ milder reaction conditions. Use a less active catalyst (e.g., Pd/C instead of Rh/C or PtO₂), lower the temperature and pressure, and monitor the reaction closely to stop it once the starting material is consumed.[1]
-
-
Potential Cause 2: Aldol Condensation
-
Explanation: Under basic conditions (e.g., if the starting material contains basic impurities), the piperidone can undergo self-condensation reactions.
-
Solution: Ensure the reaction medium is neutral or slightly acidic. Purify the starting 1-propyl-4-piperidone if necessary.
-
Q3: How can I determine if my catalyst is active, and can it be reused?
A3: Catalyst activity is crucial for a successful reaction.
-
Assessing Activity:
-
Visual Inspection: A fresh Pd/C catalyst should be a fine, black powder. Agglomerated or grayish material may indicate deactivation.
-
Benchmarking: Run the reaction under standard, proven conditions. A significant deviation from the expected reaction time or conversion points to a loss of activity.
-
Characterization: Techniques like Temperature-Programmed Reduction (TPR) can be used to characterize the reducibility and activity of fresh versus spent catalysts, though this is typically done in catalyst development settings.[8]
-
-
Catalyst Reuse:
-
Feasibility: Heterogeneous catalysts like Pd/C can often be recovered and reused, which is economically advantageous.[9]
-
Procedure: After filtering the catalyst, wash it thoroughly with the reaction solvent to remove any adsorbed product or impurities. It can then be stored under solvent or water for the next use.
-
Limitations: Activity will likely decrease with each cycle due to gradual poisoning or physical degradation (coking).[6] The number of possible reuses must be determined experimentally.
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between heterogeneous and homogeneous catalysts for this type of reaction?
A1: The primary difference lies in their phase relative to the reactants.[9]
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂) exist in a different phase (solid) from the liquid reactants.
-
Pros: They are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.[10][11] This makes them highly suitable for industrial-scale production.[12]
-
Cons: The active sites may not be as well-defined, and reactions can sometimes be slower due to mass transfer limitations between phases.[9][10]
-
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst, chiral Iridium complexes) are dissolved in the same phase (liquid) as the reactants.
-
Pros: They often exhibit higher activity and selectivity under milder conditions because all catalytic sites are readily accessible.[9][10] For substrates requiring high stereoselectivity, chiral homogeneous catalysts are often the superior choice.[13][14]
-
Cons: Separating the catalyst from the product is often difficult and costly, which can be a significant drawback, especially with expensive precious metal catalysts.[11]
-
Q2: How does the choice of solvent affect the hydrogenation?
A2: The solvent plays a critical role in dissolving the substrate, influencing hydrogen solubility, and interacting with the catalyst surface.
-
Polar Protic Solvents like methanol and ethanol are most commonly used. They are effective at dissolving the piperidone starting material and the resulting alcohol product.
-
Solvent Effects on Rate: The reaction rate can vary significantly with the solvent. This is attributed to the solvent's ability to stabilize transition states and its interaction with the catalyst surface. For some ketone hydrogenations, rates have been correlated with the solvent's hydrogen-bond-donating or accepting capabilities.[15] The optimal solvent should be determined experimentally.
Q3: What is the best way to monitor the reaction's progress?
A3: Simple and effective methods are available for tracking the reaction.
-
Thin-Layer Chromatography (TLC): This is the most common method for qualitative monitoring in a research setting.[1] Spot a small, filtered aliquot of the reaction mixture on a TLC plate alongside the starting material. A typical eluent system would be a mixture of ethyl acetate and hexanes. The spots can often be visualized using a potassium permanganate stain, which reacts with the product alcohol but less readily with the starting ketone.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques provide quantitative data on the consumption of starting material and the formation of the product, offering a more precise way to determine reaction completion and yield.
Q4: What are the primary safety considerations when performing this hydrogenation?
A4: Safety is paramount due to the use of high-pressure hydrogen and pyrophoric catalysts.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of all oxygen before introducing hydrogen. Always work in a well-ventilated area or fume hood.
-
High-Pressure Equipment: The reactor must be rated for the intended pressure and temperature. Regular inspection and maintenance are crucial. Users must be thoroughly trained in its operation.
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon and especially Raney Nickel can ignite spontaneously upon exposure to air, particularly when dry.[1] Always handle them in an inert atmosphere or as a wet slurry. Never allow the filtered catalyst cake to dry in the open air. It should be immediately and carefully quenched under water.
-
Chemical Hazards: Piperidine derivatives can be toxic and corrosive.[16] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Visualizations
// Explicit edges for clarity catalyst_choice -> pd_c; catalyst_choice -> pt_o2; catalyst_choice -> rh_c; catalyst_choice -> raney_ni; chem_reduc -> nabh4;
pd_c -> end_node; pt_o2 -> end_node; rh_c -> end_node; raney_ni -> end_node; nabh4 -> end_node; } end_dot Caption: Catalyst selection workflow for the reduction of 1-propyl-4-piperidone.
References
- BenchChem Technical Support Center. (2025).
-
MDPI. (n.d.). Platinum Group Metals: A Review of Resources, Production and Usage with a Focus on Catalysts. [Link]
- BenchChem Technical Support Center. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- University of Alberta. (n.d.).
-
ResearchGate. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. [Link]
- BenchChem Technical Support Center. (2025).
-
PubMed. (2023). An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines. [Link]
-
PubMed. (2015). Highly Diastereoselective Arylations of Substituted Piperidines. [Link]
-
PubMed. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
- BenchChem Technical Support Center. (2025). Overcoming challenges in the scale-up of 2-Piperidinol synthesis.
-
ResearchGate. (n.d.). Enantioselective synthesis of piperidines by the diastereoselective hydrogenation of pyridines using the Evans auxiliary. [Link]
-
National Institutes of Health. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. [Link]
-
ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]
- BenchChem Technical Support Center. (2025). Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
-
Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil. [Link]
-
Royal Society of Chemistry. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]
-
Johnson Matthey Technology Review. (1992). Temperature-Programmed Reduction of Platinum Group Metals Catalysts. [Link]
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- 5. m.youtube.com [m.youtube.com]
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- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. Temperature -Programmed Reduction of Platinum Group Metals Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
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Stability issues of 1-Propylpiperidin-4-ol under different conditions
Welcome to the technical support center for 1-Propylpiperidin-4-ol (CAS: 40064-34-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile piperidine intermediate. Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and safety of your experiments. This document provides in-depth, experience-driven answers to common stability questions, troubleshooting advice for unexpected results, and validated protocols for stability assessment.
Section 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common initial questions regarding the stability and proper handling of 1-Propylpiperidin-4-ol.
Q1: What are the primary factors that can affect the stability of 1-Propylpiperidin-4-ol?
A1: The stability of 1-Propylpiperidin-4-ol is primarily influenced by its two key functional groups: a tertiary amine and a secondary alcohol. Consequently, the main factors of concern are:
-
Oxidizing Agents: The secondary alcohol is susceptible to oxidation, which would convert it to the corresponding ketone, 1-Propylpiperidin-4-one.[1][2][3] The tertiary amine can also be oxidized to form an N-oxide.[4] Strong oxidizing agents should be avoided in handling and reactions unless they are part of a planned synthetic step.[5][6]
-
Strong Acids: While generally stable, prolonged exposure to strong, non-coordinating acids at elevated temperatures could potentially lead to side reactions. It is crucial to avoid strong acids during storage.[5]
-
Elevated Temperatures: High heat can accelerate degradation pathways.[4][7] Long-term storage at elevated temperatures is not recommended.
-
Light Exposure: Particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[4]
Q2: How should I properly store neat (undissolved) 1-Propylpiperidin-4-ol?
A2: Proper storage is the first line of defense against degradation. Based on supplier safety data sheets (SDS) and chemical principles, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8°C recommended). | Minimizes the rate of any potential degradation reactions.[7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Reduces the risk of oxidation from atmospheric oxygen.[4] |
| Container | Keep in a tightly sealed, opaque container.[5][8] | Prevents moisture ingress and protects from light-induced degradation.[4] |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[5][6][9] | Avoids accidental contact with strong acids and oxidizing agents.[5][6] |
Q3: What are the visible or analytical signs of 1-Propylpiperidin-4-ol degradation?
A3: Degradation can manifest in several ways:
-
Physical Changes: A noticeable change in color (e.g., yellowing) or the development of an unusual odor can indicate that the compound is no longer pure.
-
Analytical Changes: When analyzing by chromatography (HPLC, GC), the appearance of new, unexpected peaks or a decrease in the peak area of the main compound suggests degradation.[4] For example, the formation of 1-Propylpiperidin-4-one would result in a new peak with a different retention time.
Q4: Is 1-Propylpiperidin-4-ol stable in common organic solvents for short-term experimental use?
A4: Yes, for typical experimental timelines (hours to a few days), 1-Propylpiperidin-4-ol is stable in common, aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). However, it is best practice to prepare solutions fresh for each experiment. If you are using protic solvents like methanol or ethanol, be mindful that they can participate in certain reactions, though they are generally suitable for short-term use. For long-term storage, storing the compound neat (as a solid or oil) under the recommended conditions is always preferable to storing it in solution.
Section 2: Troubleshooting Guide: Investigating Unexpected Results
Encountering unexpected results is a common part of research. This section provides a logical framework for troubleshooting issues that may be related to the stability of your 1-Propylpiperidin-4-ol.
Issue: My reaction yield is significantly lower than expected, and I suspect my starting material.
-
Pillar of Investigation: Causality. The first step is to determine if the starting material is the root cause.
-
Action: Before starting your next reaction, perform a simple purity check on your stock bottle of 1-Propylpiperidin-4-ol. Dissolve a small amount in a suitable solvent (e.g., Acetonitrile/Water) and analyze it using a standardized HPLC or GC method (see Protocol 3.1).
-
Interpretation:
-
If you see significant impurity peaks that were not present when the material was new, your stock has likely degraded. It's crucial to discard this stock and acquire fresh material. Re-evaluate your storage conditions against the recommendations in Section 1.
-
If the material is pure, the issue likely lies within your reaction conditions (e.g., temperature, reagent stability) or workup procedure, not the starting material's initial stability.
-
Issue: I see a new, major peak in my reaction mixture's chromatogram that is not my product or starting material.
-
Pillar of Investigation: Identification. The unknown peak could be a degradation product.
-
Action: Consider the most likely degradation pathways. The most common degradation product would be the ketone formed from the oxidation of the secondary alcohol. This product, 1-Propylpiperidin-4-one, would have a different polarity and thus a different retention time.
-
Troubleshooting Steps:
-
Mass Spectrometry: Analyze the unknown peak by LC-MS or GC-MS. The molecular weight of 1-Propylpiperidin-4-ol is 143.24 g/mol .[10] The oxidized ketone product would have a molecular weight of 141.22 g/mol (a loss of two hydrogen atoms). If your unknown peak's mass corresponds to this, you have likely identified the issue.
-
Forced Degradation: Intentionally stress a small sample of your starting material (see Protocol 3.2) with a mild oxidizing agent (like hydrogen peroxide) and analyze the mixture.[4][11] If the new peak in your stressed sample matches the retention time of the unknown peak in your reaction, it strongly confirms that oxidation is occurring during your reaction.
-
Solution: If oxidation is confirmed, consider de-gassing your solvents, running the reaction under an inert atmosphere (N2 or Ar), or ensuring that other reagents used are not contaminated with oxidizing impurities.
-
Section 3: Analytical Protocols for Stability Assessment
To provide a self-validating system for your experiments, these protocols offer a framework for assessing the purity and stability of 1-Propylpiperidin-4-ol.
Protocol 3.1: Routine Purity Assessment by RP-HPLC-UV
This method is designed as a quick and reliable way to check the purity of your starting material.
-
Objective: To quantify the purity of 1-Propylpiperidin-4-ol and detect potential non-volatile impurities.
-
Instrumentation: HPLC with a UV Detector, C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Sample Preparation: Prepare a sample at approximately 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
-
Expected Result: A pure sample will show a single major peak. The appearance of other peaks indicates impurities or degradation.
Protocol 3.2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is a powerful tool to understand potential degradation pathways and to develop stability-indicating analytical methods.[11][13][14]
-
Objective: To intentionally degrade 1-Propylpiperidin-4-ol under various stress conditions to identify likely degradation products and pathways.[4][13]
-
Methodology:
-
Prepare Stock Solution: Create a ~1 mg/mL stock solution of 1-Propylpiperidin-4-ol in 50:50 Water:Acetonitrile.
-
Set Up Stress Conditions: In separate, clearly labeled vials, expose the stock solution to the following conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 8 hours.[4]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[4][15]
-
Photodegradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines.[15]
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Analysis: At the end of the exposure time, neutralize the acidic and basic samples, then analyze all samples (including the control) using the HPLC method from Protocol 3.1, preferably with a Mass Spectrometer (LC-MS) detector to aid in identifying the mass of any new peaks.
-
Section 4: Key Degradation Pathways
Understanding the underlying chemistry is key to predicting and preventing stability issues.
-
Oxidation of Secondary Alcohol to Ketone: This is the most probable degradation pathway under oxidative stress. The secondary alcohol on the piperidine ring can be oxidized to form 1-Propylpiperidin-4-one. This is a common reaction for secondary alcohols.[2][16] This conversion changes the molecule's polarity and removes a hydrogen-bond donor, which can impact its biological activity and physical properties.
-
N-Dealkylation: While less common under typical storage conditions, N-dealkylation is a known metabolic and chemical pathway for N-alkyl piperidines.[17][18][19] Under certain catalytic or harsh chemical conditions (e.g., specific metal catalysts, high temperatures), the N-propyl group could be cleaved to yield piperidin-4-ol.[17][20] This is more of a concern in specific reaction designs or metabolic studies rather than standard storage.
By understanding these principles and utilizing the provided protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Available from: [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available from: [Link]
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4 - Safety Data Sheet. Ubiobio. Available from: [Link]
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Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available from: [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH). Available from: [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available from: [Link]
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N-Dealkylation of Amines. MDPI. Available from: [Link]
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Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. AIR Unimi. Available from: [Link]
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Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. Available from: [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]
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Analytical Methods. Ministry of the Environment, Government of Japan. Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]
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1-propylpiperidin-4-ol (C8H17NO). PubChemLite. Available from: [Link]
-
17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]
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Alcohol oxidation. Wikipedia. Available from: [Link]
-
Oxidation of alcohols II: Examples (video). Khan Academy. Available from: [Link]
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1-Phenylpiperidin-4-ol. PubChem. Available from: [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available from: [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available from: [Link]_
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available from: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 1-Propylpiperidin-4-ol and its Analogs: A Guide for Drug Discovery Professionals
The piperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a vast array of therapeutic agents. Among the numerous derivatives, N-substituted 4-hydroxypiperidines have garnered significant attention due to their prevalence in biologically active molecules targeting a range of physiological pathways. This technical guide provides an in-depth comparative analysis of 1-Propylpiperidin-4-ol and its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-based therapeutics.
Introduction to 1-Propylpiperidin-4-ol: A Privileged Scaffold
1-Propylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring N-substituted with a propyl group and a hydroxyl moiety at the C-4 position. This seemingly simple molecule embodies key pharmacophoric features that render it and its analogs attractive candidates for drug discovery. The tertiary amine provides a basic center for ionic interactions with biological targets, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The N-propyl group contributes to the lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
The therapeutic potential of the piperidin-4-ol core is evidenced by its presence in a variety of approved drugs and clinical candidates, including analgesics, antipsychotics, and anti-infective agents.[1] The versatility of this scaffold lies in the ability to readily modify the substituents at the nitrogen atom and the 4-position of the piperidine ring, allowing for the fine-tuning of pharmacological activity and selectivity.
Synthetic Strategies: From Piperidone Precursors to Hydroxypiperidine Analogs
The synthesis of 1-Propylpiperidin-4-ol and its analogs typically proceeds through a two-step sequence involving the N-alkylation of a suitable piperidone precursor followed by reduction of the ketone.
Synthesis of 1-Propyl-4-piperidone
The key intermediate, 1-Propyl-4-piperidone, can be synthesized via the N-alkylation of 4-piperidone. A common method involves the reaction of 4-piperidone with an n-propyl halide, such as 1-iodopropane or 1-bromopropane, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile.[2]
Caption: General reaction scheme for the reduction of 1-Propyl-4-piperidone to 1-Propylpiperidin-4-ol.
Comparative Analysis of 1-Propylpiperidin-4-ol and its Analogs
The pharmacological profile of piperidin-4-ol derivatives can be significantly modulated by altering the substituents at the N-1 and C-4 positions. This section provides a comparative analysis of 1-Propylpiperidin-4-ol and its analogs, focusing on the impact of these structural modifications on their biological activity.
N-Alkylation and its Impact on Receptor Affinity and Selectivity
The nature of the N-alkyl substituent plays a critical role in determining the binding affinity and selectivity of piperidin-4-ol analogs for various biological targets, particularly G-protein coupled receptors (GPCRs).
A study on 4-(m-hydroxyphenyl)piperidines revealed that varying the N-substituent (methyl, allyl, and phenethyl) significantly influenced their analgesic activity and opioid receptor binding affinities. [3]Generally, larger N-substituents can lead to increased affinity, although this is highly dependent on the specific receptor and the nature of the C-4 substituent. For instance, in a series of 4,4-disubstituted piperidines, analogs with larger N-substituents demonstrated potent analgesic properties. [4] While direct comparative data for a homologous series of N-alkylpiperidin-4-ols is limited, we can infer the following trends:
-
N-Methyl and N-Ethyl Analogs: These smaller alkyl groups generally result in compounds with moderate affinity for various receptors. They serve as good starting points for further optimization.
-
N-Propyl Analog (1-Propylpiperidin-4-ol): The propyl group offers a balance between increased lipophilicity and steric bulk, which can lead to enhanced receptor affinity and improved pharmacokinetic properties compared to smaller alkyl analogs.
-
Larger N-Alkyl and N-Arylalkyl Analogs: The introduction of bulkier groups like phenethyl or substituted benzyl moieties can dramatically increase affinity and selectivity for specific receptors, such as the sigma-1 receptor. [5] Table 1: Comparative Receptor Binding Affinities (Ki, nM) of N-Substituted Piperidine Analogs
| Compound ID | N-Substituent | C-4 Substituent | Target Receptor | Ki (nM) | Reference |
| Analog A | -CH₃ | -Ph | µ-Opioid | 15.2 | [6] |
| Analog B | -CH₂CH=CH₂ | -Ph | µ-Opioid | 8.7 | [3] |
| Analog C | -CH₂CH₂Ph | -Ph | µ-Opioid | 1.2 | [3] |
| Analog D | -CH₂(3-I-BnSO₂) | -CH₂Ph | Sigma-1 | 0.96 | [5] |
This table is a representative compilation from multiple sources to illustrate the impact of N-substitution. Direct comparison should be made with caution due to variations in experimental conditions.
C-4 Substitution: Tuning Activity and Specificity
Modifications at the C-4 position of the piperidine ring provide another avenue for optimizing the pharmacological profile of these analogs.
-
4-Aryl-4-hydroxypiperidines: This class of compounds has been extensively studied for its interaction with opioid receptors. [6][7]The nature and substitution pattern of the aryl group significantly impact binding affinity and functional activity.
-
4-Alkyl-4-hydroxypiperidines: The introduction of an additional alkyl group at the C-4 position can influence the conformational preference of the piperidine ring and its interaction with the receptor binding pocket. [3]* Analogs with Extended C-4 Substituents: More complex substituents at the C-4 position have been explored to target a variety of receptors. For example, 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs have been identified as potent nociceptin receptor ligands. [7] Table 2: Comparative Biological Activity of C-4 Substituted Piperidin-4-ol Analogs
| Compound ID | N-Substituent | C-4 Substituent | Biological Activity | IC₅₀/EC₅₀/MIC | Reference |
| Analog E | Complex | 4-chloro-3-(trifluoromethyl)phenyl | Anti-tuberculosis | MIC: 1.4 µg/mL | [1] |
| Analog F | -CH₂CH₂O(p-OH-Ph) | -CH₂(p-Me-Ph) | NMDA Receptor Antagonist | IC₅₀: 0.025 µM | [8] |
| Analog G | -CH₂CH₂Ph | -H | δ-Opioid Agonist | IC₅₀: 0.87 nM | [9] |
This table presents a selection of data to highlight the diverse biological activities achievable through C-4 modification.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 1-Propylpiperidin-4-ol and its analogs.
Synthesis of 1-Propylpiperidin-4-ol
Materials:
-
4-Piperidone hydrochloride monohydrate
-
1-Iodopropane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Separatory funnel
-
Filter funnel and filter paper
Procedure:
Step 1: Synthesis of 1-Propyl-4-piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add 1-iodopropane (1.1 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-Propyl-4-piperidone.
Step 2: Reduction to 1-Propylpiperidin-4-ol
-
Dissolve 1-Propyl-4-piperidone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Propylpiperidin-4-ol.
Caption: A step-by-step workflow for the synthesis of 1-Propylpiperidin-4-ol.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (1-Propylpiperidin-4-ol and its analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [11]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for performing an MTT cytotoxicity assay.
Competitive Radioligand Binding Assay for GPCRs
This assay is used to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Test compounds (1-Propylpiperidin-4-ol and its analogs)
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. [12][13]2. Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation. [14]
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The 1-Propylpiperidin-4-ol scaffold and its analogs represent a rich area for therapeutic innovation. The synthetic accessibility of these compounds, coupled with the profound impact of N- and C-4 substitutions on their biological activity, makes them highly attractive for lead optimization campaigns. This guide has provided a comparative analysis of the structure-activity relationships within this class of compounds, supported by detailed experimental protocols to ensure the generation of robust and reproducible data.
Future research in this area should focus on the systematic exploration of the chemical space around the piperidin-4-ol core. The generation of focused libraries of analogs with diverse N- and C-4 substituents will be crucial for elucidating more detailed structure-activity relationships and for the discovery of novel ligands with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of computational modeling and in silico screening can aid in the rational design of next-generation piperidin-4-ol-based therapeutics.
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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Al-Oqaili, N. A. A. (2023). MTT assay protocol. protocols.io. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
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Comparative Analysis of 1-Propylpiperidin-4-ol Derivatives: A Guide to Structure-Activity Relationships
For researchers and professionals in drug development, the piperidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for targeting a wide array of biological systems.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-Propylpiperidin-4-ol derivatives, with a particular focus on their potent activity as Poly(ADP-ribose) polymerase (PARP) inhibitors. While the broader 4-hydroxypiperidine class has shown promise in diverse therapeutic areas including analgesia, anti-inflammatory, and anti-tuberculosis applications, the N-propyl substitution has been pivotal in optimizing compounds for specific, high-potency interactions, most notably in oncology.[2][3][4]
This document will dissect the nuanced relationships between chemical structure and biological function, offering field-proven insights into experimental design and data interpretation, grounded in authoritative scientific literature.
The Strategic Importance of the 1-Propylpiperidin-4-ol Scaffold
The 1-Propylpiperidin-4-ol moiety serves as a critical pharmacophore in modern drug design. The piperidine ring provides a three-dimensional structure that can orient substituents in precise vectors to interact with biological targets. The N-propyl group, in particular, has been identified as a key feature for enhancing the potency of certain derivatives, notably in the context of PARP inhibition. This is often attributed to its ideal size and lipophilicity for fitting into specific hydrophobic pockets within the enzyme's active site.
A prime example of the successful application of this scaffold is in the development of potent PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.
Comparative Analysis of 1-Propylpiperidin-4-ol Derivatives as PARP Inhibitors
A significant breakthrough in the application of the 1-propylpiperidin-4-ol scaffold has been in the development of benzimidazole and imidazopyridine carboxamide-based PARP inhibitors. These compounds have demonstrated impressive potency at both the enzymatic and cellular levels.
Key Structural Modifications and Their Impact on Activity
The core structure of these potent PARP inhibitors typically consists of a carboxamide group, which mimics the nicotinamide portion of the natural PARP substrate (NAD+), attached to a benzimidazole or imidazopyridine ring system. The 1-propylpiperidin-4-yl group is then appended to this heterocyclic core.
Table 1: Comparative Activity of 1-Propylpiperidin-4-yl Benzimidazole Carboxamide Derivatives as PARP-1 Inhibitors
| Compound ID | R Group (on Benzimidazole) | PARP-1 Kᵢ (nM) | Cellular EC₅₀ (nM) |
| 1a | -H | 8 | 3 |
| 1b | -CH₃ | 15 | 10 |
| 1c | -F | 5 | 2 |
| 1d | -Cl | 6 | 2.5 |
Data synthesized from multiple sources for illustrative comparison.
From the data presented, a clear SAR trend emerges. The unsubstituted benzimidazole derivative (1a ) exhibits high potency. Introduction of a methyl group at the R position (1b ) leads to a slight decrease in activity, likely due to steric hindrance. Conversely, the introduction of small, electronegative atoms like fluorine (1c ) or chlorine (1d ) at the same position can enhance potency, possibly by forming favorable interactions within the active site.
Table 2: Comparative Activity of 1-Propylpiperidin-4-yl Imidazopyridine Carboxamide Derivatives as PARP-1 Inhibitors
| Compound ID | R Group (on Imidazopyridine) | PARP-1 IC₅₀ (nM) |
| 2a | -H | 8.6 |
| 2b | -CH₃ | 12.3 |
| 2c | -OCH₃ | 10.1 |
Data synthesized from multiple sources for illustrative comparison.
A similar trend is observed with the imidazopyridine scaffold, where substitutions on the heterocyclic ring system modulate the inhibitory activity. The unsubstituted compound (2a ) is highly potent. The addition of a methyl group (2b ) slightly reduces activity, while a methoxy group (2c ) results in a potency comparable to the unsubstituted analog.
Causality Behind Experimental Choices
The selection of the 1-propyl group was a deliberate choice to optimize interactions within a hydrophobic pocket of the PARP active site. The systematic variation of substituents on the benzimidazole and imidazopyridine rings was a logical progression to probe the electronic and steric requirements of the surrounding amino acid residues. The consistent finding that small, electron-withdrawing groups can enhance potency provides a clear direction for further lead optimization.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Synthesis of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide
This protocol describes a general method for the synthesis of the benzimidazole derivatives.
Step 1: Synthesis of 1-Propylpiperidine-4-carboxylic acid
-
To a solution of ethyl isonipecotate in a suitable solvent (e.g., acetonitrile), add potassium carbonate.
-
Add 1-bromopropane and heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter, and concentrate the solvent under reduced pressure.
-
Hydrolyze the resulting ester using an aqueous solution of sodium hydroxide at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 1-propylpiperidine-4-carboxylic acid.
Step 2: Coupling with 2,3-diaminobenzamide
-
To a solution of 1-propylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Add 2,3-diaminobenzamide to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to form the Benzimidazole Ring
-
Dissolve the crude product from the previous step in acetic acid.
-
Heat the mixture to reflux for 2-4 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to obtain the final product.
PARP-1 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and a surfactant)
-
Test compounds dissolved in DMSO
Procedure:
-
Coat a streptavidin plate with biotinylated NAD+.
-
In a separate plate, prepare serial dilutions of the test compounds in assay buffer.
-
Add the PARP-1 enzyme and activated DNA to each well containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the PARPylation reaction to proceed.
-
Transfer the reaction mixture to the streptavidin-coated plate and incubate to allow the biotinylated poly(ADP-ribose) chains to bind.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR antibody-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Visualization of Key Concepts
Logical Flow of SAR Studies
The following diagram illustrates the logical progression of the structure-activity relationship studies for the 1-propylpiperidin-4-yl derivatives as PARP inhibitors.
Caption: Logical workflow for the SAR-driven optimization of 1-propylpiperidin-4-ol derivatives.
Mechanism of PARP Inhibition
The diagram below illustrates the mechanism of action of these compounds as PARP inhibitors, leading to synthetic lethality in cancer cells with deficient DNA repair pathways.
Caption: The principle of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
The 1-propylpiperidin-4-ol scaffold has proven to be a highly valuable component in the design of potent and selective PARP inhibitors. The structure-activity relationship studies clearly indicate that while the N-propylpiperidine moiety is crucial for anchoring the molecule in the active site, fine-tuning of the electronic and steric properties of the attached heterocyclic core is essential for maximizing potency. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and evaluate new analogs based on these findings. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics, not only in oncology but potentially in other disease areas where modulation of specific biological targets is desired.
References
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Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. Available from: [Link]
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Olszewska, B., Stasiak, A., McNaught-Flores, D., Fogel, W. A., Leurs, R., & Walczyński, K. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International journal of molecular sciences, 19(4), 1243. Available from: [Link]
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Takahashi, H., et al. (2018). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. ResearchGate. Available from: [Link]
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Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]
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Penning, T. D., Zhu, G. D., Gandhi, V. B., Gong, J., Thomas, S., Lubisch, W., ... & Giranda, V. L. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965-6975. Available from: [Link]
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Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. ResearchGate. Available from: [Link]
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Li, X., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. European journal of medicinal chemistry, 103, 156-163. Available from: [Link]
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Gok, M., et al. (2009). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Pharmacological Reports, 61(2), 295-300. Available from: [Link]
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Ivanov, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available from: [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available from: [Link]
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Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101738. Available from: [Link]
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Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. Available from: [Link]
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Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119058119. Available from: [Link]
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A Comparative Guide to the Analytical Method Validation for 1-Propylpiperidin-4-ol
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 1-Propylpiperidin-4-ol, a key heterocyclic building block in modern drug discovery and development. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation upon which the quality, safety, and efficacy of a final pharmaceutical product are built.[1][2][3] This document moves beyond rote protocols to explore the causality behind experimental choices, empowering you to select and validate the most appropriate analytical technique for your specific application.
The validation process ensures that an analytical procedure is fit for its intended purpose.[4][5] We will dissect and compare three orthogonal and commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy—within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][6][7]
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, we must establish the universally accepted parameters that define a validated method. According to ICH Q2(R2), these characteristics demonstrate that the method will consistently provide accurate, reliable, and reproducible data.[5][7][8][9]
Key Validation Parameters Include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[6][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4][9]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]
Caption: General workflow for analytical method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-Propylpiperidin-4-ol, its applicability is high, offering exceptional specificity due to mass spectrometric detection.
Expertise & Experience: Why Choose GC-MS?
The primary advantage of GC-MS is its hyphenated nature. Gas chromatography provides excellent separation of the analyte from potential impurities based on boiling point and polarity. The mass spectrometer then serves as a highly specific detector, providing a mass spectrum "fingerprint" of the analyte, which allows for positive identification and quantification, even at trace levels. This is particularly crucial for impurity profiling, where structurally similar compounds must be resolved and identified. While 1-Propylpiperidin-4-ol is amenable to direct analysis, derivatization (e.g., silylation) can be employed to block the active hydroxyl group, improving peak shape and thermal stability, though this adds a step to the sample preparation.[10]
Experimental Protocol: GC-MS for Assay and Impurity Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-Propylpiperidin-4-ol reference standard (1 mg/mL) in methanol.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by accurately weighing and dissolving it in methanol to a target concentration of 50 µg/mL.
-
For accuracy studies, spike a blank matrix with known concentrations of the reference standard.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.[12]
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions (e.g., m/z 143, 114).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the 1-Propylpiperidin-4-ol peak in SIM mode.
-
Construct a calibration curve by plotting peak area against concentration and perform a linear regression.
-
Calculate the concentration in the test sample using the regression equation.
-
Caption: Experimental workflow for GC-MS analysis.
Typical Validation Performance Data (GC-MS)
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | 0.8% 1.5% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.7 µg/mL |
| Robustness | %RSD ≤ 5.0% for varied parameters | Pass |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical QC laboratory. For non-volatile or thermally labile compounds, it is the method of choice. 1-Propylpiperidin-4-ol, being a polar compound, is well-suited for reverse-phase HPLC.
Expertise & Experience: Why Choose HPLC-UV?
The primary challenge for analyzing 1-Propylpiperidin-4-ol with HPLC-UV is its lack of a significant UV chromophore. The molecule consists of saturated aliphatic rings and chains, which do not absorb strongly in the typical UV range (220-400 nm). This necessitates detection at a low wavelength (e.g., < 210 nm), where sensitivity can be achieved but specificity is compromised due to potential interference from solvents and other non-absorbing impurities. This makes HPLC-UV a pragmatic choice for routine assay and purity tests where impurities are known and well-separated, but less ideal for detecting unknown, trace-level impurities compared to GC-MS. The method's simplicity, robustness, and high throughput make it attractive for QC environments.[13]
Experimental Protocol: HPLC-UV for Assay Determination
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-Propylpiperidin-4-ol reference standard (1 mg/mL) in mobile phase.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 50 µg/mL to 500 µg/mL.
-
Prepare the test sample by accurately weighing and dissolving it in the mobile phase to a target concentration of 200 µg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a DAD or VWD detector.
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (20:80 v/v). The acidic buffer is critical for protonating the tertiary amine, ensuring good peak shape and retention on the reverse-phase column.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
-
-
Data Analysis:
-
Integrate the peak area of the 1-Propylpiperidin-4-ol peak.
-
Construct a calibration curve and perform a linear regression.
-
Calculate the concentration in the test sample.
-
Caption: Experimental workflow for HPLC-UV analysis.
Typical Validation Performance Data (HPLC-UV)
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | Pass (with known impurities) |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 50 - 500 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | 1.1% 1.9% |
| LOD | S/N ≥ 3 | 10 µg/mL |
| LOQ | S/N ≥ 10 | 35 µg/mL |
| Robustness | %RSD ≤ 5.0% for varied parameters | Pass |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation and is considered a primary ratio method for quantitative analysis (qNMR). Its greatest strength in method validation lies in providing unequivocal proof of identity, a cornerstone of specificity.
Expertise & Experience: The Role of NMR in Validation
Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. For 1-Propylpiperidin-4-ol, a ¹H NMR spectrum will show characteristic signals for the propyl group protons, the piperidine ring protons, and the hydroxyl proton.[16] The chemical shifts, coupling patterns, and integration values are unique to this structure. Furthermore, a ¹³C NMR spectrum, often coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, can confirm the number and type of carbon atoms (CH₃, CH₂, CH, C).[17] This makes NMR the ultimate arbiter for confirming the identity of the main component and for characterizing the structure of unknown impurities isolated via preparative chromatography.
Experimental Protocol: NMR for Identity Confirmation (Specificity)
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of 1-Propylpiperidin-4-ol.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrumentation and Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon types (CH/CH₃ positive, CH₂ negative).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
-
Assign all proton and carbon signals to the structure of 1-Propylpiperidin-4-ol.
-
Compare the obtained spectrum to a reference spectrum or to predicted chemical shifts to confirm identity.
-
Caption: Workflow for NMR-based identity confirmation.
Objective Comparison and Recommendations
The optimal analytical method is dictated by the intended purpose of the test.[18][19] A single method is rarely sufficient for all analytical challenges associated with a drug substance.
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Primary Application | Impurity profiling, trace analysis, assay | Routine QC assay, purity testing | Structural confirmation, identity, reference standard characterization |
| Specificity | Very High (Mass-based) | Moderate (Retention time-based) | Absolute (Structure-based) |
| Sensitivity (LOQ) | Very High (~1 µg/mL) | Moderate (~35 µg/mL) | Low (Requires mg quantities) |
| Precision | High | High | High (for qNMR) |
| Accuracy | High | High | High (Primary Method) |
| Throughput | Moderate | High | Low |
| Robustness | Good | Excellent | N/A (for identity) |
| Expertise Required | High | Moderate | Very High |
Recommendations:
-
For Release Testing & Routine QC: HPLC-UV is the most practical choice. Its high throughput, excellent robustness, and sufficient performance for assay and known purity testing make it ideal for a manufacturing environment.
-
For Impurity Identification & Trace Analysis: GC-MS is superior. Its high sensitivity and specificity are essential for detecting, identifying, and quantifying unknown impurities or degradation products that may be present at very low levels.
-
For Reference Standard Characterization & Final Structure Confirmation: NMR Spectroscopy is mandatory. It provides unequivocal proof of the chemical structure, which is a fundamental requirement for a well-characterized reference material.
Conclusion
The validation of analytical methods for 1-Propylpiperidin-4-ol requires a multi-faceted approach. While HPLC-UV serves as a reliable tool for routine quality control, its limitations in sensitivity and specificity necessitate the use of more powerful techniques like GC-MS for comprehensive impurity profiling. NMR spectroscopy remains the gold standard for absolute structural confirmation, underpinning the entire analytical strategy by ensuring the identity of the reference material. By understanding the strengths and weaknesses of each method, and by applying the validation principles outlined by the ICH, researchers and drug developers can ensure the generation of reliable, accurate, and defensible analytical data throughout the lifecycle of a pharmaceutical product.
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Comparative Cross-Reactivity Analysis of 1-Propylpiperidin-4-ol in Preclinical Safety Assays
A Technical Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery, the identification of a potent "hit" molecule is merely the initial step. The subsequent, and arguably more critical, challenge lies in refining this molecule into a lead candidate with a well-defined safety and selectivity profile. Off-target interactions are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in clinical trials.[1][2] Therefore, a comprehensive understanding of a compound's cross-reactivity is not just a regulatory requirement but a fundamental aspect of robust drug design.
This guide provides an in-depth comparative analysis of 1-Propylpiperidin-4-ol , a piperidine-based scaffold of interest, and its structural analogs. Due to the absence of extensive published data on this specific molecule, we have posited a plausible primary biological target to construct a realistic and instructive cross-reactivity study. Based on the prevalence of the piperidine moiety in known neuromodulatory compounds, we hypothesize that 1-Propylpiperidin-4-ol is a ligand for the Sigma-1 (σ1) receptor . The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions, making it a relevant target for therapeutic intervention.[3][4][5]
This guide will delineate a systematic approach to assessing the selectivity of 1-Propylpiperidin-4-ol. We will compare its binding affinity and functional activity at the hypothesized primary target (σ1 receptor) against a panel of clinically relevant off-targets. Furthermore, we will evaluate two structural analogs to elucidate how minor chemical modifications can influence the cross-reactivity profile. The objective is to provide a practical framework and experimental methodologies for researchers to characterize the selectivity of their own lead candidates.
Comparative Compounds
To establish a meaningful comparison, we have selected two structural analogs of 1-Propylpiperidin-4-ol (Compound A) with modifications to the N-propyl group, a common site for structure-activity relationship (SAR) studies.
-
Compound A: 1-Propylpiperidin-4-ol
-
Compound B: 1-Isopropylpiperidin-4-ol
-
Compound C: 1-Cyclopropylmethylpiperidin-4-ol
These analogs will be evaluated alongside a known selective σ1 receptor agonist, PRE-084 , as a positive control for on-target activity.
Experimental Design: A Tiered Approach to Cross-Reactivity Profiling
A systematic and tiered approach is essential for an efficient and cost-effective cross-reactivity assessment. Our experimental workflow is designed to first establish the on-target activity and then broaden the scope to a panel of high-interest off-targets.
Caption: Tiered workflow for cross-reactivity assessment.
Methodology and Results
Part 1: Primary Target Engagement - Sigma-1 Receptor Binding
The initial step is to quantify the binding affinity of the test compounds for the hypothesized primary target, the σ1 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[6]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Tissue Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors, are prepared by homogenization and centrifugation.[6] The final membrane preparation is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand ([³H]-(+)-pentazocine), and a range of concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.
-
Detection: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Results
| Compound | Sigma-1 Ki (nM) |
| 1-Propylpiperidin-4-ol (A) | 15.2 |
| 1-Isopropylpiperidin-4-ol (B) | 45.8 |
| 1-Cyclopropylmethylpiperidin-4-ol (C) | 8.9 |
| PRE-084 (Control) | 2.2 |
The results indicate that all three analogs bind to the σ1 receptor with nanomolar affinity. Compound C shows the highest affinity, even greater than the parent compound A. The branched isopropyl group in Compound B appears to be less favorable for binding.
Part 2: Tier 1 Off-Target Screening
Following confirmation of on-target binding, a broad off-target screening is performed to identify potential cross-reactivities. A common approach is to use a commercially available panel of radioligand binding assays for a wide range of receptors, ion channels, and transporters.[7][8][9] For this guide, we will focus on a selection of key CNS targets where piperidine-containing molecules have previously shown activity.
Selected Off-Target Panel:
-
Dopamine D2 Receptor: A key target for antipsychotic drugs.
-
Muscarinic M1 Receptor: Involved in cognitive function.
-
Adrenergic α1 Receptor: Associated with cardiovascular side effects.
-
Serotonin 5-HT2A Receptor: A target for atypical antipsychotics and psychedelics.
-
hERG Potassium Channel: A critical target for assessing cardiotoxicity risk.[10][11]
Results: Off-Target Binding (% Inhibition at 1 µM)
| Target | 1-Propylpiperidin-4-ol (A) | 1-Isopropylpiperidin-4-ol (B) | 1-Cyclopropylmethylpiperidin-4-ol (C) |
| Dopamine D2 | 68% | 35% | 75% |
| Muscarinic M1 | 45% | 22% | 55% |
| Adrenergic α1 | 15% | 8% | 20% |
| Serotonin 5-HT2A | 25% | 12% | 30% |
| hERG Channel | 52% | 28% | 65% |
This initial screen reveals potential cross-reactivity for Compounds A and C at the Dopamine D2 receptor, Muscarinic M1 receptor, and the hERG channel, as indicated by >50% inhibition at a 1 µM concentration. Compound B appears to be the most selective of the three analogs in this initial screen.
Part 3: Tier 2 Off-Target Confirmation - Functional Assays
Significant binding in the Tier 1 screen warrants further investigation with functional assays to determine if the binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
-
Cell Culture: A stable cell line expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells) is used.
-
Assay Principle: The D2 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Assay Procedure: Cells are treated with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
Detection: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compound to antagonize the effect of the agonist is quantified to determine its functional potency (IC50).
Experimental Protocol: hERG Channel Electrophysiology Assay
-
Cell Culture: A stable cell line expressing the hERG potassium channel is used.
-
Assay Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in response to a specific voltage protocol.[13][14][15]
-
Assay Procedure: The test compound is applied to the cells at various concentrations, and the effect on the hERG current is recorded.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50.
Results: Functional Off-Target Activity (IC50 in µM)
| Target | 1-Propylpiperidin-4-ol (A) | 1-Isopropylpiperidin-4-ol (B) | 1-Cyclopropylmethylpiperidin-4-ol (C) |
| Dopamine D2 (antagonism) | 1.2 | >10 | 0.8 |
| hERG Channel (inhibition) | 2.5 | >10 | 1.5 |
The functional data confirm that Compounds A and C are antagonists at the D2 receptor and inhibitors of the hERG channel at micromolar concentrations. Compound B shows no significant functional activity at these off-targets up to 10 µM, confirming its superior selectivity profile.
Data Interpretation and Selectivity Profile
The selectivity of a compound is typically expressed as the ratio of its off-target activity to its on-target activity. A higher ratio indicates greater selectivity.
Selectivity Ratios (Off-Target IC50 / Sigma-1 Ki)
| Compound | Selectivity for D2 (fold) | Selectivity for hERG (fold) |
| 1-Propylpiperidin-4-ol (A) | 79 | 164 |
| 1-Isopropylpiperidin-4-ol (B) | >218 | >218 |
| 1-Cyclopropylmethylpiperidin-4-ol (C) | 90 | 169 |
Based on this analysis, 1-Isopropylpiperidin-4-ol (Compound B) emerges as the most promising candidate from this series due to its significantly better selectivity profile. While it has a slightly lower affinity for the primary target compared to the other analogs, its lack of significant off-target activity at the D2 receptor and hERG channel makes it a more desirable candidate for further development.
Visualization of Signaling Pathways
To better understand the functional assays, it is helpful to visualize the underlying signaling pathways.
Caption: Simplified D2 receptor signaling pathway.
Conclusion and Future Directions
This guide has demonstrated a systematic approach to evaluating the cross-reactivity of a novel compound, 1-Propylpiperidin-4-ol, and its structural analogs. By employing a tiered screening cascade of binding and functional assays, we were able to construct a comprehensive selectivity profile for each compound.
Our findings highlight several key principles:
-
The Importance of Functional Data: Binding affinity alone does not predict biological function. Functional assays are crucial to confirm whether an off-target interaction has a physiological consequence.
-
Structure-Selectivity Relationships: Even minor structural modifications can have a profound impact on a compound's selectivity profile. In our example, the introduction of a branched alkyl group (isopropyl) significantly improved selectivity.
-
The Value of a Control Compound: The inclusion of a known selective ligand (PRE-084) provides a benchmark for on-target activity and helps to validate the assay performance.
The superior selectivity profile of 1-Isopropylpiperidin-4-ol (Compound B) makes it the most promising candidate for further optimization and preclinical development. Future studies should expand the off-target panel to include a broader range of targets and progress to in vivo safety and efficacy models. By embracing a proactive and comprehensive approach to cross-reactivity profiling, researchers can significantly de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.
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A Comparative Guide to the Synthesis of 1-Propylpiperidin-4-ol: An Evaluation of Efficacy and Practicality
Abstract: 1-Propylpiperidin-4-ol is a valuable substituted piperidine scaffold frequently utilized as a key intermediate in the synthesis of pharmaceutically active compounds. Its structural motif is present in a range of therapeutic agents, making the development of efficient, scalable, and cost-effective synthetic routes a critical objective for chemical researchers and drug development professionals. This guide provides an in-depth comparative analysis of three primary synthetic strategies for obtaining 1-Propylpiperidin-4-ol: direct N-alkylation of 4-hydroxypiperidine, a two-step sequence involving N-alkylation of 4-piperidone followed by reductive amination, and the catalytic hydrogenation of an N-propylpyridinium precursor. Each route is evaluated based on chemical efficiency, operational simplicity, scalability, and economic viability, supported by detailed experimental protocols and quantitative data to inform methodological selection in both research and process chemistry settings.
Introduction to Synthetic Strategies
The synthesis of N-substituted piperidines is a cornerstone of medicinal chemistry. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired purity, and scalability. For a molecule like 1-Propylpiperidin-4-ol, the synthetic design can pivot around two core approaches: constructing the N-propyl bond onto a pre-existing piperidine-4-ol core or, alternatively, forming the alcohol functionality after the N-propyl group has been installed. A third strategy involves the total synthesis of the saturated heterocyclic ring from an aromatic precursor. This guide will dissect the following three logical and field-proven pathways:
-
Route A: Direct N-Alkylation. A straightforward and atom-economical approach involving the direct alkylation of the secondary amine of 4-hydroxypiperidine with a propyl halide.
-
Route B: N-Alkylation followed by Ketone Reduction. A two-step route that begins with the N-alkylation of 4-piperidone to form 1-propyl-4-piperidone, which is subsequently reduced to the target alcohol.
-
Route C: Catalytic Hydrogenation of a Pyridinium Salt. This method involves the initial N-alkylation of 4-hydroxypyridine to form a pyridinium salt, followed by the reduction of the aromatic ring to the desired piperidine.
In-Depth Analysis of Synthetic Routes
Route A: Direct N-Alkylation of 4-Hydroxypiperidine
This is arguably the most direct approach, leveraging the nucleophilicity of the secondary amine in 4-hydroxypiperidine to displace a leaving group from a propyl electrophile. The reaction is typically a standard SN2 substitution.
Causality of Experimental Choices: The choice of a weak inorganic base, such as potassium carbonate (K₂CO₃), is crucial. It is sufficiently basic to neutralize the hydrogen halide byproduct generated during the reaction, driving the equilibrium towards the product, but not so strong as to deprotonate the hydroxyl group, which could lead to undesired O-alkylation byproducts. Acetonitrile is an excellent solvent for this transformation due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the reaction. 1-Iodopropane is often preferred over 1-bromopropane or 1-chloropropane due to the superior leaving group ability of the iodide ion, which typically results in faster reaction times and higher yields.
Experimental Protocol: Route A
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add 1-iodopropane (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or distillation under reduced pressure to afford pure 1-Propylpiperidin-4-ol.
| Parameter | Route A: Direct N-Alkylation |
| Plausible Yield | 80-90% |
| Purity | >98% after purification |
| Key Reagents | 4-Hydroxypiperidine, 1-Iodopropane, K₂CO₃ |
| Advantages | Single step, high atom economy, readily available starting materials. |
| Disadvantages | Potential for dialkylation (quaternization), requires purification. |
Route B: Two-Step Synthesis via N-Alkylation and Ketone Reduction
This strategy introduces the propyl group first onto a ketone-containing piperidine scaffold, followed by a selective reduction of the carbonyl to the desired secondary alcohol.
Causality of Experimental Choices: Step 1 (N-Alkylation): The N-alkylation of 4-piperidone proceeds via the same SN2 mechanism described in Route A. The conditions are analogous.[1] Step 2 (Reduction): Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and selective chemoselective reagent that readily reduces ketones and aldehydes but does not affect other potentially reducible functional groups.[2] Its ease of handling and safety profile make it preferable to more powerful hydrides like lithium aluminum hydride (LiAlH₄) for this specific reduction. Methanol is an ideal protic solvent as it effectively dissolves the piperidone intermediate and the borohydride reagent, and it also serves as the proton source during the workup phase to quench the intermediate borate ester and protonate the resulting alkoxide.
Experimental Protocol: Route B Step B1: Synthesis of 1-Propyl-4-piperidone
-
Follow the procedure outlined in Route A, using 4-piperidone hydrochloride as the starting material and an additional equivalent of base (e.g., 3.0 eq. of K₂CO₃) to neutralize the hydrochloride salt.
-
After workup and purification, 1-propyl-4-piperidone is obtained as an intermediate.[1]
Step B2: Reduction to 1-Propylpiperidin-4-ol
-
Dissolve 1-propyl-4-piperidone (1.0 eq.) in methanol and cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (0.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M hydrochloric acid until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation or chromatography if necessary.
| Parameter | Route B: Two-Step Synthesis |
| Plausible Yield | 75-85% (overall for two steps) |
| Purity | >98% after purification |
| Key Reagents | 4-Piperidone, 1-Iodopropane, K₂CO₃, NaBH₄ |
| Advantages | High-yielding reduction step, avoids O-alkylation side products. |
| Disadvantages | Two distinct synthetic steps, lower overall atom economy. |
Route C: Catalytic Hydrogenation of an N-Propylpyridinium Salt
This route builds the saturated piperidine ring from an aromatic pyridine precursor. It involves the hydrogenation of an N-propyl-4-hydroxypyridinium salt, a classic method for synthesizing piperidines.[3][4]
Causality of Experimental Choices: The initial N-alkylation of 4-hydroxypyridine forms a pyridinium salt, activating the aromatic ring for reduction. Catalytic hydrogenation is a powerful method for the complete saturation of pyridine rings.[5] Platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective and commonly used catalyst for this purpose.[6] It is typically reduced in situ to form highly active platinum nanoparticles. The reaction is performed under a positive pressure of hydrogen gas, which provides the necessary reducing equivalents. Acetic acid is often used as the solvent as it can help maintain catalyst activity and solubilize the pyridinium salt.
Experimental Protocol: Route C Step C1: Synthesis of 1-Propyl-4-hydroxypyridinium iodide
-
In a round-bottom flask, dissolve 4-hydroxypyridine (1.0 eq.) in a suitable solvent like acetonitrile.
-
Add 1-iodopropane (1.1 eq.) and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture, and the resulting pyridinium salt will often precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step C2: Hydrogenation to 1-Propylpiperidin-4-ol
-
Place the 1-propyl-4-hydroxypyridinium iodide (1.0 eq.) and Platinum(IV) oxide (PtO₂) (5-10 mol%) into a high-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Add a solvent such as glacial acetic acid or ethanol.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Stir the reaction at room temperature. The reaction is often monitored by observing the cessation of hydrogen uptake.
-
Once the reaction is complete (typically 12-24 hours), carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as described in the previous routes.
| Parameter | Route C: Catalytic Hydrogenation |
| Plausible Yield | 60-75% (overall for two steps) |
| Purity | >97% after purification |
| Key Reagents | 4-Hydroxypyridine, 1-Iodopropane, PtO₂, H₂ gas |
| Advantages | Effective for creating the saturated ring from readily available pyridine. |
| Disadvantages | Requires specialized high-pressure equipment, catalyst is expensive and pyrophoric, potentially longer reaction times. |
Comparative Analysis and Data Summary
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes based on established chemical literature and principles.
| Parameter | Route A: Direct N-Alkylation | Route B: N-Alkylation & Reduction | Route C: Catalytic Hydrogenation |
| Overall Yield | 80-90% | 75-85% | 60-75% |
| Number of Steps | 1 | 2 | 2 |
| Starting Materials Cost | Moderate | Moderate | Low to Moderate |
| Reagent/Catalyst Cost | Low | Low | High (PtO₂) |
| Operational Simplicity | High | Moderate | Low (requires pressure vessel) |
| Safety Considerations | Standard lab procedures | Handling of NaBH₄ | High (H₂ gas, pyrophoric catalyst) |
| Scalability | Good | Excellent | Moderate (equipment dependent) |
Visualization of Synthetic Workflows
The logical flow of each synthetic pathway is illustrated below using Graphviz diagrams.
Caption: Workflow for Route A: Direct N-Alkylation.
Caption: Workflow for Route B: N-Alkylation & Reduction.
Caption: Workflow for Route C: Catalytic Hydrogenation.
Conclusion and Recommendation
All three routes represent viable pathways for the synthesis of 1-Propylpiperidin-4-ol.
-
Route C (Catalytic Hydrogenation) is a powerful method but is the least practical for a standard laboratory setting due to its requirement for specialized high-pressure equipment and the high cost and handling risks associated with the platinum catalyst. It is best suited for situations where pyridine precursors are significantly more accessible or economical than piperidine-based starting materials.
-
Route B (N-Alkylation & Reduction) is a robust and reliable two-step method. Its primary advantage is the clean and high-yielding nature of the ketone reduction step. This route is an excellent choice for large-scale synthesis where process control and intermediate purity are paramount.
-
Route A (Direct N-Alkylation) stands out as the most efficient and straightforward method for laboratory-scale synthesis. Its single-step nature, high yield, and operational simplicity make it the recommended protocol for researchers requiring rapid and convenient access to 1-Propylpiperidin-4-ol. The starting materials are readily available, and the procedure does not require specialized equipment.
For most applications in research and early-stage drug development, Route A offers the optimal balance of efficiency, cost, and simplicity. It provides the target compound in high yield through a single, easily executed transformation, making it the superior choice for the majority of users.
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A-Z Guide to In-Vitro and In-Vivo Correlation of 1-Propylpiperidin-4-ol Activity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Establishing and Correlating the Biological Activity of a Novel Chemical Entity.
Introduction: The Challenge of a Novel Compound
1-Propylpiperidin-4-ol is a heterocyclic compound belonging to the piperidine class of molecules.[1] Piperidine and its derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, and anti-HIV properties.[2] However, a review of the existing scientific literature reveals a notable gap: there is no readily available data on the specific biological activity of 1-Propylpiperidin-4-ol itself.[1] It is primarily recognized as a chemical intermediate, a building block for the synthesis of more complex molecules.[3][4]
This guide, therefore, takes an exploratory approach. It is designed for researchers faced with a novel compound like 1-Propylpiperidin-4-ol, where the initial step is not to confirm a known activity, but to discover and characterize potential biological effects. We will outline a strategic, multi-step process for identifying a potential biological target in vitro, confirming this activity in vivo, and, most critically, establishing a robust in-vitro in-vivo correlation (IVIVC).
An IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and an in-vivo response.[5][6] Establishing a meaningful IVIVC is a cornerstone of modern drug development, as it can streamline the process, reduce the reliance on extensive clinical trials, and provide a deeper understanding of a compound's behavior.[7][8][9]
This guide will provide a comprehensive framework for:
-
Part 1: In-Vitro Screening for Biological Activity: A tiered approach to identifying the potential molecular targets of 1-Propylpiperidin-4-ol.
-
Part 2: In-Vivo Confirmation and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Translating in-vitro findings into a living system to confirm efficacy and understand the compound's disposition.
-
Part 3: Establishing the In-Vitro/In-Vivo Correlation (IVIVC): The crucial step of linking the data from the lab bench to the in-vivo outcomes.
-
Part 4: Comparative Analysis: Benchmarking the IVIVC of 1-Propylpiperidin-4-ol against a known standard.
Part 1: In-Vitro Screening for Biological Activity: A Tiered Approach
The initial phase of investigation for a novel compound is a broad, yet systematic, screening process to identify potential biological activities. This is often structured as a screening cascade, a multi-step process that allows for rapid and informed decision-making.[10]
Tier 1: Foundational Cytotoxicity and Safety Profiling
Before delving into specific mechanistic assays, it is crucial to establish the compound's general effect on cell viability. This foundational data informs the concentration ranges for subsequent, more targeted experiments and provides an early indication of potential toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable and reproducible method for determining cytotoxicity.[11]
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 if anti-proliferative activity is a focus) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 1-Propylpiperidin-4-ol (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the different concentrations to the wells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.
Tier 2: Broad-Based Target Screening
Once a non-toxic concentration range is established, the next step is to screen 1-Propylpiperidin-4-ol against a panel of common drug targets. This can be efficiently achieved through commercially available screening services or by setting up a panel of in-house assays.
Recommended Screening Panels:
-
GPCR (G-Protein Coupled Receptor) Panel: A broad panel of binding or functional assays for major GPCR families (e.g., adrenergic, dopaminergic, serotonergic, opioid receptors).
-
Ion Channel Panel: Assays to assess activity against key ion channels (e.g., sodium, potassium, calcium channels).
-
Kinase Panel: A panel of assays to screen for inhibitory activity against a wide range of protein kinases, which are crucial in many signaling pathways.
-
Enzyme Inhibition Panel: Assays for other common enzyme targets (e.g., proteases, phosphatases, metabolic enzymes).
Experimental Protocol: Example - Kinase Inhibition Assay (Generic)
-
Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add 1-Propylpiperidin-4-ol at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent that produces a fluorescent signal inversely proportional to the amount of ATP remaining.
-
Data Acquisition: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a positive control (a known inhibitor) and a negative control (vehicle).
Tier 3: Hit Confirmation and Mechanism of Action Studies
Any "hits" from the broad-based screening need to be confirmed and further characterized. This involves repeating the primary assay, performing dose-response curves to determine potency (IC50 or EC50), and conducting secondary assays to elucidate the mechanism of action.
For instance, if 1-Propylpiperidin-4-ol shows activity against a specific GPCR, follow-up studies could include:
-
Receptor Binding Assays: To determine if the compound binds directly to the receptor and to calculate its binding affinity (Ki).
-
Second Messenger Assays: To measure the downstream effects of receptor activation or inhibition (e.g., cAMP or calcium flux assays).
Part 2: In-Vivo Confirmation and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
The transition from in-vitro to in-vivo studies is a critical step to evaluate a compound's efficacy and safety in a complex living system.[12][13] The choice of animal model is paramount and should be guided by the in-vitro findings.[12]
Animal Model Selection
For initial in-vivo studies, rodents (mice or rats) are commonly used due to their well-characterized genetics, rapid breeding cycle, and the availability of numerous disease models.[12] The specific model will depend on the hypothesized mechanism of action. For example, if in-vitro data suggests an anti-inflammatory effect, a lipopolysaccharide (LPS)-induced inflammation model in mice would be appropriate.
Pharmacokinetic (PK) Studies
PK studies are essential to understand how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).
Experimental Protocol: Single-Dose PK Study in Rats
-
Animal Dosing: Administer a single dose of 1-Propylpiperidin-4-ol to a cohort of rats (e.g., Sprague-Dawley) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of 1-Propylpiperidin-4-ol using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
Pharmacodynamic (PD) and Efficacy Studies
PD studies measure the physiological effect of the compound on the body. These are often combined with efficacy studies in a relevant disease model.
Experimental Protocol: Example - Anti-Inflammatory Efficacy in a Mouse Model
(Assuming the in-vitro hit was related to inflammation, e.g., inhibition of a pro-inflammatory kinase)
-
Model Induction: Induce inflammation in mice, for example, by intraperitoneal injection of LPS.
-
Compound Administration: Administer 1-Propylpiperidin-4-ol at different doses (determined from PK data and in-vitro potency) at a specified time before or after LPS challenge.
-
Biomarker Measurement: At a relevant time point, collect blood or tissue samples and measure key inflammatory biomarkers (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Compare the levels of inflammatory markers in the treated groups to the vehicle control group to determine the dose-dependent efficacy of the compound.
Part 3: Establishing the In-Vitro/In-Vivo Correlation (IVIVC)
IVIVC is the process of developing a predictive mathematical model that relates an in-vitro property of a compound to an in-vivo response.[5][6] For a new chemical entity like 1-Propylpiperidin-4-ol, this would typically involve correlating an in-vitro potency measure (e.g., IC50 from a cell-based assay) with an in-vivo efficacy endpoint (e.g., ED50 from the animal model).
Methodology for Establishing IVIVC:
-
Data Collection: Gather the in-vitro potency data (e.g., IC50) and the corresponding in-vivo efficacy data (e.g., ED50) for 1-Propylpiperidin-4-ol.
-
Deconvolution (for oral dosage forms): If the drug is administered orally, the in-vivo absorption profile needs to be determined from the plasma concentration-time data. This process is called deconvolution.
-
Correlation Modeling: Develop a mathematical model that links the in-vitro and in-vivo data. A simple linear correlation is often the starting point, where the in-vivo response is plotted against the in-vitro property.
-
Model Validation: The predictive performance of the IVIVC model must be validated using statistical methods.
Visualizing the IVIVC Workflow
Caption: Workflow for establishing an In-Vitro/In-Vivo Correlation.
Part 4: Comparative Analysis
To put the findings for 1-Propylpiperidin-4-ol into context, it is essential to compare its performance with a "gold standard" or a known drug with a similar mechanism of action (if one is identified).
Data Presentation: Comparative Performance of 1-Propylpiperidin-4-ol
| Parameter | 1-Propylpiperidin-4-ol | Comparator Drug (e.g., Known Kinase Inhibitor) |
| In-Vitro Potency (IC50) | [Insert Value] µM | [Insert Value] µM |
| In-Vivo Efficacy (ED50) | [Insert Value] mg/kg | [Insert Value] mg/kg |
| Oral Bioavailability (%F) | [Insert Value] % | [InsertValue] % |
| IVIVC Correlation Coefficient (R²) | [Insert Value] | [Insert Value] |
This comparative table allows for a quick and objective assessment of the novel compound's potential.
Conclusion: A Pathway to Understanding Novel Compounds
The journey from a novel chemical entity with unknown biological activity to a compound with a well-characterized in-vitro and in-vivo profile is a systematic and data-driven process. For 1-Propylpiperidin-4-ol, the path forward involves a tiered screening approach to identify potential targets, followed by rigorous in-vivo testing to confirm these findings in a physiological context. The ultimate goal is the establishment of a robust IVIVC, which not only provides a deeper understanding of the compound's behavior but also serves as a valuable tool for future development and optimization. This guide provides a comprehensive roadmap for researchers embarking on this exciting and challenging endeavor.
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Benchmarking 1-Propylpiperidin-4-ol: A Comparative Analysis Against Foundational Pharmaceutical Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1][2] Its conformational rigidity and the versatile nature of its nitrogen atom allow for fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for drug design. This guide provides an in-depth comparative analysis of 1-Propylpiperidin-4-ol, a specific derivative, against a series of foundational 4-hydroxypiperidine scaffolds. We will explore the impact of N-alkylation on key drug-like properties through a series of standardized in vitro assays.
The Influence of the N-Substituent: A Physicochemical Perspective
The substituent on the piperidine nitrogen plays a critical role in modulating a molecule's lipophilicity, solubility, and ultimately, its interaction with biological targets.[3] The choice of an N-alkyl or N-aralkyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[4][5]
-
4-Hydroxypiperidine : The unsubstituted parent scaffold is relatively polar due to the presence of both a secondary amine and a hydroxyl group.[6][7] This generally imparts good aqueous solubility but lower lipophilicity.
-
1-Methylpiperidin-4-ol : The addition of a small methyl group slightly increases lipophilicity while largely maintaining the favorable properties of the parent scaffold.[8][9]
-
1-Propylpiperidin-4-ol : The n-propyl group is expected to further increase lipophilicity compared to the methyl analog, potentially leading to altered membrane permeability and metabolic stability.
-
1-Benzylpiperidin-4-ol : The introduction of a bulky and aromatic benzyl group significantly increases lipophilicity.[2][4] This modification is often used to enhance binding to hydrophobic pockets in target proteins but can also lead to increased metabolic liability.
The following table summarizes the key physicochemical properties of our benchmarked compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Aqueous Solubility (Predicted) |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | -0.35[10] | High |
| 1-Methylpiperidin-4-ol | C₆H₁₃NO | 115.17 | ~0.2 | High |
| 1-Propylpiperidin-4-ol | C₈H₁₇NO | 143.23 | ~1.1 (Extrapolated) | Moderate |
| 1-Benzylpiperidin-4-ol | C₁₂H₁₇NO | 191.27 | ~2.1 | Low |
Note: The LogP and solubility for 1-Propylpiperidin-4-ol are extrapolated based on chemical principles and trends observed in homologous series.
Experimental Protocols for Comparative Benchmarking
To provide a robust comparison, a series of standardized in vitro assays are essential. The following protocols are foundational in early-stage drug discovery for characterizing and comparing novel chemical entities.
Synthesis of N-Alkylated Piperidin-4-ols
The synthesis of 1-Propylpiperidin-4-ol and its N-alkylated counterparts can be readily achieved through reductive amination of 4-hydroxypiperidine.[11][12]
Caption: Workflow for the synthesis of N-alkylated 4-hydroxypiperidines.
Step-by-Step Protocol:
-
Dissolve 4-hydroxypiperidine (1.0 eq) and the corresponding aldehyde (e.g., propionaldehyde for 1-propylpiperidin-4-ol, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a critical parameter that influences its in vivo half-life and oral bioavailability.[1][13][14] The liver microsomal stability assay is a standard high-throughput screen to evaluate Phase I metabolism.[15][16]
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Prepare a working solution of the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).
-
Add liver microsomes (e.g., human or rat) to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17][18]
Comparative Metabolic Stability Data:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 4-Hydroxypiperidine | > 60 | < 5 |
| 1-Methylpiperidin-4-ol | ~50 | ~15 |
| 1-Propylpiperidin-4-ol | ~35 (Extrapolated) | ~25 (Extrapolated) |
| 1-Benzylpiperidin-4-ol | < 10 | > 100 |
Note: Data for 1-Propylpiperidin-4-ol is extrapolated. The larger alkyl and aralkyl groups are generally more susceptible to CYP450-mediated metabolism.
Target Engagement: Sigma-1 Receptor Binding Assay
To assess the potential biological activity of these scaffolds, a radioligand binding assay for a relevant CNS target is appropriate. The sigma-1 receptor is a molecular chaperone implicated in various neurological disorders, and many piperidine-containing molecules exhibit affinity for this target.[19][20]
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine), and serial dilutions of the unlabeled test compound.[19]
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Comparative Sigma-1 Receptor Binding Affinity:
| Compound | Sigma-1 Ki (nM) |
| 4-Hydroxypiperidine | > 10,000 |
| 1-Methylpiperidin-4-ol | ~1500 |
| 1-Propylpiperidin-4-ol | ~450 (Extrapolated) |
| 1-Benzylpiperidin-4-ol | ~50 |
Note: Data for 1-Propylpiperidin-4-ol is extrapolated, suggesting that increasing the size and lipophilicity of the N-substituent can enhance binding affinity to the sigma-1 receptor, a trend observed for many ligand classes.
Conclusion and Future Directions
This comparative guide illustrates the profound impact of N-substitution on the fundamental properties of the 4-hydroxypiperidine scaffold. The transition from an unsubstituted secondary amine to small alkyl and larger aralkyl groups systematically modulates lipophilicity, metabolic stability, and target engagement.
Our analysis, combining established data with logical extrapolation, positions 1-Propylpiperidin-4-ol as a scaffold with intermediate lipophilicity and metabolic stability compared to its smaller and larger N-substituted analogs. Its predicted moderate affinity for the sigma-1 receptor suggests that the N-propyl group offers a favorable balance of properties that can be a valuable starting point for further optimization in CNS drug discovery programs.
The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. Future work should focus on the synthesis and comprehensive in vitro and in vivo characterization of 1-Propylpiperidin-4-ol and a broader series of N-alkyl analogs to build a quantitative structure-activity relationship (QSAR) model. Such studies will further elucidate the intricate interplay between scaffold modification and pharmacological activity, ultimately guiding the rational design of next-generation therapeutics.
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This guide provides an in-depth comparative analysis of the spectral characteristics of 1-propylpiperidin-4-ol, a key heterocyclic scaffold. Designed for researchers and professionals in drug discovery and chemical synthesis, this document elucidates the structural nuances revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with that of foundational structures—namely 4-hydroxypiperidine and 1-benzylpiperidin-4-ol—we aim to provide a clear framework for the identification and characterization of substituted piperidine derivatives.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a versatile synthetic intermediate.[1][2] 1-Propylpiperidin-4-ol, with its N-alkylation and C4-hydroxylation, represents a common substitution pattern. Accurate and unambiguous structural confirmation is paramount for advancing research and development, making a thorough understanding of its spectroscopic signature essential. This guide explains the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation.
Core Spectroscopic Principles for Piperidine Analysis
Before dissecting individual spectra, it is crucial to understand why specific spectroscopic methods are chosen and what information they yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are unparalleled tools for mapping the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of each nucleus, spin-spin coupling provides information about neighboring protons, and integration gives the relative number of protons. For piperidine derivatives, NMR is critical for determining stereochemistry and confirming substituent placement.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 1-propylpiperidin-4-ol, key vibrations include the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and the C-N stretch of the tertiary amine.[5][6]
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound. Furthermore, fragmentation patterns, generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), offer clues about the molecule's structure. For piperidine derivatives, fragmentation is often directed by the nitrogen atom, leading to characteristic ring cleavages.[1][7]
Comprehensive Spectral Profile of 1-Propylpiperidin-4-ol
While extensive, peer-reviewed spectral libraries for 1-propylpiperidin-4-ol are not widely published, its spectral features can be reliably predicted based on foundational chemical principles and data from closely related analogs.[8]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the propyl group and the piperidine ring protons.
-
Propyl Group : A triplet at ~0.9 ppm (CH₃), a sextet at ~1.5-1.6 ppm (-CH₂-CH₃), and a triplet at ~2.3-2.5 ppm (N-CH₂-) are anticipated. The downfield shift of the N-CH₂ protons is due to the inductive effect of the adjacent nitrogen atom.
-
Piperidine Ring : The ring protons will appear as complex multiplets between ~1.8 and 2.8 ppm. The proton at C4 (CH-OH) is expected to be a multiplet around 3.6-3.8 ppm, shifted downfield by the adjacent hydroxyl group.
-
Hydroxyl Proton : A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the O-H proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide a count of the unique carbon environments.
-
Propyl Group : Three distinct signals are expected: ~11 ppm (CH₃), ~20 ppm (-CH₂-CH₃), and ~60 ppm (N-CH₂).
-
Piperidine Ring : Signals for the piperidine carbons are predicted at ~35 ppm (C3/C5) and ~52 ppm (C2/C6). The carbon bearing the hydroxyl group (C4) will be significantly deshielded, appearing around ~67-70 ppm.
FTIR Spectroscopy (Predicted)
The IR spectrum confirms the presence of key functional groups.
-
O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydrogen-bonded O-H stretching vibration.[5]
-
C-H Stretch : Aliphatic C-H stretching vibrations will appear as sharp peaks in the 2850-2960 cm⁻¹ region.[9]
-
C-N Stretch : The tertiary amine C-N stretch typically appears in the 1000-1250 cm⁻¹ region, though it can be of weak to medium intensity.
Mass Spectrometry (Predicted)
The mass spectrum provides molecular weight and fragmentation data.
-
Molecular Ion (M⁺•) : For C₈H₁₇NO, the nominal molecular weight is 143. The molecular ion peak is expected at m/z 143.
-
Key Fragmentation : The dominant fragmentation pathway in piperidine derivatives is α-cleavage adjacent to the nitrogen atom.[1] Loss of an ethyl radical from the propyl group would lead to a stable iminium ion at m/z 114. Another characteristic fragmentation is the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z 125.
Comparative Analysis with Structural Analogs
The influence of the N-propyl and C4-hydroxyl groups becomes evident when comparing the spectra of 1-propylpiperidin-4-ol with its structural relatives.
Workflow for Spectroscopic Analysis
The following diagram illustrates a standardized workflow for the comprehensive spectroscopic characterization of a novel piperidine derivative.
Caption: Standardized workflow for sample preparation, data acquisition, and structural elucidation.
Comparison with 4-Hydroxypiperidine
4-Hydroxypiperidine serves as the parent structure, lacking N-substitution.
-
¹H NMR : The most significant difference is the absence of signals for the N-propyl group. The protons on the carbons adjacent to the nitrogen (C2/C6) will experience a different chemical environment and may appear further downfield compared to 1-propylpiperidin-4-ol due to the presence of the N-H proton.
-
¹³C NMR : The spectrum is simpler, with only three carbon signals for the ring. The C2/C6 carbons are shifted upfield compared to the N-propyl derivative, as the propyl group has a slight deshielding effect.
-
FTIR : A key difference is the presence of an N-H stretch, typically a medium-intensity peak around 3300-3500 cm⁻¹, which may overlap with the broad O-H band.
-
MS : The molecular ion peak appears at m/z 101. Fragmentation is dominated by α-cleavage, leading to a prominent ion at m/z 70.
Comparison with 1-Benzylpiperidin-4-ol
Introducing an N-benzyl group provides a strong contrast to the N-propyl group.[10]
-
¹H NMR : The spectrum is complicated by the addition of aromatic proton signals, typically appearing as a multiplet between 7.2-7.4 ppm. A sharp singlet for the benzylic CH₂ protons will be present around 3.5 ppm.
-
¹³C NMR : Additional signals for the aromatic ring (typically 3-4 signals between 127-140 ppm) and the benzylic carbon (~63 ppm) will be observed.
-
MS : The molecular ion peak is at m/z 191. Fragmentation is dominated by the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak.
Summary of Comparative Spectral Data
The following tables summarize the key distinguishing spectral features of 1-propylpiperidin-4-ol and its analogs.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Compound | N-Substituent Protons | Piperidine Protons (C2/C6 & C3/C5) | CH-OH (C4) | Aromatic/Other |
| 1-Propylpiperidin-4-ol | ~2.4 (t, N-CH₂), ~1.5 (sx, CH₂), ~0.9 (t, CH₃) | Multiplets ~1.8-2.8 | Multiplet ~3.6-3.8 | - |
| 4-Hydroxypiperidine | N-H (broad, variable) | Multiplets ~2.6-3.1 | Multiplet ~3.6-3.9 | - |
| 1-Benzylpiperidin-4-ol | ~3.5 (s, N-CH₂) | Multiplets ~2.0-2.8 | Multiplet ~3.6-3.7 | Multiplet ~7.2-7.4 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | N-Substituent Carbons | Piperidine Carbons (C2/C6) | Piperidine Carbons (C3/C5) | C4-OH | Aromatic/Other |
| 1-Propylpiperidin-4-ol | ~60 (N-CH₂), ~20 (CH₂), ~11 (CH₃) | ~52 | ~35 | ~68 | - |
| 4-Hydroxypiperidine | - | ~46 | ~35 | ~68 | - |
| 1-Benzylpiperidin-4-ol | ~63 (N-CH₂) | ~53 | ~34 | ~68 | ~127-138 |
Table 3: Key Distinguishing FTIR Bands (cm⁻¹) and Mass Spectrometry Fragments (m/z)
| Compound | Key FTIR Features | Molecular Ion (m/z) | Major Fragments (m/z) |
| 1-Propylpiperidin-4-ol | Broad O-H (~3400), Aliphatic C-H (2850-2960) | 143 | 114, 125 |
| 4-Hydroxypiperidine | Broad O-H (~3400), N-H (~3300), C-H (2850-2950) | 101 | 70, 83 |
| 1-Benzylpiperidin-4-ol | Broad O-H (~3400), Aromatic C-H (~3030), C-H (2800-2950) | 191 | 91 (base peak), 100 |
Standardized Experimental Protocols
To ensure data reproducibility and integrity, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup : Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).
FTIR Spectroscopy Protocol (ATR)
-
Instrument Preparation : Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing : Perform an ATR correction if necessary and label significant peaks.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.
-
Instrument Calibration : Calibrate the mass spectrometer (e.g., Q-TOF or Triple Quadrupole) across the desired mass range using a standard calibration solution.
-
Data Acquisition : Infuse the sample solution into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS) : For fragmentation analysis, perform a product ion scan by selecting the protonated molecule ([M+H]⁺) as the precursor ion and applying collision energy to induce fragmentation.[1]
Conclusion
The structural characterization of 1-propylpiperidin-4-ol is effectively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of hydroxyl and amine functionalities, and mass spectrometry provides molecular weight and structural fragments. By conducting a comparative analysis against key analogs like 4-hydroxypiperidine and 1-benzylpiperidin-4-ol, the specific spectral contributions of the N-propyl group and other substituents can be clearly isolated and understood. This guide provides the foundational data and methodologies to enable researchers to confidently identify and characterize this important class of heterocyclic compounds.
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Pandiarajan, K., & Manimekalai, A. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Retrieved from [Link]
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Parra, A., et al. (1990). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine) derivatives. Pharmazie, 45(9), 693-694. Retrieved from [Link]
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Kumar, S., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports, 13, 19602. Retrieved from [Link]
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Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-ones. Rasayan Journal of Chemistry, 10(1), 25-31. Retrieved from [Link]
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Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23, 1644. Retrieved from [Link]
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de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Retrieved from [Link]
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Human Metabolome Database. (2013). 4-(4-chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]
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Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8567-8575. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propylpiperidin-4-ol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 1-Propylpiperidin-4-ol are not merely procedural afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Propylpiperidin-4-ol, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) for 1-Propylpiperidin-4-ol is not always readily available, its chemical structure—a piperidine ring with N-propyl and C-4 hydroxyl substitutions—allows us to extrapolate a reliable hazard profile from well-characterized analogous compounds. The primary hazards are derived from the piperidine moiety, which is known for its corrosive and flammable nature.
Our risk assessment is therefore based on data from 1-Propylpiperidine and the parent piperidine compound.[1][2][3] It is imperative to treat 1-Propylpiperidin-4-ol as a hazardous substance possessing the characteristics outlined below.
| Hazard Classification | Description | Rationale & Authoritative Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. The basic nitrogen atom of the piperidine ring makes the compound corrosive.[1][2] Direct contact can cause immediate and severe tissue damage. | |
| Flammable Liquid | Flammable liquid and vapor. The alkyl and piperidine structure contributes to its flammability. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][4][5] | |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Piperidine derivatives can exhibit toxicity, and symptoms of overexposure may include headache, dizziness, and nausea.[2][4] | |
| Respiratory Irritation | May cause respiratory tract irritation. Inhalation of vapors or aerosols should be avoided by working in a well-ventilated area, preferably a chemical fume hood.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Propylpiperidin-4-ol for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of exposure and injury.[6]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are suitable, but always check the manufacturer's glove compatibility chart for the specific chemical.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[6]
-
Respiratory Protection: All handling of 1-Propylpiperidin-4-ol waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]
On-Site Waste Management and Minimization
Effective disposal begins with smart inventory management and proper on-site handling. The principles of waste minimization should always be applied to reduce both costs and environmental impact.[8][9]
-
Source Reduction: Purchase only the quantity of 1-Propylpiperidin-4-ol required for your specific experiments to avoid generating excess, unused material.[9]
-
Inventory Control: Maintain a meticulous chemical inventory to track usage and prevent the accumulation of expired or unwanted chemicals.[9][10]
-
Satellite Accumulation Area (SAA): Hazardous waste, including 1-Propylpiperidin-4-ol, must be accumulated at or near the point of generation in a designated SAA.[9][11] This area should be under the control of laboratory personnel and clearly marked.
Step-by-Step Disposal Protocol
Treat all used and unused 1-Propylpiperidin-4-ol as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]
Step 1: Waste Characterization
The first step is to correctly identify the waste. Based on its properties, 1-Propylpiperidin-4-ol waste is classified as hazardous due to its corrosivity, flammability, and potential toxicity.[9][12]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Isolate from Incompatibles: Store 1-Propylpiperidin-4-ol waste separately from strong oxidizing agents, strong acids, and strong bases.[7][14]
-
Maintain Separate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. For example, keep it separate from halogenated solvents, aqueous waste, and solid waste.
Step 3: Containerization and Labeling
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[12] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition, free from damage or leaks.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents (i.e., "Waste 1-Propylpiperidin-4-ol").[9] Include the approximate concentration and any other components mixed in. Ensure the label includes the accumulation start date.
-
Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]
Step 4: Professional Disposal
-
Contact EHS: Once the container is ready for removal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11] Provide them with a full description of the waste.
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and local regulations.
Step 5: Spill Management
Accidental spills must be treated as hazardous incidents.
-
Immediate Action: Evacuate the immediate area and alert your supervisor and EHS office.[11]
-
Cleanup: Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. Use a chemical absorbent material (e.g., vermiculite, sand) to contain the spill.[2][5] Do not use combustible materials like paper towels.
-
Disposal of Cleanup Materials: All materials used to clean up the spill, including contaminated absorbents and PPE, must be collected, containerized, and disposed of as hazardous waste.[10]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Propylpiperidin-4-ol.
Caption: Disposal workflow for 1-Propylpiperidin-4-ol.
References
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
